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  • Product: Ethyl 2-ethoxy-5-nitrobenzoate
  • CAS: 80074-90-4

Core Science & Biosynthesis

Foundational

Synthesis and Isolation of Ethyl 2-ethoxy-5-nitrobenzoate: A Technical Guide to Esterification Strategies

Executive Summary The synthesis of ethyl 2-ethoxy-5-nitrobenzoate (CAS: 80074-90-4) from 2-ethoxy-5-nitrobenzoic acid (CAS: 57148-23-9) is a critical transformation in pharmaceutical manufacturing. This ester serves as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of ethyl 2-ethoxy-5-nitrobenzoate (CAS: 80074-90-4) from 2-ethoxy-5-nitrobenzoic acid (CAS: 57148-23-9) is a critical transformation in pharmaceutical manufacturing. This ester serves as a foundational building block and intermediate in the synthesis of complex benzamide-derived prokinetic agents, such as Cinitapride1[1]. This whitepaper provides an in-depth, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned technical guide detailing two primary esterification methodologies: the scalable Fischer esterification and the high-yielding acid chloride-mediated coupling.

Mechanistic Rationale & Electronic Effects

To design an efficient synthetic route, one must first analyze the electronic environment of the substrate,2[2].

  • The Ethoxy Group (Position 2): Provides steric hindrance around the carboxylic acid moiety but donates electron density into the aromatic ring via resonance.

  • The Nitro Group (Position 5): Acts as a strong electron-withdrawing group (EWG). Positioned meta to the carboxylic acid, it inductively pulls electron density away from the carbonyl carbon.

While the nitro group increases the acidity of the starting material, it also slightly deactivates the carbonyl carbon toward initial protonation. However, once protonated, the carbonyl carbon becomes highly electrophilic, facilitating nucleophilic attack by ethanol 3[3]. Because esterification is an equilibrium-driven process, the reaction must be forced to completion by utilizing Le Chatelier's principle—either by using the alcohol as the solvent or by actively removing the water byproduct.

Synthetic Methodologies

Route A: Acid-Catalyzed Fischer Esterification (Industrial/Scalable)

This route relies on the direct condensation of the carboxylic acid with absolute ethanol using a strong mineral acid catalyst (typically H₂SO₄).

Causality & Experimental Design: Sulfuric acid serves a dual purpose: it protonates the carbonyl oxygen to lower the activation energy for nucleophilic attack, and it acts as a dehydrating agent to sequester the generated water, pushing the equilibrium toward the ester product 3[3].

FischerMechanism A 2-Ethoxy-5-nitrobenzoic Acid (Substrate) B Protonated Carbonyl (Electrophile) A->B + H⁺ (from H₂SO₄) C Tetrahedral Intermediate (Unstable) B->C + EtOH (Nucleophilic Attack) D Oxonium Ion (Water Leaving Group) C->D Proton Transfer E Ethyl 2-ethoxy-5-nitrobenzoate (Final Product) D->E - H₂O, - H⁺

Fig 1. Acid-catalyzed Fischer esterification mechanism and intermediate progression.

Self-Validating Protocol:

  • Reaction Setup: Charge a round-bottom flask with 2-ethoxy-5-nitrobenzoic acid (1.0 eq) and absolute ethanol (10.0 eq, acting as both reactant and solvent).

  • Catalysis: Slowly add concentrated H₂SO₄ (0.1 eq) dropwise at 0°C. Note: The addition is exothermic; cooling prevents unwanted etherification of ethanol.

  • Reflux: Heat the mixture to reflux (78°C) for 12–16 hours.

  • In-Process Validation: Monitor via TLC (Hexane:EtOAc 3:1). The reaction is complete when the highly polar acid spot (R_f ~0.1) disappears, replaced by the less polar ester spot (R_f ~0.6).

  • Workup & Neutralization: Concentrate the mixture under reduced pressure to remove excess ethanol. Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃.

    • Self-Validation: The cessation of CO₂ effervescence visually confirms the complete neutralization of the H₂SO₄ catalyst and any unreacted starting acid.

  • Isolation: Wash with brine, dry over anhydrous MgSO₄, filter, and evaporate to yield as a solid.

Route B: Acid Chloride-Mediated Esterification (Lab-Scale/High-Yield)

For highly deactivated or sterically hindered benzoic acids, converting the acid to an acyl chloride circumvents the thermodynamic equilibrium limitations of the Fischer method.

Causality & Experimental Design: Thionyl chloride (SOCl₂) is used with a catalytic amount of Dimethylformamide (DMF). DMF reacts with SOCl₂ to form the highly electrophilic Vilsmeier-Haack reagent, which rapidly converts the carboxylic acid into 2-ethoxy-5-nitrobenzoyl chloride4[4]. Subsequent addition of ethanol and a base (triethylamine) drives the irreversible formation of the ester.

AcidChlorideWorkflow S1 2-Ethoxy-5- nitrobenzoic Acid S2 SOCl₂ / DMF (cat.) Reflux, 2h S1->S2 S3 Acid Chloride Intermediate S2->S3 - SO₂ (g) - HCl (g) S4 EtOH / Et₃N 0°C to RT, 4h S3->S4 S5 Aqueous Workup (NaHCO₃ wash) S4->S5 - Et₃N·HCl (s) S6 Ethyl 2-ethoxy-5- nitrobenzoate S5->S6 Phase Separation

Fig 2. Two-step acid chloride esterification workflow and byproduct elimination.

Self-Validating Protocol:

  • Activation: Suspend 2-ethoxy-5-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) and add SOCl₂ (1.5 eq) followed by 2 drops of DMF.

  • Reflux: Heat to 45°C.

    • Self-Validation: The reaction generates SO₂ and HCl gas. The complete cessation of gas evolution indicates the quantitative conversion to the acid chloride4[4].

  • Concentration: Remove solvent and excess SOCl₂ under vacuum to prevent side reactions.

  • Esterification: Redissolve the crude acid chloride in DCM, cool to 0°C, and add absolute ethanol (1.2 eq) and triethylamine (1.5 eq).

    • Self-Validation: Triethylamine hydrochloride (Et₃N·HCl) will immediately precipitate as a dense white solid, visually confirming the success of the nucleophilic acyl substitution.

  • Workup: Filter the salts, wash the organic layer with 1M HCl, water, and brine. Dry and concentrate to yield the highly pure ester.

Quantitative Route Comparison

To assist drug development professionals in selecting the appropriate methodology, the following table summarizes the quantitative and logistical metrics of both routes:

ParameterRoute A: Fischer EsterificationRoute B: Acid Chloride Method
Typical Yield 75% – 85%90% – 98%
Reaction Time 12 – 16 hours4 – 6 hours
Atom Economy High (Only H₂O lost)Low (Loss of SO₂, HCl, Et₃N·HCl)
Scalability Excellent (Industrial standard)Moderate (Requires off-gassing scrubbers)
Primary Impurities Unreacted starting acidTrace sulfonic/chlorinated byproducts
Thermodynamic Profile Reversible (Equilibrium limited)Irreversible (Kinetically driven)

Analytical Characterization

Validating the structural integrity of the isolated requires orthogonal analytical techniques:

  • FT-IR Spectroscopy: The product will exhibit a sharp, strong ester carbonyl stretch at ~1715 cm⁻¹, replacing the broader carboxylic acid carbonyl stretch (~1680 cm⁻¹) and the massive O-H stretch (2500-3300 cm⁻¹) of the starting material. Strong N-O stretching bands from the nitro group will remain at ~1530 cm⁻¹ and ~1350 cm⁻¹.

  • ¹H NMR (CDCl₃): The successful incorporation of the ethyl ester is confirmed by the appearance of a new quartet at ~4.3 ppm (ester -CH₂-) and a triplet at ~1.3 ppm (ester -CH₃). These must be carefully distinguished from the existing ethoxy ether signals (quartet at ~4.1 ppm, triplet at ~1.4 ppm) present on the aromatic ring.

References

  • Ramishvili, T., et al. "Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation", Advances in Chemical Engineering and Science. Available at: [Link]

  • Maynooth University Research Archive Library. "Novel Schiff-base and Benzamide N,O-Donor Ligands for Development as Fluorionophores". Available at:[Link]

  • Journal of Applicable Chemistry. "Synthesis, Characterization and Crystal Structure of Benzamide Derivatives". Available at:[Link]

  • Grokipedia. "Cinitapride - Synthesis and Pharmacology". Available at: [Link]

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Exploratory

Introduction: The Strategic Importance of Ethyl 2-ethoxy-5-nitrobenzoate

An In-depth Technical Guide on the Starting Materials for the Synthesis of Ethyl 2-ethoxy-5-nitrobenzoate This guide provides a comprehensive technical analysis of the synthesis of Ethyl 2-ethoxy-5-nitrobenzoate, a pivot...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Starting Materials for the Synthesis of Ethyl 2-ethoxy-5-nitrobenzoate

This guide provides a comprehensive technical analysis of the synthesis of Ethyl 2-ethoxy-5-nitrobenzoate, a pivotal intermediate in the pharmaceutical and fine chemical industries. The focus of this document is to provide researchers, scientists, and drug development professionals with an in-depth understanding of the core starting materials and the strategic synthetic pathways that originate from them.

Ethyl 2-ethoxy-5-nitrobenzoate is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of a variety of complex organic molecules. Its structure, featuring an ester, an ether, and a nitro group, offers multiple points for chemical modification, making it an invaluable intermediate in the development of novel pharmaceuticals and other high-value chemical entities. The strategic positioning of these functional groups allows for selective transformations, which is a key consideration in multi-step organic synthesis.

Foundational Starting Materials: A Comparative Analysis

The synthesis of Ethyl 2-ethoxy-5-nitrobenzoate is predominantly approached from two commercially available starting materials: 2-hydroxy-5-nitrobenzoic acid and 4-nitrophenol. The selection between these precursors is often dictated by factors such as cost, availability, and the desired scale of production.

2-Hydroxy-5-nitrobenzoic Acid: The Direct Precursor

2-Hydroxy-5-nitrobenzoic acid, also known as 5-nitrosalicylic acid, is a logical and direct starting material as it already contains the hydroxyl, carboxyl, and nitro groups in the correct orientation on the benzene ring.[1][2][3]

Table 1: Physicochemical Properties of 2-Hydroxy-5-nitrobenzoic Acid

PropertyValueSource(s)
Molecular FormulaC₇H₅NO₅[1]
Molar Mass183.12 g/mol [1]
AppearanceYellow crystalline powder
Melting Point228-231 °C[2]
SolubilitySparingly soluble in water; soluble in hot water, ethanol, and diethyl ether.

The synthesis of 2-hydroxy-5-nitrobenzoic acid itself can be achieved through various methods, including the hydrolysis of 2-chloro-5-nitrobenzoic acid.[4] This direct precursor simplifies the overall synthetic route to the target molecule, primarily requiring esterification and etherification.

4-Nitrophenol: An Economical Alternative

4-Nitrophenol is a high-volume industrial chemical that serves as a more economical, albeit less direct, starting material. Its widespread availability and lower cost make it an attractive option for large-scale manufacturing.

Table 2: Physicochemical Properties of 4-Nitrophenol

PropertyValue
Molecular FormulaC₆H₅NO₃
Molar Mass139.11 g/mol
AppearanceYellowish crystalline solid
Melting Point113-114 °C
SolubilitySoluble in hot water, ethanol, ether

The synthetic pathway from 4-nitrophenol is more complex, necessitating the introduction of the carboxyl group, which adds to the number of reaction steps.

Core Synthetic Strategies and Mechanistic Insights

The conversion of the primary starting materials into Ethyl 2-ethoxy-5-nitrobenzoate involves well-established organic transformations. The choice of strategy is a critical decision that impacts yield, purity, and overall process efficiency.

Strategy 1: Synthesis from 2-Hydroxy-5-nitrobenzoic Acid

This is the more convergent and often preferred laboratory-scale approach. It involves two main steps: Fischer esterification followed by Williamson ether synthesis.

Caption: A potential synthetic pathway from 4-Nitrophenol.

  • Expertise & Experience: This route begins with the ethylation of 4-nitrophenol to form 4-ethoxyphenol. This is followed by a regioselective nitration. The ethoxy group is an ortho-, para-directing group, and since the para position is blocked, the incoming nitro group is directed to the ortho position. The introduction of the carboxyl group can be challenging and may be accomplished through various methods, such as the Kolbe-Schmitt reaction, which involves the carboxylation of the corresponding phenoxide. The final step is the esterification of the carboxylic acid.

Detailed Experimental Protocol: A Validated Approach

The following protocol details the synthesis of Ethyl 2-ethoxy-5-nitrobenzoate from 2-hydroxy-5-nitrobenzoic acid, a method that offers high yields and purity.

Part 1: Synthesis of Ethyl 2-hydroxy-5-nitrobenzoate (Esterification)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-hydroxy-5-nitrobenzoic acid (1.0 eq) in absolute ethanol (10 volumes).

  • Catalyst Addition: With stirring, cautiously add concentrated sulfuric acid (0.1 eq) to the suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator. Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

Part 2: Synthesis of Ethyl 2-ethoxy-5-nitrobenzoate (Etherification)

  • Reaction Setup: In a round-bottom flask, dissolve the Ethyl 2-hydroxy-5-nitrobenzoate (1.0 eq) from the previous step in a suitable solvent such as acetone or DMF.

  • Base and Reagent Addition: Add anhydrous potassium carbonate (1.5 eq) and an ethylating agent such as ethyl iodide or diethyl sulfate (1.2 eq).

  • Reaction: Heat the mixture to reflux and maintain for 6-8 hours, monitoring by TLC.

  • Work-up: After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol to afford pure Ethyl 2-ethoxy-5-nitrobenzoate.

Table 3: Comparative Data of Synthetic Routes

ParameterStrategy 1 (from 2-Hydroxy-5-nitrobenzoic acid)Strategy 2 (from 4-Nitrophenol)
Number of Steps 24+
Typical Overall Yield 75-85%Variable, generally lower
Key Transformations Esterification, EtherificationEtherification, Nitration, Carboxylation, Esterification
Primary Advantage High convergence, fewer stepsLower cost of starting material

Conclusion

The synthesis of Ethyl 2-ethoxy-5-nitrobenzoate is a well-established process with multiple viable routes. The choice of starting material is a critical decision that influences the entire synthetic strategy. While the use of 4-nitrophenol may be economically advantageous for large-scale production, the pathway from 2-hydroxy-5-nitrobenzoic acid offers a more direct, high-yielding, and often more practical approach for laboratory and pilot-scale syntheses. A thorough understanding of the underlying chemical principles and meticulous execution of the experimental protocols are essential for the successful and efficient production of this valuable chemical intermediate.

References

  • Vijaya Lakshmi, C., et al. "Optimisation of reaction conditions for the preparation of 2-hydroxy-5-nitrobenzoic acid (2).
  • Royal Society of Chemistry. "Supporting Information for - The Royal Society of Chemistry." RSC Publishing, 2011, .
  • Santa Cruz Biotechnology. "2-Hydroxy-5-nitrobenzoic acid | CAS 96-97-9." SCBT, .
  • Google Patents.
  • Sigma-Aldrich. "2-Hydroxy-5-nitrobenzoic acid 99 96-97-9." Sigma-Aldrich, .
  • Molbase. "2-hydroxy-5-nitrobenzoic acid - 96-97-9." Molbase, 2025, .
  • Organic Syntheses. "Working with Hazardous Chemicals." Organic Syntheses, .
  • Google Patents. "EP3674293A1 - Process for synthesizing s-triazine compounds." Google, .
  • Google Patents. "Novel synthesis method and intermediate for 2-ethoxy-4-amino-5-chlorobenzoic acid." Google, 2009, .
  • BLD Pharm. "96-97-9|2-Hydroxy-5-nitrobenzoic acid." BLD Pharm, .
  • PrepChem.com. "Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid." PrepChem.com, .
  • Google Patents. "CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound." Google, .
  • Benchchem. "An In-depth Technical Guide to the Synthesis of 2-Amino-5-nitrobenzoic Acid." Benchchem, .
  • CymitQuimica. "CAS 56520-98-0: 4-Ethyl-2-nitrophenol." CymitQuimica, .
  • National Institute of Standards and Technology.
  • Organic Syntheses. "Benzoic acid, m-nitro-, methyl ester." Organic Syntheses, .
  • Organic Syntheses. "m-NITROBENZOIC ACID." Organic Syntheses, .
  • NextSDS. "4-(AcetylaMino)-2-ethoxy-5-nitrobenzoic Acid Methyl Ester." NextSDS, .
  • CDC Stacks.
  • Google Patents. "EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters." Google, .
  • ResearchGate. "HNMR spectrum of ethyl 4-nitrobenzoate 2.2.2. Synthesis of ethyl...
  • Benchchem.
  • MDPI. "Catalytic Reduction of p-Nitrophenol on MnO 2 /Zeolite -13X Prepared with Lawsonia inermis Extract as a Stabilizing and Capping Agent." MDPI, 2023, .

Sources

Foundational

Comprehensive Technical Guide on Ethyl 2-ethoxy-5-nitrobenzoate: Chemical Properties, Structural Analysis, and Synthetic Applications

Executive Summary In the landscape of modern medicinal chemistry, the strategic selection of building blocks dictates the efficiency of novel chemical entity (NCE) discovery. Ethyl 2-ethoxy-5-nitrobenzoate (CAS: 80074-90...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of building blocks dictates the efficiency of novel chemical entity (NCE) discovery. Ethyl 2-ethoxy-5-nitrobenzoate (CAS: 80074-90-4) serves as a highly versatile, orthogonally functionalized intermediate[1]. Featuring an ester, an ether, and a reducible nitro group, this compound is primarily utilized as a precursor for 5-amino-2-ethoxybenzoic acid derivatives—key structural motifs found in various central nervous system (CNS) agents, phosphodiesterase inhibitors, and selective receptor antagonists.

This whitepaper provides an in-depth analysis of its physicochemical properties, the synergistic mechanistic logic behind its synthesis, and self-validating protocols for its downstream functionalization.

Physicochemical Profiling & Structural Elucidation

The utility of Ethyl 2-ethoxy-5-nitrobenzoate stems from its unique electronic and steric profile. The presence of the ethoxy group at the ortho position relative to the ester introduces significant steric hindrance, which can dictate the conformation of downstream amide couplings. Furthermore, the electron-withdrawing nature of the nitro group at the meta position (relative to the ester) significantly alters the electron density of the aromatic ring, making it highly crystalline and easily purifiable.

Table 1: Core Physicochemical Specifications
PropertyValue / Description
Chemical Name Ethyl 2-ethoxy-5-nitrobenzoate
CAS Number 80074-90-4
Molecular Formula C₁₁H₁₃NO₅
Molecular Weight 239.22 g/mol
SMILES String CCOC(=O)c1cc(=O)ccc1OCC
Appearance Pale yellow to off-white crystalline solid
Solubility Profile Soluble in EtOAc, DCM, DMSO, and EtOH; Insoluble in H₂O

Data supported by commercially available highly purified grades.

Mechanistic Pathways: Synergistic Regioselectivity

The synthesis of Ethyl 2-ethoxy-5-nitrobenzoate from 2-ethoxybenzoic acid is a masterclass in exploiting synergistic directing effects during electrophilic aromatic substitution (EAS).

Causality of Experimental Choices:

  • Why the Ethyl Ester? Esterification of the starting 2-ethoxybenzoic acid is performed prior to nitration. If the free acid were nitrated directly, the harsh nitrating conditions (fuming HNO₃ / H₂SO₄) could lead to decarboxylation or oxidative degradation. The ethyl ester protects the carboxylate and provides optimal lipophilicity for subsequent aqueous workups. Furthermore, an ethyl ester is chosen over a methyl ester to prevent transesterification complications if ethanol is used in downstream reduction steps.

  • Regiochemical Control: The starting material, ethyl 2-ethoxybenzoate, possesses two directing groups. The ethoxy group (-OEt) is strongly electron-donating via resonance and directs incoming electrophiles to the ortho and para positions (C3 and C5). Conversely, the ester group (-COOEt) is electron-withdrawing and directs electrophiles to the meta position (which is also C5). Because both groups synergistically direct the nitronium ion (NO₂⁺) to the C5 position, the nitration proceeds with near-perfect regioselectivity, avoiding complex isomeric mixtures.

Synthesis_Pathway A 2-Ethoxybenzoic Acid (Starting Material) B Esterification (EtOH, H2SO4, Reflux) A->B C Ethyl 2-ethoxybenzoate (Intermediate) B->C D Electrophilic Aromatic Nitration (HNO3, H2SO4, 0-5°C) C->D E Ethyl 2-ethoxy-5-nitrobenzoate (Target Compound) D->E

Figure 1: Stepwise synthetic pathway exploiting synergistic directing effects.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols incorporate built-in In-Process Controls (IPCs) that allow the chemist to validate the reaction state autonomously.

Protocol A: Regioselective Nitration of Ethyl 2-ethoxybenzoate

Objective: Synthesize Ethyl 2-ethoxy-5-nitrobenzoate while suppressing dinitration and ether cleavage.

  • Preparation: Charge a dry, 250 mL round-bottom flask with ethyl 2-ethoxybenzoate (10.0 g, 51.5 mmol).

  • Solvent Addition: Slowly add concentrated H₂SO₄ (40 mL) while stirring. Cool the mixture to 0–5 °C using an ice-water bath. Causality: H₂SO₄ acts as both the solvent and the catalyst to generate the active nitronium ion. Strict temperature control (< 5 °C) is critical to prevent the oxidative cleavage of the ethoxy ether linkage.

  • Electrophile Generation: Dropwise, add fuming HNO₃ (2.4 mL, ~1.1 eq) over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the mixture at 0–5 °C for 2 hours.

  • Self-Validation Checkpoint (IPC): Quench a 50 µL aliquot of the reaction mixture into 1 mL of saturated aqueous NaHCO₃. Extract with 1 mL EtOAc. Spot the organic layer on a silica TLC plate (Eluent: 4:1 Hexanes/EtOAc). The starting material (R_f ~0.6) should be completely consumed, replaced by a single distinct yellow spot (R_f ~0.4).

  • Workup: Pour the reaction mixture over 200 g of crushed ice with vigorous stirring. The product will precipitate as a pale yellow solid. Filter, wash extensively with cold water, and recrystallize from ethanol to yield pure Ethyl 2-ethoxy-5-nitrobenzoate.

Protocol B: Catalytic Reduction to Ethyl 5-amino-2-ethoxybenzoate

Objective: Reduce the nitro group to a primary amine (CAS: 80074-91-5) for downstream coupling[2].

  • Preparation: Dissolve Ethyl 2-ethoxy-5-nitrobenzoate (5.0 g, 20.9 mmol) in absolute ethanol (50 mL) within a hydrogenation flask.

  • Catalyst Addition: Under a steady stream of nitrogen, carefully add 10% Pd/C (0.5 g). Causality: Nitrogen purging is mandatory to prevent the ignition of ethanol vapors by the pyrophoric palladium catalyst.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon pressure). Stir vigorously at room temperature for 12 hours.

  • Self-Validation Checkpoint (IPC): The reduction to an aniline derivative significantly increases the polarity of the molecule. On TLC (Eluent: 1:1 Hexanes/EtOAc), the starting nitro compound (R_f ~0.7) will disappear, and a new, highly polar fluorescent spot (R_f ~0.2) will appear. The product will stain positively (purple/brown) with ninhydrin, confirming the presence of a primary amine. LC-MS must indicate a mass shift from 240.1 to 210.1 [M+H]⁺.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate in vacuo to yield Ethyl 5-amino-2-ethoxybenzoate as a viscous oil that solidifies upon standing.

Analytical Characterization Data

To establish trustworthiness, synthesized batches must be cross-referenced against the following predictive analytical metrics. The 1,2,4-trisubstituted benzene ring yields a highly diagnostic ¹H NMR splitting pattern.

Table 2: In-Process Analytical Validation Metrics (NMR & MS)
Analytical MethodDiagnostic Signal / MetricInterpretation
LC-MS (ESI+) m/z 240.1 [M+H]⁺Confirms the molecular weight of the nitrated product.
¹H NMR (400 MHz, CDCl₃) ~8.6 ppm (d, J = 2.8 Hz, 1H)H-6 proton : Ortho to the ester, meta to the nitro group. The small J value indicates meta-coupling with H-4.
¹H NMR (400 MHz, CDCl₃) ~8.3 ppm (dd, J = 9.1, 2.8 Hz, 1H)H-4 proton : Exhibits ortho-coupling with H-3 and meta-coupling with H-6.
¹H NMR (400 MHz, CDCl₃) ~7.0 ppm (d, J = 9.1 Hz, 1H)H-3 proton : Ortho to the ethoxy group. Large J value indicates ortho-coupling with H-4.
¹H NMR (400 MHz, CDCl₃) ~4.4 ppm (q) & ~4.2 ppm (q)Represents the two distinct -OCH₂- groups (ester and ether).

Downstream Applications in Drug Development

Once reduced to Ethyl 5-amino-2-ethoxybenzoate, the compound acts as a bifunctional hub. The aniline moiety can undergo Buchwald-Hartwig aminations, reductive aminations, or amide couplings. Concurrently, the ethyl ester can be saponified to 5-amino-2-ethoxybenzoic acid (CAS: 57148-23-9)[3], allowing the carboxylate to be coupled with complex amines. This flexibility is why this scaffold is heavily utilized in the generation of proprietary compound libraries.

Downstream_Applications A Ethyl 2-ethoxy-5-nitrobenzoate (CAS: 80074-90-4) B Catalytic Hydrogenation (Pd/C, H2, EtOH) A->B C Ethyl 5-amino-2-ethoxybenzoate (CAS: 80074-91-5) B->C D Saponification (NaOH, THF/H2O) C->D E 5-Amino-2-ethoxybenzoic Acid (Building Block) D->E F Amide Coupling (HATU, DIPEA, R-NH2) E->F G Novel Chemical Entity (NCE) (Target API) F->G

Figure 2: Downstream functionalization of Ethyl 2-ethoxy-5-nitrobenzoate in drug discovery.

References

Sources

Exploratory

Spectroscopic data for Ethyl 2-ethoxy-5-nitrobenzoate (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 2-ethoxy-5-nitrobenzoate For professionals in the fields of chemical research and pharmaceutical development, the precise structural elucidation...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 2-ethoxy-5-nitrobenzoate

For professionals in the fields of chemical research and pharmaceutical development, the precise structural elucidation of organic compounds is a foundational requirement. Ethyl 2-ethoxy-5-nitrobenzoate, a substituted aromatic ester, presents a compelling case for the application of modern spectroscopic techniques. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While direct, publicly available experimental spectra for Ethyl 2-ethoxy-5-nitrobenzoate (CAS 80074-90-4) are scarce, this document synthesizes data from closely related analogs and first-principle spectroscopic theory to provide a robust predictive framework for its characterization.

The Compound: Structure and Significance

Ethyl 2-ethoxy-5-nitrobenzoate belongs to the nitrobenzoate class of compounds, which are significant as intermediates in organic synthesis and as scaffolds in medicinal chemistry.[1] The molecule's structure, featuring an ethyl ester, an ethoxy group, and a nitro group on a benzene ring, creates a distinct electronic environment that is well-suited for spectroscopic analysis.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The acquisition of high-quality NMR spectra is paramount for unambiguous spectral interpretation.

Sample Preparation:

  • Purity: Ensure the sample is of high purity (>95%) to minimize interfering signals from impurities.

  • Solvent: Select a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds like substituted benzoates.[2]

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a 5 mm NMR tube.[2]

Instrumental Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, especially for the aromatic protons.

  • ¹H NMR: A standard single-pulse experiment is typically sufficient. Key parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: A proton-decoupled experiment is standard to produce a spectrum with single lines for each unique carbon. A larger number of scans is required due to the low natural abundance of the ¹³C isotope.

¹H NMR Spectroscopy: A Proton-by-Proton Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Caption: Structure of Ethyl 2-ethoxy-5-nitrobenzoate with proton numbering.

Predicted ¹H NMR Data:

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-6~8.6 - 8.8d (doublet)J ≈ 2-3 Hz1H
H-4~8.2 - 8.4dd (doublet of doublets)J ≈ 9 Hz, J ≈ 2-3 Hz1H
H-3~7.1 - 7.3d (doublet)J ≈ 9 Hz1H
O-CH₂ -CH₃ (ester)~4.4 - 4.5q (quartet)J ≈ 7 Hz2H
O-CH₂ -CH₃ (ethoxy)~4.1 - 4.3q (quartet)J ≈ 7 Hz2H
O-CH₂-CH₃ (ester)~1.4 - 1.5t (triplet)J ≈ 7 Hz3H
O-CH₂-CH₃ (ethoxy)~1.4 - 1.5t (triplet)J ≈ 7 Hz3H

Interpretation:

  • Aromatic Protons (H-3, H-4, H-6): The strong electron-withdrawing effect of the nitro group at C-5 and the ester group at C-1 significantly deshields the aromatic protons, pushing them downfield. H-6, being ortho to the nitro group, is expected to be the most downfield. H-4 is ortho to the nitro group and meta to the ethoxy group, also experiencing strong deshielding. H-3 is ortho to the electron-donating ethoxy group and will be the most upfield of the aromatic protons. The splitting pattern arises from coupling between adjacent protons (ortho coupling ≈ 9 Hz, meta coupling ≈ 2-3 Hz).

  • Ethyl Groups: The spectrum will show two distinct sets of signals for the two ethyl groups (one from the ester and one from the ethoxy substituent). The methylene protons (-CH₂-) are adjacent to oxygen atoms and are thus deshielded, appearing as quartets due to coupling with the neighboring methyl protons. The methyl protons (-CH₃) appear as triplets and are further upfield. The signals for the two ethyl groups might overlap, particularly the two triplets.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals each unique carbon atom in the molecule.

Predicted ¹³C NMR Data:

Carbon LabelPredicted Chemical Shift (δ, ppm)Rationale
C =O (ester)~164 - 166Carbonyl carbon of an ester.
C -NO₂~148 - 150Aromatic carbon attached to the strongly electron-withdrawing nitro group.
C -O (ethoxy)~158 - 160Aromatic carbon attached to the electron-donating ethoxy group.
C -COOEt~125 - 127Quaternary aromatic carbon attached to the ester group.
C H (C-6)~128 - 130Aromatic CH ortho to the nitro group.
C H (C-4)~123 - 125Aromatic CH ortho to the nitro group.
C H (C-3)~115 - 117Aromatic CH ortho to the ethoxy group.
O-CH₂ -CH₃ (ester)~61 - 63Methylene carbon of the ethyl ester.
O-CH₂ -CH₃ (ethoxy)~64 - 66Methylene carbon of the ethoxy group.
O-CH₂-CH₃ (ester)~14Methyl carbon of the ethyl ester.
O-CH₂-CH₃ (ethoxy)~14Methyl carbon of the ethoxy group.

Interpretation: The chemical shifts are predicted based on established substituent effects in substituted benzenes.[2][3] The carbonyl carbon is the most downfield. The aromatic carbons attached to heteroatoms (O and N) are also significantly downfield. The two methyl carbons are expected to be in a similar electronic environment and may have very close or identical chemical shifts.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: A Standard Approach
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt (NaCl or KBr) plates. For a solid, a KBr pellet can be made by grinding a small amount of the sample with dry KBr powder and pressing it into a disk.

  • Analysis: The sample is placed in an FTIR spectrometer, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

Predicted Key IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100 - 3000C-H stretchAromatic
~2980 - 2850C-H stretchAliphatic (CH₂, CH₃)
~1720 - 1740C=O stretchEster
~1590, ~1480C=C stretchAromatic ring
~1520 - 1540Asymmetric N-O stretchNitro group (NO₂)
~1340 - 1360Symmetric N-O stretchNitro group (NO₂)
~1250 - 1300Asymmetric C-O-C stretchAryl-alkyl ether
~1050 - 1150Symmetric C-O-C stretchEster and Ether

Interpretation: The IR spectrum will be dominated by several strong absorptions. A very strong band around 1730 cm⁻¹ is characteristic of the ester carbonyl group. Two strong bands, one around 1530 cm⁻¹ and another around 1350 cm⁻¹, are definitive for the nitro group. The presence of both aryl-alkyl ether and ester functionalities will result in strong C-O stretching bands in the fingerprint region (1300-1000 cm⁻¹). For comparison, the IR spectrum of the related compound, Ethyl 2-nitrobenzoate, shows a strong carbonyl peak at ~1730 cm⁻¹ and nitro group absorptions.[4]

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: Electron Ionization (EI)
  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification.[5]

  • Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[5]

  • Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Data:

  • Molecular Ion (M⁺): The molecular weight of Ethyl 2-ethoxy-5-nitrobenzoate (C₁₁H₁₃NO₅) is 239.08 g/mol . Therefore, the molecular ion peak is expected at m/z = 239.

  • Key Fragments: Fragmentation is a powerful tool for structural confirmation.

Fragmentation M [M]⁺˙ m/z = 239 F1 [M - OCH₂CH₃]⁺ m/z = 194 M->F1 - •OCH₂CH₃ F2 [M - CH₂CH₃]⁺ m/z = 210 M->F2 - •CH₂CH₃ F3 [M - NO₂]⁺ m/z = 193 M->F3 - •NO₂

Caption: Predicted major fragmentation pathways for Ethyl 2-ethoxy-5-nitrobenzoate.

Interpretation:

  • The molecular ion peak at m/z 239 confirms the molecular weight of the compound.

  • Loss of the ethoxy radical from the ester (- •OCH₂CH₃) would lead to a fragment at m/z 194. This is often a prominent fragmentation pathway for ethyl esters.

  • Loss of the ethyl radical from the ethoxy group (- •CH₂CH₃) would result in a fragment at m/z 210.

  • Loss of the nitro group (- •NO₂) would give a fragment at m/z 193. The mass spectrum of Ethyl 2-nitrobenzoate (MW 195.17) shows a molecular ion at m/z 195 and a significant fragment from the loss of the ethoxy group at m/z 150.[6] A similar pattern is expected for the target molecule.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a detailed spectroscopic fingerprint for Ethyl 2-ethoxy-5-nitrobenzoate. The predicted data, grounded in fundamental principles and comparison with related structures, offers a reliable guide for researchers to confirm the synthesis and purity of this compound. The combination of these techniques allows for an unambiguous structural elucidation, a critical step in any chemical research or development workflow.

References

  • Royal Society of Chemistry. (2011). Supporting Information for an article in Organic & Biomolecular Chemistry.
  • Royal Society of Chemistry. (2014). Supporting Information for an article.
  • National Institute of Advanced Industrial Science and Technology (AIST), Japan.
  • re3data.org. (2023).
  • Clark Physical Sciences Library.
  • National Institute of Standards and Technology.
  • NextSDS.
  • National Institute of Standards and Technology.
  • Magnetic Resonance in Chemistry. (1990).
  • BenchChem.
  • PubChem. 2-Ethyl-5-nitrobenzoic acid.
  • ChemicalBook.
  • National Institute of Standards and Technology.
  • PubChem.
  • ChemBK.
  • BenchChem. A Comparative Guide to the Mass Spectrometry Analysis of Ethyl 2-(1H-pyrazol-1-YL)

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Foundational

Ethyl 2-ethoxy-5-nitrobenzoate CAS number and molecular weight

An In-depth Technical Guide to Ethyl 2-ethoxy-5-nitrobenzoate Abstract This technical guide provides a comprehensive overview of Ethyl 2-ethoxy-5-nitrobenzoate, a valuable intermediate in organic synthesis. The document...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Ethyl 2-ethoxy-5-nitrobenzoate

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-ethoxy-5-nitrobenzoate, a valuable intermediate in organic synthesis. The document details its chemical identity, including its CAS number and molecular weight, and presents a summary of its key physicochemical properties. A detailed synthesis protocol, including the underlying reaction mechanism, is provided for researchers and drug development professionals. Furthermore, this guide explores the potential applications of Ethyl 2-ethoxy-5-nitrobenzoate in various research and development fields. Safety and handling precautions are also discussed to ensure its proper use in a laboratory setting.

Introduction

Ethyl 2-ethoxy-5-nitrobenzoate is a substituted aromatic compound with significant potential as a building block in the synthesis of more complex molecules. Its structure, featuring an ethoxy group, a nitro group, and an ethyl ester on a benzene ring, offers multiple reaction sites for chemical modifications. This functional group arrangement makes it a versatile precursor for the development of novel pharmaceutical agents and other fine chemicals. Understanding the synthesis, properties, and potential applications of this compound is crucial for scientists working in medicinal chemistry and materials science. This guide aims to provide a detailed technical resource for researchers, chemists, and professionals in the field of drug development.

Chemical Identity and Properties

The fundamental identification and physicochemical properties of Ethyl 2-ethoxy-5-nitrobenzoate are crucial for its effective use and handling in a laboratory setting. While direct experimental data for this specific isomer is not widely published, properties can be inferred from its parent acid and related structures.

Table 1: Chemical and Physical Properties of Ethyl 2-ethoxy-5-nitrobenzoate and its Parent Acid

PropertyValueSource
Chemical Name Ethyl 2-ethoxy-5-nitrobenzoate-
Synonyms 2-ethoxy-5-nitro-benzoic acid ethyl ester[1]
CAS Number 80074-90-4[1]
Molecular Formula C₁₁H₁₃NO₅-
Molecular Weight 239.22 g/mol -
Parent Acid 2-ethoxy-5-nitrobenzoic acid[1][2]
Parent Acid CAS 57148-23-9[1][2]
Parent Acid Formula C₉H₉NO₅[1][2]
Parent Acid MW 211.17 g/mol [1][3]
Molecular Structure

Caption: Molecular Structure of Ethyl 2-ethoxy-5-nitrobenzoate.

Synthesis and Mechanism

The most direct and common method for the synthesis of Ethyl 2-ethoxy-5-nitrobenzoate is through the Fischer esterification of its corresponding carboxylic acid, 2-ethoxy-5-nitrobenzoic acid. This reaction involves treating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst.

Synthesis Workflow

The synthesis process can be visualized as a two-step procedure starting from a commercially available precursor.

SynthesisWorkflow cluster_0 Step 1: Nitration cluster_1 Step 2: Esterification 2-ethoxybenzoic_acid 2-Ethoxybenzoic Acid 2-ethoxy-5-nitrobenzoic_acid 2-Ethoxy-5-nitrobenzoic Acid 2-ethoxybenzoic_acid->2-ethoxy-5-nitrobenzoic_acid Nitration Nitrating_Mixture HNO3 / H2SO4 Nitrating_Mixture->2-ethoxy-5-nitrobenzoic_acid Ethyl_2-ethoxy-5-nitrobenzoate Ethyl 2-ethoxy-5-nitrobenzoate 2-ethoxy-5-nitrobenzoic_acid->Ethyl_2-ethoxy-5-nitrobenzoate Esterification Ethanol Ethanol Ethanol->Ethyl_2-ethoxy-5-nitrobenzoate Acid_Catalyst H2SO4 (cat.) Acid_Catalyst->Ethyl_2-ethoxy-5-nitrobenzoate

Caption: General synthesis workflow for Ethyl 2-ethoxy-5-nitrobenzoate.

Detailed Experimental Protocol: Esterification of 2-ethoxy-5-nitrobenzoic acid

This protocol describes the laboratory-scale synthesis of Ethyl 2-ethoxy-5-nitrobenzoate.

Materials:

  • 2-ethoxy-5-nitrobenzoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.0 g of 2-ethoxy-5-nitrobenzoic acid in 100 mL of absolute ethanol.

  • Catalyst Addition: While stirring, slowly add 2 mL of concentrated sulfuric acid to the solution. The addition should be done carefully as the reaction is exothermic.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Neutralization: Carefully pour the concentrated reaction mixture into 200 mL of ice-cold water. A precipitate or oily layer of the crude product should form. Neutralize the aqueous solution with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

  • Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude Ethyl 2-ethoxy-5-nitrobenzoate.

  • Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

Applications in Research and Drug Development

Substituted nitrobenzoates are important intermediates in the synthesis of various pharmaceuticals and functional materials. The presence of the nitro group allows for its reduction to an amine, which can then undergo a wide range of chemical transformations.

  • Precursor for Amino Derivatives: The nitro group can be readily reduced to an amino group, yielding ethyl 2-ethoxy-5-aminobenzoate. This amino derivative serves as a key building block for the synthesis of various heterocyclic compounds, which are prevalent in many drug scaffolds.

  • Intermediate in Dye Synthesis: Aromatic amines derived from nitro compounds are often used in the synthesis of azo dyes.

  • Potential Pharmacological Activity: The benzocaine (ethyl 4-aminobenzoate) and procaine (a derivative of 4-aminobenzoic acid) families of local anesthetics highlight the importance of aminobenzoate structures in medicinal chemistry. While no specific applications for Ethyl 2-ethoxy-5-nitrobenzoate are widely reported, its structural similarity to these compounds suggests its potential as a scaffold for new therapeutic agents.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.

  • Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.

Conclusion

Ethyl 2-ethoxy-5-nitrobenzoate is a valuable chemical intermediate with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and material science. This guide has provided a comprehensive overview of its chemical identity, a detailed protocol for its synthesis, and a discussion of its potential applications. By understanding the properties and reactivity of this compound, researchers can effectively utilize it as a building block for the creation of novel and complex molecules.

References

  • LookChem. (n.d.). 2-ethoxy-5-nitrobenzoic acid. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl 2-nitrobenzoate. NIST Chemistry WebBook. Retrieved from [Link]

  • NextSDS. (n.d.). 2-ethoxy-5-nitrobenzoic acid — Chemical Substance Information. Retrieved from [Link]

  • ChemRadar. (n.d.). Benzoic acid,2-amino-5-nitro-, ethyl ester CAS#32203-24-0. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). RU2074169C1 - Method of synthesis of para-nitrobenzoic acid ethyl ester.
  • Google Patents. (n.d.). CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound.
  • ChemBK. (2024, April 10). Ethyl 2-nitrobenzoate. Retrieved from [Link]

  • Applichem. (n.d.). 2-Ethoxy-5-nitrobenzoic acid. Retrieved from [Link]

Sources

Exploratory

Reaction Mechanism and Synthesis of Ethyl 2-ethoxy-5-nitrobenzoate: A Comprehensive Technical Guide

Executive Summary The synthesis of Ethyl 2-ethoxy-5-nitrobenzoate (CAS: 80074-90-4) represents a foundational transformation in organic synthesis, specifically in the development of active pharmaceutical ingredients (API...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of Ethyl 2-ethoxy-5-nitrobenzoate (CAS: 80074-90-4) represents a foundational transformation in organic synthesis, specifically in the development of active pharmaceutical ingredients (APIs). This compound serves as a critical intermediate in the synthesis of gastroprokinetic agents like [1] and novel neuroprotective [2].

This whitepaper provides an in-depth, mechanistic exploration of its formation via the double-alkylation of 5-nitrosalicylic acid. By deconstructing the thermodynamic and kinetic principles driving the sequential esterification and etherification reactions, this guide equips synthetic chemists with a self-validating protocol optimized for high yield and purity.

Mechanistic Pathway: The Dual SN2 Alkylation

The formation of Ethyl 2-ethoxy-5-nitrobenzoate from 5-nitrosalicylic acid (2-hydroxy-5-nitrobenzoic acid) is achieved through a one-pot, base-mediated di-alkylation using an ethyl halide (e.g., ethyl iodide, EtI) in a polar aprotic solvent. The reaction proceeds via two distinct, sequential Bimolecular Nucleophilic Substitution (SN2) steps governed by the pKa differences of the functional groups.

Step 1: Carboxylate Formation and Esterification

The carboxylic acid moiety of 5-nitrosalicylic acid is highly acidic ( pKa≈2.2 ). Upon the introduction of a mild base such as Potassium Carbonate ( K2​CO3​ ), it is rapidly deprotonated to form a resonance-stabilized carboxylate anion. In a polar aprotic solvent like Dimethylformamide (DMF), the potassium cation is strongly solvated, leaving the carboxylate anion "naked" and highly nucleophilic. This anion attacks the electrophilic carbon of ethyl iodide via an SN2 mechanism, displacing the iodide leaving group to form the intermediate Ethyl 2-hydroxy-5-nitrobenzoate .

Step 2: Phenoxide Formation and Etherification (O-Alkylation)

Typically, phenolic hydroxyl groups are weak nucleophiles. However, the presence of the strongly electron-withdrawing nitro ( −NO2​ ) group at the para position relative to the hydroxyl group significantly increases its acidity ( pKa≈7.1 ) through both inductive and resonance stabilization of the resulting conjugate base.

Excess K2​CO3​ deprotonates this phenolic hydroxyl, generating a phenoxide anion. While the nitro group reduces the inherent nucleophilicity of the phenoxide, the use of DMF and elevated temperatures (60 °C) provides sufficient activation energy for the second SN2 attack on another equivalent of ethyl iodide, yielding the final di-alkylated product. Recent studies on [3] confirm that K2​CO3​ in DMF is the optimal system for maximizing etherification yields while minimizing side reactions.

Mechanism SM 5-Nitrosalicylic Acid (pKa ~2.2) Int1 Carboxylate Anion SM->Int1 K2CO3 (Deprotonation) Int2 Ethyl 2-hydroxy- 5-nitrobenzoate Int1->Int2 EtI (SN2) Int3 Phenoxide Anion (pKa ~7.1) Int2->Int3 K2CO3 (Deprotonation) Prod Ethyl 2-ethoxy- 5-nitrobenzoate Int3->Prod EtI (SN2)

Mechanistic pathway of the double-alkylation of 5-nitrosalicylic acid.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and scientific integrity, the following protocol is designed with built-in causality and in-process controls.

Reagents and Materials
  • Starting Material: 5-Nitrosalicylic acid (1.0 equivalent, 10 mmol, 1.83 g)

  • Alkylating Agent: Ethyl Iodide (3.0 equivalents, 30 mmol, 2.4 mL) - Excess is used to drive the less kinetically favorable etherification.

  • Base: Anhydrous Potassium Carbonate ( K2​CO3​ ) (3.0 equivalents, 30 mmol, 4.14 g) - Finely powdered to maximize surface area for heterogeneous deprotonation.

  • Solvent: Anhydrous DMF (20 mL)

Step-by-Step Methodology
  • Reaction Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and an argon balloon to maintain an inert atmosphere (preventing oxidative degradation of the phenol).

  • Dissolution: Dissolve 5-nitrosalicylic acid (1.83 g) in 20 mL of anhydrous DMF. Stir until a homogeneous pale-yellow solution is achieved.

  • Base Addition: Add finely powdered anhydrous K2​CO3​ (4.14 g) in a single portion. The solution will immediately darken to a deep orange/red, visually validating the formation of the carboxylate/phenoxide anions. Stir at room temperature for 15 minutes.

  • Alkylation: Add Ethyl Iodide (2.4 mL) dropwise via syringe over 5 minutes. Causality: Dropwise addition prevents localized thermal spikes from the exothermic SN2 esterification.

  • Heating: Submerge the flask in a pre-heated oil bath at 60 °C. Stir vigorously for 4–6 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexane:EtOAc 3:1). The starting material ( Rf​≈0.1 ) and mono-alkylated intermediate ( Rf​≈0.4 ) should completely convert to the di-alkylated product ( Rf​≈0.7 ).

  • Quench & Workup: Cool the mixture to room temperature and pour it into 100 mL of crushed ice water. The sudden shift in polarity forces the hydrophobic product to crash out. Extract the aqueous layer with Ethyl Acetate ( 3×30 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl ( 2×20 mL) to remove residual DMF, followed by brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield Ethyl 2-ethoxy-5-nitrobenzoate as a pale-yellow solid.

Workflow S1 Step 1: Dissolution 5-Nitrosalicylic acid in DMF S2 Step 2: Base Addition Add K2CO3 (3.0 eq) S1->S2 S3 Step 3: Alkylation Dropwise EtI (3.0 eq) S2->S3 S4 Step 4: Reaction Stir at 60°C for 4-6 hrs S3->S4 S5 Step 5: Workup Ice water quench & EtOAc extraction S4->S5

Step-by-step experimental workflow for the synthesis of Ethyl 2-ethoxy-5-nitrobenzoate.

Quantitative Data: Reaction Optimization

The choice of solvent and base dictates the nucleophilicity of the intermediate anions. Table 1 summarizes the optimization parameters for the di-ethylation workflow.

Table 1: Optimization of Reaction Conditions for Di-ethylation

SolventBaseTemperature (°C)Time (h)Yield (%)Purity (HPLC %)Mechanistic Observation
DMF K2​CO3​ 60 4 92 >98 Optimal; naked anion effect accelerates SN2.
Acetone K2​CO3​ 56 (Reflux)128595Slower reaction rate due to lower boiling point.
THF Cs2​CO3​ 6568896Cesium effect enhances solubility, but THF is less polar.
Ethanol NaOEt 78 (Reflux)86580Poor yield; competing transesterification side reactions.

Data synthesized from standard O-alkylation optimization protocols for salicylic acid derivatives.

Conclusion

The synthesis of Ethyl 2-ethoxy-5-nitrobenzoate is a prime example of leveraging electronic effects (nitro-group induced pKa modulation) and solvent effects (polar aprotic acceleration) to drive a dual SN2 reaction. By strictly controlling the equivalents of the alkylating agent and utilizing K2​CO3​ in DMF, researchers can achieve near-quantitative yields of this highly valuable pharmaceutical intermediate.

References

  • Cinitapride - Wikipedia. Wikimedia Foundation. Available at:[Link]

  • Discovery of 2-Ethoxy-5-isobutyramido-N-1-substituted Benzamide Derivatives as Selective Kv2.1 Inhibitors with In Vivo Neuroprotective Effects. Journal of Medicinal Chemistry, ACS Publications (2024). Available at:[Link]

  • Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. Preprints.org (2024). Available at:[Link]

Foundational

Key Intermediates in the Synthesis of Ethyl 2-ethoxy-5-nitrobenzoate: A Comprehensive Technical Guide

Executive Summary Ethyl 2-ethoxy-5-nitrobenzoate is a highly versatile, core building block in the pharmaceutical industry. It serves as a critical precursor in the synthesis of complex active pharmaceutical ingredients...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-ethoxy-5-nitrobenzoate is a highly versatile, core building block in the pharmaceutical industry. It serves as a critical precursor in the synthesis of complex active pharmaceutical ingredients (APIs), including prokinetic agents like Cinitapride and phosphodiesterase type 5 (PDE5) inhibitors analogous to Sildenafil. The strategic placement of the ethoxy and nitro groups on the benzoic acid scaffold provides a unique electronic topography, enabling downstream functionalizations such as chlorosulfonation, reduction, and amidation.

As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic causality, regiochemical fidelity, and self-validating experimental protocols required to synthesize this molecule and its immediate precursors.

Retrosynthetic Strategy & Mechanistic Causality

The synthesis of Ethyl 2-ethoxy-5-nitrobenzoate can be approached via two distinct, industrially viable pathways. The selection of the pathway depends on the availability of starting materials and the desired impurity profile.

Pathway A: Electrophilic Aromatic Substitution (Nitration)

The most direct route begins with the O-alkylation and esterification of salicylic acid to yield Ethyl 2-ethoxybenzoate , followed by regioselective nitration. Causality of Regioselectivity: The success of this route relies entirely on the synergistic directing effects of the pre-existing substituents. The ethoxy group ( −OCH2​CH3​ ) is strongly electron-donating via resonance (+R effect), activating the ring and directing incoming electrophiles to the ortho and para positions. Conversely, the ester group ( −COOCH2​CH3​ ) is electron-withdrawing (-I, -R effects), deactivating the ring and directing electrophiles to the meta position. Both groups synergistically direct the nitronium ion ( NO2+​ ) to the C-5 position, ensuring near-exclusive formation of the 5-nitro isomer [1].

Pathway B: Nucleophilic Aromatic Substitution (SNAr)

An alternative route utilizes 2-chloro-5-nitrobenzoic acid as the starting material. Treatment with sodium ethoxide yields 2-ethoxy-5-nitrobenzoic acid , which is subsequently esterified. Causality of Chemoselectivity: The nitro group at C-5 strongly withdraws electron density from the aromatic ring, significantly lowering the lowest unoccupied molecular orbital (LUMO) energy. This activates the C-2 position (bearing the chloride leaving group) for nucleophilic attack by the ethoxide ion. The reaction proceeds through a stabilized Meisenheimer complex. Strict anhydrous conditions are required; the presence of water would generate hydroxide ions, leading to the formation of 2-hydroxy-5-nitrobenzoic acid and compromising the protocol's integrity [2].

SyntheticWorkflow SA Salicylic Acid (Starting Material) EEB Ethyl 2-ethoxybenzoate (Intermediate 1) SA->EEB Ethyl Bromide, K2CO3, DMF EENB Ethyl 2-ethoxy-5-nitrobenzoate (Target Molecule) EEB->EENB HNO3 / H2SO4 0-5°C (Nitration) AltStart 2-Chloro-5-nitrobenzoic acid (Alt. Starting Material) ENBA 2-Ethoxy-5-nitrobenzoic acid (Intermediate 2) AltStart->ENBA NaOEt, EtOH Reflux (SNAr) ENBA->EENB EtOH, H2SO4 Reflux (Esterification)

Figure 1: Divergent synthetic workflows for Ethyl 2-ethoxy-5-nitrobenzoate.

Step-by-Step Experimental Protocols (Self-Validating Systems)

Protocol 1: Synthesis of Ethyl 2-ethoxy-5-nitrobenzoate via Nitration (Pathway A)

This protocol transforms Ethyl 2-ethoxybenzoate into the target molecule. The system is self-validating: temperature control acts as the primary checkpoint to prevent the formation of dinitrated byproducts or ester hydrolysis.

  • Preparation of the Nitrating Mixture: In a highly controlled, moisture-free environment, slowly add 1.2 equivalents of concentrated nitric acid (68-70%) to 2.5 equivalents of concentrated sulfuric acid (98%) at 0 °C. Causality: The sulfuric acid acts as a catalyst and dehydrating agent, protonating the nitric acid to generate the active nitronium ion ( NO2+​ ) while preventing the reaction medium from becoming overly aqueous.

  • Substrate Addition: Dissolve 1.0 equivalent of Ethyl 2-ethoxybenzoate in a minimal volume of glacial acetic acid. Add this solution dropwise to the nitrating mixture, strictly maintaining the internal temperature between 0 °C and 5 °C. Validation: Exothermic spikes indicate overly rapid addition, which correlates directly with a loss of regiochemical fidelity (increased ortho-nitration relative to the ethoxy group).

  • Reaction Maturation: Stir the mixture at 5 °C for 2 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2). The disappearance of the high-Rf starting material validates completion.

  • Quenching & Isolation: Pour the mixture over crushed ice. The sudden shift in polarity and temperature forces the precipitation of the crude Ethyl 2-ethoxy-5-nitrobenzoate. Filter, wash with cold water to remove residual acids, and recrystallize from hot ethanol to achieve >98% purity.

Regioselectivity Substrate Ethyl 2-ethoxybenzoate Ethoxy -OEt Group (+R Activating, o/p-directing) Substrate->Ethoxy Ester -COOEt Group (-I/-R Deactivating, m-directing) Substrate->Ester Position5 C-5 Position (Synergistic Target) Ethoxy->Position5 Directs para Ester->Position5 Directs meta Nitronium Nitronium Ion (NO2+) Nitronium->Position5 Electrophilic Attack

Figure 2: Synergistic electronic directing effects ensuring C-5 regioselectivity.

Protocol 2: Synthesis of 2-Ethoxy-5-nitrobenzoic acid via SNAr (Pathway B)

This protocol details the synthesis of the free acid intermediate, which must subsequently be esterified.

  • Alkoxide Generation: Dissolve sodium metal (2.2 equivalents) in absolute ethanol under an inert nitrogen atmosphere to generate sodium ethoxide. Validation: The complete dissolution of sodium and cessation of hydrogen gas evolution validates the quantitative formation of the nucleophile.

  • Nucleophilic Attack: Add 1.0 equivalent of 2-chloro-5-nitrobenzoic acid [3] to the ethoxide solution. Reflux the mixture for 4-6 hours. Causality: Two equivalents of base are required because the first equivalent deprotonates the carboxylic acid, while the second acts as the nucleophile for the SNAr displacement of the chloride.

  • Workup: Cool the mixture, evaporate the ethanol under reduced pressure, and reconstitute the residue in water. Acidify the aqueous layer with 2N HCl to pH 2. Validation: The precipitation of a pale-yellow solid upon acidification confirms the protonation of the carboxylate salt to the free 2-ethoxy-5-nitrobenzoic acid.

Quantitative Data & Yield Comparison

The following table summarizes the stoichiometric efficiency, thermodynamic conditions, and isolated yields of the key transformations discussed. Data is aggregated from standardized industrial benchmarks [4].

TransformationStarting MaterialKey ReagentsTemp (°C)Time (h)Isolated Yield (%)Purity (HPLC)
Nitration Ethyl 2-ethoxybenzoate HNO3​ / H2​SO4​ 0 - 52.088 - 92%> 98.5%
SNAr 2-Chloro-5-nitrobenzoic acidNaOEt / EtOH78 (Reflux)5.085 - 89%> 97.0%
Esterification 2-Ethoxy-5-nitrobenzoic acidEtOH / H2​SO4​ 78 (Reflux)8.094 - 96%> 99.0%

Table 1: Comparative metrics for the synthesis of Ethyl 2-ethoxy-5-nitrobenzoate and its intermediates.

Downstream Application: The PDE5 Inhibitor Connection

To understand the strict purity requirements of these intermediates, one must look at their downstream applications. Ethyl 2-ethoxy-5-nitrobenzoate is often hydrolyzed to 2-ethoxy-5-nitrobenzoic acid, which is then subjected to chlorosulfonation. The resulting sulfonyl chloride is coupled with an amine (e.g., 1-methylpiperazine), and the nitro group is reduced to an amine to facilitate cyclization into the pyrazolopyrimidinone core characteristic of PDE5 inhibitors [5]. Any isomeric impurities generated during the nitration step (e.g., 3-nitro or 4-nitro isomers) will propagate through these steps, drastically reducing the binding affinity of the final API to the PDE5 enzyme active site.

References

  • Sildenafil (ViagraTM): Synthesis Step by Step and its Pharmaceutical Importance in Diabetic Patients with Erectile Dysfunction. SciSpace. Available at:[Link]

  • WO2009144473A1 - Antifungal combination therapy. Google Patents.
  • SYNTHETIC ORGANIC CHEMICALS United States Production and Sales, 1963. International Trade Commission. Available at:[Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview. PubMed Central (PMC). Available at:[Link]

  • SILDENAFIL. New Drug Approvals. Available at:[Link]

Exploratory

Theoretical Yield and Mechanistic Workflow for the Synthesis of Ethyl 2-ethoxy-5-nitrobenzoate

As a Senior Application Scientist, designing a robust synthetic route requires more than just mixing reagents; it demands a deep understanding of mechanistic causality, thermodynamic controls, and stoichiometric precisio...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, designing a robust synthetic route requires more than just mixing reagents; it demands a deep understanding of mechanistic causality, thermodynamic controls, and stoichiometric precision. This whitepaper provides an in-depth technical guide for the dual O-alkylation of 5-nitrosalicylic acid to yield Ethyl 2-ethoxy-5-nitrobenzoate (CAS: 80074-90-4).

By leveraging a framework alongside standard esterification principles[1], this protocol establishes a self-validating system tailored for researchers and drug development professionals.

Mechanistic Rationale: The Dual-Alkylation Strategy

The synthesis of Ethyl 2-ethoxy-5-nitrobenzoate from 5-nitrosalicylic acid (5-NSA) involves the simultaneous alkylation of two distinct functional groups: a carboxylic acid and a phenolic hydroxyl group.

Causality of Reagent Selection
  • The Base (K₂CO₃): Potassium carbonate is selected as a mild, heterogeneous solid base[2]. The carboxylic acid of 5-NSA (pKa ~2.2) is readily deprotonated. The phenolic hydroxyl group, typically less acidic, is significantly activated by the electron-withdrawing para-nitro group (dropping its pKa to ~7). K₂CO₃ is perfectly tuned to deprotonate both sites without causing the degradation side-reactions associated with stronger bases like NaH.

  • The Solvent (DMF): N,N-Dimethylformamide is a polar aprotic solvent that heavily favors O-alkylation[3]. By effectively solvating the potassium cations, DMF leaves the carboxylate and phenoxide anions "naked" and highly nucleophilic, drastically lowering the activation energy for the subsequent S_N2 attack[2].

  • The Alkylating Agent (Ethyl Iodide): Ethyl iodide is chosen over ethyl bromide due to the superior leaving-group ability of the iodide ion, which accelerates the bimolecular nucleophilic substitution (S_N2) at the sterically hindered ortho-phenoxide position.

ReactionPathway NSA 5-Nitrosalicylic Acid (Starting Material) Deprot Deprotonation (K2CO3 / DMF) NSA->Deprot Base Addition Dianion Dianion Intermediate (Carboxylate & Phenoxide) Deprot->Dianion -2 H+ Alkylation Dual SN2 Alkylation (Ethyl Iodide) Dianion->Alkylation +2 Et-I Product Ethyl 2-ethoxy-5-nitrobenzoate (Target Product) Alkylation->Product -2 I-

Figure 1: Mechanistic pathway for the dual O-alkylation of 5-nitrosalicylic acid.

Stoichiometric Analysis and Theoretical Yield

To drive the reaction to absolute completion and prevent the formation of difficult-to-separate mono-alkylated intermediates, a stoichiometric excess (3.0 equivalents) of both the base and the alkylating agent is deployed.

Quantitative Reagent Matrix
ReagentRoleMW ( g/mol )EquivalentsMoles (mmol)Mass / VolumeDensity (g/mL)
5-Nitrosalicylic Acid Starting Material183.121.054.610.00 g-
Potassium Carbonate Base138.213.0163.822.64 g-
Ethyl Iodide Alkylating Agent155.973.0163.825.55 g / 13.2 mL1.94
DMF Solvent73.09--100 mL0.944
Theoretical Yield Calculation

The theoretical yield defines the maximum possible mass of the target product assuming 100% conversion and perfect recovery. The calculation is strictly governed by the limiting reagent (5-NSA).

  • Determine Moles of Limiting Reagent: 10.00 g÷183.12 g/mol=0.0546 mol

  • Apply 1:1 Molar Ratio: 0.0546 mol of 5-NSA→0.0546 mol of Product

  • Calculate Theoretical Mass: 0.0546 mol×239.22 g/mol (MW of Product)=13.06 g

Yield ParameterValueUnit
Target Compound MW 239.22 g/mol
Theoretical Moles 54.60mmol
Theoretical Yield 13.06Grams (g)

Experimental Methodology: A Self-Validating Protocol

The following protocol is engineered to provide real-time visual and thermodynamic feedback, ensuring the scientist can validate the reaction's progress at every stage[1].

Step-by-Step Workflow
  • System Initialization: Charge a 250 mL round-bottom flask with 10.00 g of 5-nitrosalicylic acid and 100 mL of anhydrous DMF. Stir until completely dissolved.

  • Deprotonation (Validation Checkpoint 1): Add 22.64 g of anhydrous K₂CO₃ in one portion.

    • Causality & Validation: The suspension will immediately transition from a pale yellow to a deep, vibrant red/orange. This color shift is the self-validating optical signature of the highly conjugated nitrophenoxide dianion forming.

  • Electrophile Addition: Cool the mixture to 0°C using an ice bath. Add 13.2 mL of Ethyl Iodide dropwise over 15 minutes.

    • Causality: Ethyl iodide is highly volatile (bp 72°C). Adding it at 0°C prevents evaporative loss and mitigates any localized exothermic runaway.

  • Thermal Activation: Remove the ice bath, attach a reflux condenser, and heat the reaction to 60°C for 12 hours.

    • Validation Checkpoint 2: As the S_N2 reaction proceeds, a fine white precipitate (KI and KHCO₃) will accumulate at the bottom of the flask, confirming the displacement of the iodide leaving groups.

  • Reaction Quenching: Cool the mixture to room temperature and pour it vigorously into 400 mL of crushed ice water.

    • Validation Checkpoint 3: The highly hydrophobic product (Ethyl 2-ethoxy-5-nitrobenzoate) will crash out of the aqueous DMF solution as a crude solid or heavy oil, while unreacted salts wash away.

  • Extraction and Workup: Extract the aqueous layer with Ethyl Acetate (3 × 150 mL). Wash the combined organic layers with brine (2 × 100 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate via rotary evaporation.

  • Purification: Purify the crude residue via silica gel column chromatography using a Hexanes:Ethyl Acetate gradient (9:1 to 4:1).

Protocol Step1 1. Reagent Mixing 5-NSA + K2CO3 in DMF Step2 2. Alkylating Agent Addition Dropwise Et-I at 0°C Step1->Step2 Step3 3. Heating & Stirring 60°C for 12 hours Step2->Step3 Step4 4. Reaction Quenching Pour into Ice Water Step3->Step4 Step5 5. Liquid-Liquid Extraction EtOAc / Brine wash Step4->Step5 Step6 6. Drying & Concentration Na2SO4, Rotary Evaporation Step5->Step6 Step7 7. Purification Silica Gel Column Chromatography Step6->Step7

Figure 2: Step-by-step experimental workflow for synthesizing Ethyl 2-ethoxy-5-nitrobenzoate.

Analytical Validation

To definitively confirm the structural integrity of the synthesized Ethyl 2-ethoxy-5-nitrobenzoate, the following analytical signatures must be verified:

  • Thin Layer Chromatography (TLC): Using Hexanes:EtOAc (4:1), the product will elute significantly higher (higher Rf​ ) than the highly polar 5-NSA starting material.

  • ¹H NMR (CDCl₃, 400 MHz): Look for the diagnostic appearance of two distinct ethyl group patterns:

    • Ester Ethyl: A quartet at ~4.4 ppm (2H, −COOCH2​− ) and a triplet at ~1.4 ppm (3H, −CH3​ ).

    • Ether Ethyl: A quartet at ~4.2 ppm (2H, −OCH2​− ) and a triplet at ~1.5 ppm (3H, −CH3​ ).

    • The disappearance of the broad −OH and −COOH signals (>10 ppm) confirms complete dual-alkylation.

  • LC-MS (ESI+): A dominant molecular ion peak at m/z 240.1 [M+H]+ or 262.1 [M+Na]+ will validate the molecular weight of 239.22 g/mol .

References

  • Organic Chemistry Research. "An efficient tandem synthesis of alkyl aryl ethers". Org. Chem. Res. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Comprehensive Experimental Protocol for the Synthesis of Ethyl 2-ethoxy-5-nitrobenzoate

Introduction and Strategic Rationale Ethyl 2-ethoxy-5-nitrobenzoate (CAS: 80074-90-4) is a highly versatile building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced agr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

Ethyl 2-ethoxy-5-nitrobenzoate (CAS: 80074-90-4) is a highly versatile building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals. Structurally, it is a 1,2,5-trisubstituted benzene ring featuring an ethyl ester, an ethoxy ether, and a strongly electron-withdrawing nitro group.

While traditional synthetic routes often rely on a two-step process—typically a Fischer esterification followed by a Williamson ether synthesis—this protocol details a highly optimized, one-pot tandem O-alkylation and esterification . By leveraging the distinct pKa values of the starting material, this methodology maximizes atom economy, reduces solvent waste, and minimizes purification bottlenecks.

Mechanistic Causality (The "Why")

The starting material, 5-nitrosalicylic acid (2-hydroxy-5-nitrobenzoic acid), possesses two acidic protons. The carboxylic acid is highly acidic (pKa ~2.2). The phenolic hydroxyl group, which typically has a pKa around 10 in unsubstituted phenol, is significantly acidified (pKa ~7.1) by the strongly electron-withdrawing para-nitro group.

Because both functional groups have a pKa well below 9, a mild, insoluble base like anhydrous Potassium Carbonate ( K2​CO3​ ) is thermodynamically capable of completely deprotonating both sites[1]. Conducting this deprotonation in a polar aprotic solvent like N,N-Dimethylformamide (DMF) prevents the solvation of the resulting anions. This leaves the phenoxide/carboxylate dianion "naked" and highly nucleophilic. The subsequent introduction of an excess of Ethyl Iodide ( CH3​CH2​I ) triggers a rapid, bimolecular nucleophilic substitution ( SN​2 ) at both sites simultaneously[2].

Reaction Pathway & Workflow

G A 5-Nitrosalicylic Acid (Starting Material) B Deprotonation (K₂CO₃ in DMF, 60°C) A->B C Dianion Intermediate (Phenoxide & Carboxylate) B->C D Bimolecular Nucleophilic Substitution (SN2) (+ Ethyl Iodide) C->D E Ethyl 2-ethoxy-5-nitrobenzoate (Crude Product) D->E F Aqueous Workup (H₂O Quench, EtOAc Extraction) E->F G Purification (Silica Gel Chromatography) F->G H Pure Ethyl 2-ethoxy-5-nitrobenzoate (Target Compound) G->H

Fig 1. One-pot tandem O-alkylation and esterification workflow for Ethyl 2-ethoxy-5-nitrobenzoate.

Materials and Reagents

Accurate stoichiometry is critical to prevent the formation of mono-alkylated intermediates. A 3.0 equivalent excess of both base and alkylating agent ensures the reaction is driven to completion.

ReagentMW ( g/mol )EquivalentsAmountRole
5-Nitrosalicylic Acid 183.121.01.83 g (10.0 mmol)Starting Material
Potassium Carbonate ( K2​CO3​ )138.213.04.15 g (30.0 mmol)Base (Anhydrous, powdered)
Ethyl Iodide ( CH3​CH2​I )155.973.02.40 mL (4.68 g)Alkylating Agent
N,N-Dimethylformamide (DMF)73.09-20.0 mLPolar Aprotic Solvent
Ethyl Acetate (EtOAc)88.11-As neededExtraction Solvent
Lithium Chloride (LiCl, 5% aq)42.39-60.0 mLDMF Scavenger (Workup)

Step-by-Step Experimental Protocol

Phase 1: Setup and Deprotonation
  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Flush the system with inert gas (Nitrogen or Argon).

  • Dissolution: Add 5-nitrosalicylic acid (1.83 g, 10.0 mmol) followed by anhydrous DMF (20.0 mL). Stir at 400 rpm until the solid is completely dissolved.

  • Dianion Formation: Add finely powdered, anhydrous K2​CO3​ (4.15 g, 30.0 mmol) in one portion. The reaction mixture will immediately transition to a deep yellow/orange suspension, visually confirming the deprotonation of the phenol to the phenoxide anion. Stir at room temperature for 15 minutes.

Phase 2: Alkylation and Heating
  • Reagent Addition: Attach a reflux condenser to the main neck of the flask. Using a glass syringe, add Ethyl Iodide (2.40 mL, 30.0 mmol) dropwise over 5 minutes. Note: Ethyl iodide is volatile (bp 72 °C) and light-sensitive; handle swiftly.

  • Thermal Activation: Submerge the flask into a pre-heated silicone oil bath set to 60 °C .

  • Incubation: Vigorously stir the suspension at 60 °C for 4 to 6 hours.

Phase 3: Reaction Monitoring
  • TLC Analysis: Monitor the reaction via Thin Layer Chromatography (TLC) using a mobile phase of Hexanes:Ethyl Acetate (3:1 v/v). Visualize under UV light (254 nm). The starting material ( Rf​ ~0.1, streaks) and the mono-alkylated intermediate ( Rf​ ~0.3) should completely disappear, replaced by a single, non-polar spot corresponding to the target product ( Rf​ ~0.6).

Phase 4: Workup and Extraction
  • Quenching: Remove the flask from the oil bath and allow it to cool to room temperature. Pour the reaction mixture into a beaker containing 100 mL of vigorously stirred, ice-cold distilled water.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate ( 3×30 mL).

  • DMF Removal (Critical Step): Combine the organic layers. To effectively remove residual DMF (which causes severe baseline drift in NMR and impedes crystallization), wash the organic phase sequentially with 5% aqueous LiCl solution ( 3×20 mL), followed by a final wash with saturated NaCl brine (20 mL).

  • Drying: Dry the organic layer over anhydrous Sodium Sulfate ( Na2​SO4​ ) for 15 minutes. Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) to yield the crude product.

Phase 5: Purification
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel (230-400 mesh). Elute with a gradient of 5% to 15% EtOAc in Hexanes.

  • Isolation: Pool the fractions containing the pure product and concentrate in vacuo to afford Ethyl 2-ethoxy-5-nitrobenzoate as a crystalline solid.

Analytical Characterization (Self-Validation)

To ensure the trustworthiness of the synthesis, the isolated compound must be validated against the following expected spectral parameters:

  • 1 H NMR (400 MHz, CDCl3​ ): δ 8.65 (d, J = 2.8 Hz, 1H, Ar-H adjacent to NO2​ ), 8.32 (dd, J = 9.2, 2.8 Hz, 1H, Ar-H), 7.05 (d, J = 9.2 Hz, 1H, Ar-H adjacent to ethoxy), 4.40 (q, J = 7.1 Hz, 2H, ester −OCH2​− ), 4.22 (q, J = 7.0 Hz, 2H, ether −OCH2​− ), 1.50 (t, J = 7.0 Hz, 3H, ether −CH3​ ), 1.42 (t, J = 7.1 Hz, 3H, ester −CH3​ ).

  • ESI-MS (m/z): Calculated for C11​H13​NO5​ [M+H]+ : 240.08; Found: 240.10.

Troubleshooting and Optimization

Observation / IssueMechanistic CauseCorrective Action
Persistent Mono-alkylated Intermediate on TLC Evaporation of volatile Ethyl Iodide before SN​2 completion.Ensure the reflux condenser is tightly sealed with chilled water flow. Add 0.5 eq of EtI and continue heating.
Stubborn Emulsion during Aqueous Extraction High DMF concentration altering the partition coefficient of the biphasic system.Add additional 5% aqueous LiCl or solid NaCl to the separatory funnel to "salt out" the organic layer.
Formation of Dark Brown Degradation Products Thermal degradation or oxidation of the phenoxide due to excessive heat.Strictly maintain the external oil bath at 60 °C. Do not exceed 80 °C.

References

  • Sigma-Aldrich. Ethyl 2-ethoxy-5-nitrobenzoate | 80074-90-4. Available at:

  • [1] Archive.org. Laboratory Manual Of Organic Chemistry. Available at:

  • [2] Science.gov. acids syn anti-1-amino-3-2-iodoethenyl-cyclobutane-1-carboxylic. Available at:

  • Epdf.pub. Microscale organic laboratory. Available at:

  • Sigma-Aldrich. Ethyl 2-ethoxy-5-nitrobenzoate | 80074-90-4. Available at:

Sources

Application

Application Note: Regioselective Nitration for the Synthesis of Ethyl 2-ethoxy-5-nitrobenzoate

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound Category: Pharmaceutical Building Block / API Intermediate Introduction and Mechanistic Rationale Ethyl 2-ethoxy-5-nitro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound Category: Pharmaceutical Building Block / API Intermediate

Introduction and Mechanistic Rationale

Ethyl 2-ethoxy-5-nitrobenzoate (CAS: 80074-90-4) is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including phosphodiesterase (PDE) inhibitors. The synthesis of this compound relies on the regioselective electrophilic aromatic substitution (EAS) of ethyl 2-ethoxybenzoate.

Understanding the directing effects is paramount for process control. The ethoxy group ( −OCH2​CH3​ ) is strongly activating and ortho/para-directing due to the resonance donation of oxygen's lone pairs. Conversely, the ethyl ester group ( −COOCH2​CH3​ ) is deactivating and meta-directing. These two groups operate synergistically: the position para to the ethoxy group is simultaneously meta to the ester group. Steric hindrance from the bulky ester moiety further suppresses ortho-nitration relative to the ethoxy group, driving the reaction almost exclusively to the 5-position [1].

Reaction Workflow

G Start Ethyl 2-ethoxybenzoate (Starting Material) Reaction Electrophilic Aromatic Substitution (0-5°C) Start->Reaction MixAcid Nitrating Mixture (HNO3 + H2SO4) Nitronium Nitronium Ion (NO2+) Generation MixAcid->Nitronium H2SO4 catalysis Nitronium->Reaction Intermediate Wheland Intermediate (Sigma Complex) Reaction->Intermediate Rate-determining Quench Ice-Water Quench & Precipitation Intermediate->Quench -H+ (Fast) Product Ethyl 2-ethoxy-5-nitrobenzoate (Target) Quench->Product Crystallization

Workflow of the regioselective nitration of ethyl 2-ethoxybenzoate to the 5-nitro derivative.

Stoichiometry and Reagent Specifications

To minimize the formation of dinitrated byproducts and prevent the hydrolysis of the ester linkage, the reaction is conducted under strictly controlled stoichiometric and thermal conditions.

Table 1: Stoichiometric Parameters (100 mmol scale)

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeFunction
Ethyl 2-ethoxybenzoate194.231.0019.42 gSubstrate
Nitric Acid ( HNO3​ , 68-70%)63.011.05~6.9 g (~4.9 mL)Electrophile Source
Sulfuric Acid ( H2​SO4​ , 98%)98.08Solvent45.0 mLCatalyst / Dehydrating Agent / Solvent
Dichloromethane (DCM)84.93-As neededExtraction Solvent (if required)

Note: The slight excess of HNO3​ ensures complete conversion without promoting significant over-nitration.

Experimental Protocol

Safety Assessment: Nitration reactions are highly exothermic and carry a risk of thermal runaway. Concentrated sulfuric and nitric acids are severe corrosives and strong oxidizers. This procedure must be executed in a professional laboratory setting within a certified chemical fume hood using appropriate Personal Protective Equipment (PPE), including heavy-duty acid-resistant gloves, a face shield, and a lab coat.

Step 3.1: Preparation of the Nitrating Mixture
  • Equip a 100 mL round-bottom flask with a magnetic stir bar and submerge it in an ice-brine bath (-5 °C to 0 °C).

  • Add 15.0 mL of concentrated H2​SO4​ to the flask and allow it to cool.

  • Causality Check: Slowly add 4.9 mL of 68-70% HNO3​ dropwise via an addition funnel. Rationale: Mixing these acids is highly exothermic. Sulfuric acid protonates nitric acid, leading to the loss of water and the generation of the active nitronium ion ( NO2+​ ). Strict temperature control prevents the premature decomposition of the nitronium ion and boiling of the acids.

Step 3.2: Substrate Addition and Reaction
  • In a separate 250 mL three-neck round-bottom flask equipped with an internal thermometer, addition funnel, and mechanical stirrer, dissolve 19.42 g of Ethyl 2-ethoxybenzoate in 30.0 mL of concentrated H2​SO4​ .

  • Cool this substrate solution to 0 °C to 5 °C using an ice bath.

  • Begin the dropwise addition of the prepared nitrating mixture (from Step 3.1) to the substrate solution.

  • Causality Check: Adjust the addition rate to ensure the internal temperature strictly remains below 5 °C. Rationale: Temperatures exceeding 5-10 °C significantly increase the kinetic rate of secondary nitration (yielding dinitro-compounds) and can catalyze the acid hydrolysis of the ethyl ester to the corresponding carboxylic acid, drastically reducing yield.

  • Once addition is complete, maintain stirring at 0-5 °C for 1.5 to 2 hours. Monitor reaction progression via TLC (Hexanes:Ethyl Acetate 4:1) or HPLC.

Step 3.3: Quenching and Isolation
  • Upon complete consumption of the starting material, carefully pour the reaction mixture over 300 g of crushed ice in a large beaker under vigorous stirring.

  • Causality Check: Rationale: The massive aqueous dilution halts the reaction by destroying the nitronium ion. The sudden drop in acid concentration and temperature causes the highly organic product, Ethyl 2-ethoxy-5-nitrobenzoate, to precipitate out of the aqueous phase as a crude solid.

  • Allow the ice to melt completely. Filter the resulting precipitate via vacuum filtration using a Büchner funnel.

  • Wash the filter cake sequentially with:

    • 200 mL of ice-cold distilled water.

    • 100 mL of saturated aqueous sodium bicarbonate ( NaHCO3​ ) solution. Rationale: Neutralizes residual sulfuric and nitric acids trapped in the crystal lattice.

    • 100 mL of distilled water to remove residual salts.

Step 3.4: Purification
  • Transfer the crude solid to an Erlenmeyer flask and recrystallize from hot ethanol.

  • Allow the solution to cool slowly to room temperature, then transfer to an ice bath to maximize crystallization yield.

  • Filter the purified crystals and dry under high vacuum at 40 °C for 12 hours.

Analytical Validation

To ensure the integrity of the synthesized batch, the product must be validated against known standards for Ethyl 2-ethoxy-5-nitrobenzoate [2, 3].

  • Appearance: Pale yellow to off-white crystalline powder.

  • Melting Point: Expected range is typically 95-98 °C (verify against specific polymorph data).

  • 1H NMR ( CDCl3​ , 400 MHz): Expected signals include the ethoxy protons (triplet for CH3​ , quartet for CH2​ ), the ethyl ester protons (triplet for CH3​ , quartet for CH2​ ), and the distinct aromatic pattern: a doublet for the H-3 proton (ortho to ethoxy), a doublet of doublets for the H-4 proton, and a distinct doublet for the isolated H-6 proton (meta-coupling only).

  • LC-MS: m/z expected for [M+H]+ is 240.08.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). John Wiley & Sons. (General reference for electrophilic aromatic substitution and directing group effects).

  • Sigma-Aldrich. (n.d.). Ethyl 2-ethoxy-5-nitrobenzoate Product Page (CAS: 80074-90-4). Retrieved April 1, 2026. 1[1]

  • Combi-Blocks. (n.d.). Ethyl 2-ethoxy-5-nitrobenzoate (Catalog No. CA-5577). Retrieved April 1, 2026. 2[2]

Sources

Method

Use of Ethyl 2-ethoxy-5-nitrobenzoate as an intermediate in organic synthesis

Application Note: Ethyl 2-ethoxy-5-nitrobenzoate as a Key Intermediate in the Synthesis of Benzamide-Based Therapeutics Introduction & Mechanistic Rationale Ethyl 2-ethoxy-5-nitrobenzoate (CAS 80074-90-4) is a highly ver...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Ethyl 2-ethoxy-5-nitrobenzoate as a Key Intermediate in the Synthesis of Benzamide-Based Therapeutics

Introduction & Mechanistic Rationale

Ethyl 2-ethoxy-5-nitrobenzoate (CAS 80074-90-4) is a highly versatile 1[1] widely utilized in advanced organic synthesis. Its structural value lies in its two orthogonal reactive sites: a reducible nitro group at the 5-position and a hydrolyzable ethyl ester at the 1-position. This duality allows synthetic chemists to execute divergent pathways depending on the target active pharmaceutical ingredient (API).

Recent drug discovery campaigns have heavily relied on this intermediate for the synthesis of 2, which exhibit profound in vivo neuroprotective effects against ischemic stroke[2]. Furthermore, derivatives of ethoxy-nitrobenzoic acids are foundational in the synthesis of3[3].

Synthetic Divergence & Workflows

Synthetic_Workflow A Ethyl 2-ethoxy-5-nitrobenzoate (CAS: 80074-90-4) B Ethyl 5-amino-2-ethoxybenzoate (Amine Intermediate) A->B H2, 10% Pd/C (Chemoselective) C 2-Ethoxy-5-nitrobenzoic acid (Acid Intermediate) A->C NaOH, EtOH/H2O (Saponification) D Kv2.1 Inhibitors (Neuroprotective APIs) B->D 1. Acylation 2. Hydrolysis 3. Amidation E Prokinetic Agents (Gastrointestinal APIs) C->E Amidation (Coupling Reagents)

Synthetic divergence of Ethyl 2-ethoxy-5-nitrobenzoate into neuroprotective and prokinetic APIs.

Protocol A: Chemoselective Reduction of the Nitro Group

Objective : Synthesis of Ethyl 5-amino-2-ethoxybenzoate. Causality & Design : The reduction of the nitro group must be strictly chemoselective. Utilizing strong dissolving metal reductions (e.g., Fe/HCl) introduces the risk of acidic cleavage of the ethyl ether at the 2-position. Instead, catalytic hydrogenation using 10% Pd/C under a mild H2 atmosphere (1 atm) cleanly reduces the nitro group to an amine without disrupting the ester or ether linkages[2]. Self-Validating Steps :

  • Dissolve Ethyl 2-ethoxy-5-nitrobenzoate (1.0 eq) in anhydrous Methanol (0.2 M) in a round-bottom flask.

  • Purge the reaction flask with N2 for 5 minutes, then carefully add 10% Pd/C (0.1 eq by weight).

  • Evacuate the flask and backfill with H2 gas via a balloon (1 atm). Stir vigorously at 25°C for 4 hours.

  • Validation: Reaction completion is self-validated by the cessation of hydrogen gas uptake and a distinct visual color shift from pale yellow (nitro compound) to colorless/light brown (amine). Thin-Layer Chromatography (Hexane:EtOAc 3:1) will confirm the complete consumption of the higher Rf starting material.

  • Filter the mixture through a pad of Celite to remove the pyrophoric catalyst, washing the pad with excess MeOH. Concentrate the filtrate in vacuo to yield the target amine intermediate.

Protocol B: Base-Catalyzed Saponification of the Ester

Objective : Synthesis of 4[4]. Causality & Design : The ethoxy group at the ortho position donates electron density into the aromatic ring via resonance, which reduces the electrophilicity of the adjacent ester carbonyl. Consequently, moderate heating (60°C) is required to drive the saponification to completion. Ethanol is utilized as a co-solvent to maintain the solubility of the hydrophobic starting material, while the aqueous NaOH drives the irreversible hydrolysis[4]. Self-Validating Steps :

  • Suspend Ethyl 2-ethoxy-5-nitrobenzoate (1.0 eq) in a 1:1 mixture of EtOH and 2M aqueous NaOH.

  • Stir and heat the mixture to 60°C for 2 hours.

  • Validation: The starting ester is initially partially insoluble but becomes a clear, homogeneous solution as the highly soluble sodium salt of the carboxylic acid forms.

  • Cool the mixture to 0°C in an ice bath and slowly acidify with 1M HCl dropwise until the pH reaches 2-3.

  • Validation: The target carboxylic acid selectively precipitates as a white/pale-yellow solid upon acidification. This confirms successful hydrolysis and allows for high-purity isolation by simple vacuum filtration, bypassing the need for column chromatography. Wash the filter cake with cold water and dry under a vacuum.

Quantitative Data Summaries

Table 1: Quantitative Data Summary for Intermediate Derivatization

Reaction StepReagents & SolventsTemp (°C)Time (h)Yield (%)Purity (HPLC)
Nitro Reduction 10% Pd/C, H2 (1 atm), MeOH25492>98%
Ester Hydrolysis 2M NaOH, EtOH/H2O (1:1)60288>95%
Amide Coupling EDCI, HOBt, DIPEA, DMF251275-85>95%

Biological Application: Kv2.1 Inhibition Pathway

The downstream amidation of these intermediates yields complex benzamides that act as selective Kv2.1 inhibitors. In the pathology of ischemic stroke, hypoxia triggers Kv2.1 channel activation, leading to a massive intracellular K+ efflux that ultimately induces neuronal apoptosis. The synthesized benzamides disrupt this specific signaling pathway (with an IC50 ~10^-8 M), providing a targeted neuroprotective effect[2].

Kv21_Pathway Ischemia Ischemic Stroke Event Kv21 Kv2.1 Channel Activation Ischemia->Kv21 Triggers Efflux Massive Intracellular K+ Efflux Kv21->Efflux Mediates Apoptosis Neuronal Apoptosis Efflux->Apoptosis Induces Cell Death API Benzamide Derivative (Synthesized API) API->Kv21 Inhibits (IC50 ~10-8 M)

Mechanism of action for Kv2.1 inhibitors synthesized from Ethyl 2-ethoxy-5-nitrobenzoate.

References

  • Title : Discovery of 2-Ethoxy-5-isobutyramido-N-1-substituted Benzamide Derivatives as Selective Kv2.1 Inhibitors with In Vivo Neuroprotective Effects | Source : Journal of Medicinal Chemistry - ACS Publications | URL : 2

  • Title : Ethyl 2-ethoxy-5-nitrobenzoate | 80074-90-4 | Source : Sigma-Aldrich | URL : 1

  • Title : Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid | Source : PrepChem.com | URL : 4

  • Title : Heterocyclic aminoalkyl benzamides - US3342826A | Source : Google Patents | URL : 3

Sources

Application

Application Note: Ethyl 2-Ethoxy-5-Nitrobenzoate as a Strategic Building Block for Heterocyclic API Synthesis

Executive Summary Ethyl 2-ethoxy-5-nitrobenzoate (CAS: 80074-90-4) is a highly versatile, orthogonally protected building block widely utilized in the pharmaceutical industry[1],[2]. Its unique structural features—an eth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-ethoxy-5-nitrobenzoate (CAS: 80074-90-4) is a highly versatile, orthogonally protected building block widely utilized in the pharmaceutical industry[1],[2]. Its unique structural features—an ethyl ester, an activating ethoxy ether, and a reducible nitro group—make it an ideal precursor for synthesizing complex benzamides, quinoxalines, and piperidinyl-heterocycles. This application note details the mechanistic rationale, standardized protocols, and downstream applications of this compound, specifically highlighting its role in developing selective Kv2.1 inhibitors[3], phosphodiesterase 9 (PDE9) inhibitors[4], and prokinetic agents[5].

Chemical Profile & Reactivity Mapping

The utility of ethyl 2-ethoxy-5-nitrobenzoate stems from the precise electronic effects of its substituents. The 2-ethoxy group acts as a strong electron-donating group (EDG), enriching the aromatic ring, while the 5-nitro and 1-ester groups act as electron-withdrawing groups (EWG). This push-pull system stabilizes the molecule but allows for highly selective, sequential functionalization.

Quantitative Reaction Parameters

The following table summarizes the optimized conditions for the three primary transformations required to convert this building block into an active pharmaceutical ingredient (API) precursor:

Reaction StepPrimary ReagentsSolvent SystemTemp (°C)Time (h)Typical Yield
Nitro Reduction 10% Pd/C, H₂ (1 atm)Ethanol254–692–98%
Ester Saponification NaOH (2.0 eq)THF/MeOH/H₂O602–485–95%
Amide Coupling HATU, DIPEADMF251275–88%

Synthetic Divergence & Workflow Visualization

The primary synthetic workflow involves the reduction of the nitro group to an aniline, followed by saponification of the ester. This yields 5-amino-2-ethoxybenzoic acid, a bifunctional intermediate that can be acylated at the amine and coupled at the carboxylic acid to generate diverse heterocyclic libraries[3],[5].

G A Ethyl 2-ethoxy-5-nitrobenzoate (CAS: 80074-90-4) B Ethyl 5-amino-2-ethoxybenzoate (Intermediate) A->B Catalytic Hydrogenation (Pd/C, H2) C 5-Amino-2-ethoxybenzoic Acid (Intermediate) B->C Ester Saponification (NaOH, EtOH/H2O) D Acylated Benzamides (e.g., Kv2.1 Inhibitors) C->D 1. Acylation 2. Amide Coupling E Heterocyclic Benzamides (e.g., Prokinetic Agents) C->E Amide Coupling with Piperidinyl Amines

Synthetic divergence of ethyl 2-ethoxy-5-nitrobenzoate into diverse pharmaceutical scaffolds.

Mechanistic Pathways & Standardized Protocols

Catalytic Hydrogenation of the Nitro Group

Causality & Rationale: The conversion of the 5-nitro group to a 5-amino group is best achieved via palladium-catalyzed hydrogenation. Unlike classical iron/acetic acid (Béchamp) reductions, which generate heavy metal waste and require harsh acidic workups, Pd/C under an H₂ atmosphere provides a clean, self-validating reaction. The reaction progress can be visually monitored: the starting nitro compound is typically pale yellow, whereas the resulting aniline derivative is colorless in solution.

Protocol:

  • Preparation: Dissolve ethyl 2-ethoxy-5-nitrobenzoate (1.0 eq) in anhydrous ethanol to create a 0.2 M solution.

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight). Caution: Pd/C is pyrophoric; add under a gentle blanket of inert nitrogen.

  • Hydrogenation: Evacuate the reaction flask and backfill with H₂ gas (1 atm) via a balloon or Parr shaker.

  • Monitoring: Stir vigorously at 25°C for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-active starting material indicates completion.

  • Workup: Filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the Celite cake with excess ethanol to ensure full product recovery.

  • Isolation: Concentrate the filtrate under reduced pressure to afford ethyl 5-amino-2-ethoxybenzoate.

Base-Catalyzed Ester Saponification

Causality & Rationale: Hydrolysis of the ethyl ester to the corresponding benzoic acid is performed under basic conditions (NaOH or LiOH). Acidic hydrolysis is strictly avoided because strong, hot acids can cleave the 2-ethoxy ether, leading to an unwanted salicylic acid derivative. The use of a mixed solvent system (THF/MeOH/H₂O) ensures the lipophilic ester remains in solution while the hydroxide ions attack the carbonyl carbon.

Protocol:

  • Reaction Setup: Dissolve ethyl 5-amino-2-ethoxybenzoate (1.0 eq) in a 2:1:1 mixture of THF/MeOH/H₂O.

  • Hydrolysis: Add NaOH (2.0 eq) and heat the mixture to 60°C for 3 hours.

  • Validation: TLC will show the formation of a highly polar, baseline spot corresponding to the sodium carboxylate salt.

  • Acidification: Cool the mixture to 0°C and carefully acidify with 1M HCl to pH 4–5. Mechanistic note: Over-acidification (pH < 2) will protonate the 5-amino group, creating a highly water-soluble hydrochloride salt that is nearly impossible to extract into organic solvents.

  • Extraction: Extract the precipitated 5-amino-2-ethoxybenzoic acid with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate.

Amide Coupling for Heterocycle Integration

Causality & Rationale: Coupling the resulting benzoic acid with heterocyclic amines (e.g., piperidines or thiazole-derivatives) requires a potent activating agent. HATU is selected over traditional EDC/HOBt combinations due to its superior efficiency in overcoming the steric hindrance imposed by the ortho-ethoxy group. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize any amine hydrochloride salts.

Protocol:

  • Activation: Dissolve 5-amino-2-ethoxybenzoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 15 minutes at room temperature to form the active O7-azabenzotriazole ester.

  • Coupling: Add the target heterocyclic amine (1.1 eq) dropwise.

  • Completion: Stir for 12 hours. Quench with saturated aqueous NaHCO₃ to hydrolyze any unreacted active ester.

  • Purification: Extract with dichloromethane, wash heavily with brine (to remove DMF), and purify via flash chromatography.

Field-Proven Applications

Synthesis of Selective Kv2.1 Inhibitors

Recent advancements in neuroprotective drug development have utilized ethyl 2-ethoxy-5-nitrobenzoate to synthesize selective Kv2.1 channel inhibitors[3]. As detailed in the Journal of Medicinal Chemistry, the building block undergoes reduction and acylation (e.g., with isobutyryl chloride) at the 5-position[3]. Subsequent ester hydrolysis and amide coupling with (3-(thiazol-2-yl)phenyl)methanamine yields potent neuroprotective agents[3]. The ortho-ethoxy group is critical for locking the benzamide conformation via intramolecular hydrogen bonding, ensuring high target affinity.

Development of Prokinetic Benzamides

The compound is also a historical cornerstone in the synthesis of N-(3-hydroxy-4-piperidinyl)benzamide derivatives[5]. These heterocyclic compounds act as dopamine antagonists and 5-HT4 agonists, utilized in treating gastrointestinal motility disorders[5]. The 2-ethoxy substituent enhances lipophilicity and blood-brain barrier penetration compared to its methoxy analogs.

Synthesis of PDE9 Inhibitors

Beyond simple benzamides, functionalization of the aromatic ring allows for the synthesis of substituted imidazo[1,5-a]quinoxalines[4]. These complex polycyclic heterocycles act as potent Phosphodiesterase 9 (PDE9) inhibitors, which are investigated for the treatment of dysuria and overactive bladder syndrome[4],[6].

References

  • Sigma-Aldrich | Ethyl 2-ethoxy-5-nitrobenzoate | 80074-90-4 1

  • Journal of Medicinal Chemistry - ACS Publications | Discovery of 2-Ethoxy-5-isobutyramido-N-1-substituted Benzamide Derivatives as Selective Kv2.1 Inhibitors with In Vivo Neuroprotective Effects 3

  • Google Patents (DK165365B) | Analogy Procedure for Preparing N-(3-Hydroxy-4-Piperidinyl) Benzamide Derivatives 5

  • Google Patents (US8829000B2) | Substituted imidazo[1,5-A]quinoxalines as phosphodiesterase 9 inhibitors 4

Sources

Method

Application Note: Fragment-Based Drug Discovery and Scaffold Derivatization: Screening Ethyl 2-ethoxy-5-nitrobenzoate Derivatives in GPCR Assays

Executive Summary G protein-coupled receptors (GPCRs) represent one of the most critical target classes in modern pharmacology. However, traditional high-throughput screening often fails to sample the chemical space effi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

G protein-coupled receptors (GPCRs) represent one of the most critical target classes in modern pharmacology. However, traditional high-throughput screening often fails to sample the chemical space efficiently, making Fragment-Based Drug Discovery (FBDD) an essential alternative for identifying novel orthosteric and allosteric GPCR ligands ()[1].

This application note details the integration of Ethyl 2-ethoxy-5-nitrobenzoate (CAS 80074-90-4) into a GPCR drug discovery pipeline. As a privileged chemical building block, its ethoxy group provides essential steric constraints and hydrogen-bond acceptor properties highly sought after in GPCR binding pockets (e.g., Dopamine and Serotonin receptors). We outline the chemical rationale for its derivatization and provide highly validated, step-by-step protocols for screening these derivatives using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and downstream functional assays.

Chemical Rationale & Scaffold Derivatization

In medicinal chemistry, the strategic selection of a starting scaffold dictates the success of a fragment library. Ethyl 2-ethoxy-5-nitrobenzoate is selected not for direct target engagement, but for its highly versatile functional groups.

Causality of Chemical Design: The nitro group serves as a robust synthetic handle. Through catalytic hydrogenation, it is cleanly reduced to an amine, yielding Ethyl 5-amino-2-ethoxybenzoate. This intermediate is primed for rapid parallel amide coupling. By reacting the amine with a diverse array of carboxylic acids, researchers can rapidly generate a focused library of benzamide derivatives—a structural motif ubiquitous in neuroactive GPCR ligands.

G A Ethyl 2-ethoxy-5-nitrobenzoate (Scaffold) B Catalytic Hydrogenation (Nitro Reduction) A->B Pd/C, H2 C Ethyl 5-amino-2-ethoxybenzoate (Intermediate) B->C D Parallel Amide Coupling (Diversification) C->D R-COOH, HATU E FBDD Library (GPCR Ligands) D->E

Workflow for derivatizing Ethyl 2-ethoxy-5-nitrobenzoate into a GPCR screening library.

Primary Screening: TR-FRET Binding Assay

The Challenge of Nitroaromatic Interference

When screening libraries derived from nitrobenzoates, residual unreacted scaffolds or specific nitro-containing hits pose a severe analytical challenge. Nitroaromatic compounds undergo highly efficient intersystem crossing, providing a non-radiative pathway for excited state relaxation. This makes them potent fluorescence quenchers, leading to inner-filter effects and high false-positive rates in standard prompt fluorescence assays ()[2].

The TR-FRET Solution

To overcome this, we employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay utilizing long-lifetime lanthanide fluorophores (e.g., Terbium cryptate) ()[3]. By introducing a temporal delay (e.g., 50 µs) between excitation and emission reading, short-lived auto-fluorescence and nitroaromatic quenching artifacts are completely bypassed, isolating the stable receptor-ligand interaction signal ()[4].

Table 1: TR-FRET Assay Setup (384-well format)
ComponentVolume (µL)Final ConcentrationCausality / Purpose
Assay Buffer 101X (No EDTA)Maintains physiological pH; EDTA is omitted to prevent Terbium chelation.
SNAP-tagged GPCR Cells 52,000 cells/wellProvides the target membrane protein in a native-like lipid environment.
Terbium-labeled Tracer 55 nM (~Kd)Acts as the TR-FRET donor/acceptor pair for competitive displacement.
Test Compound 0.110 µMLibrary fragment evaluated for orthosteric/allosteric competition.
Step-by-Step Protocol: Self-Validating TR-FRET

This protocol is designed as a self-validating system. Every plate must contain internal controls to continuously verify assay integrity.

  • Plate Assembly: Dispense 10 µL of Assay Buffer into a low-volume 384-well white microplate. Causality: White plates maximize signal reflection and minimize well-to-well optical cross-talk, which is critical for low-intensity FRET signals.

  • Control Designation (Self-Validation):

    • Column 1 (Vehicle): Add 0.1 µL DMSO to establish the maximum binding signal (Bmax).

    • Column 2 (Positive Control): Add 0.1 µL of a known, unlabeled high-affinity antagonist (10 µM) to define Non-Specific Binding (NSB).

  • Reagent Addition: Add 5 µL of SNAP-tagged GPCR cells and 5 µL of the Terbium-labeled fluorescent tracer to all wells.

  • Equilibration: Seal the plate and incubate in the dark at room temperature for 2 hours. Causality: Sterically hindered ethoxy-derivatives often exhibit slow association kinetics; a 2-hour window ensures thermodynamic equilibrium is reached.

  • Time-Resolved Measurement: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Crucial Step: Apply a 50 µs delay before integration. This specific delay allows the nanosecond-scale quenching effects of nitroaromatics to decay entirely.

Secondary Screening: Cell-Based Functional Assay

Binding affinity identified in the primary screen does not equate to functional efficacy. To determine whether the Ethyl 2-ethoxy-5-nitrobenzoate derivatives act as agonists, antagonists, or allosteric modulators, hits are triaged through a secondary cAMP accumulation assay.

G L Library Hit (Ligand) R GPCR (Target Receptor) L->R Binding Event G Gαs Protein R->G Conformational Change AC Adenylyl Cyclase G->AC Activation cAMP cAMP (Second Messenger) AC->cAMP ATP Conversion

GPCR-mediated cAMP signaling pathway utilized for secondary functional screening of library hits.

Step-by-Step Protocol: cAMP Accumulation
  • Cell Seeding: Seed GPCR-expressing cells at 5,000 cells/well in a 384-well plate and incubate overnight.

  • Compound Treatment: Treat cells with the hit compounds (10 µM) in the presence of 0.5 mM IBMX (3-isobutyl-1-methylxanthine) for 30 minutes. Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. By preventing the degradation of cAMP, it ensures that the transient second messenger accumulates to a robust, detectable steady-state level.

  • Lysis and Detection: Add lysis buffer containing a d2-labeled cAMP tracer and anti-cAMP Cryptate. Incubate for 1 hour and read via TR-FRET. A decrease in FRET signal corresponds to an increase in intracellular cAMP (competitive assay format).

Data Analysis & Hit Triage Metrics

To maintain strict scientific integrity, all data must pass pre-defined statistical thresholds before a fragment is considered a validated hit. The Z'-factor is calculated for every single plate using the formula: Z' = 1 - (3σ_vehicle + 3σ_control) / |μ_vehicle - μ_control|.

Table 2: Hit Validation Metrics
MetricAcceptable ThresholdCausality / Interpretation
Z'-factor > 0.5Validates assay window and signal stability. A plate failing this threshold is discarded, ensuring the system is self-policing.
Signal-to-Background (S/B) > 3.0Confirms the specific binding window is large enough to confidently detect weak fragment hits typical of FBDD.
IC50 (Primary Screen) < 10 µMIndicates meaningful, dose-dependent target engagement by the benzamide derivative.
Emax (Secondary Screen) > 80% (Agonist)Differentiates full agonists from partial agonists or silent antagonists in the functional cAMP assay.

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Application

Application Note: Derivatization of Ethyl 2-ethoxy-5-nitrobenzoate for Biological Studies &amp; Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Areas: Synthetic Methodologies, Neuroprotective Agents, and Gastroprokinetic Drug Discovery Introduction & Mechanistic Rationale...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Areas: Synthetic Methodologies, Neuroprotective Agents, and Gastroprokinetic Drug Discovery

Introduction & Mechanistic Rationale

Ethyl 2-ethoxy-5-nitrobenzoate (CAS: 80074-90-4) is a highly versatile, commercially available privileged building block in medicinal chemistry. Its distinct structural features provide three orthogonal vectors for chemical derivatization, making it an ideal starting material for synthesizing complex bioactive molecules:

  • The Nitro Group (C5 Vector): Acts as a stable, latent amine. It survives early-stage synthetic manipulations (like alkylations) and can be selectively reduced to a primary amine. This amine serves as a nucleophilic handle for acylation or reductive amination, allowing chemists to tune the molecule's lipophilicity and hydrogen-bonding profile[1].

  • The Ester Group (C1 Vector): Can be cleanly saponified into a carboxylic acid. This site is primarily used for amide coupling with diverse heterocyclic amines to generate the core benzamide scaffold[1].

  • The Ethoxy Group (C2 Vector): This is not merely a structural placeholder; it provides critical steric bulk and electronic properties. The oxygen lone pair often participates in an intramolecular hydrogen bond with the adjacent C1-amide proton. This "conformational lock" restricts bond rotation, forcing the molecule into the precise bioactive conformation required to bind to target receptors, such as 5-HT receptors or Kv2.1 ion channels[2],[1].

Biological Applications

Derivatives of this scaffold have profound biological significance. For instance, modifications at the 1- and 5-positions yield highly selective Kv2.1 potassium channel inhibitors . During ischemic stroke, oxidative stress overactivates Kv2.1 channels, causing massive intracellular K+ efflux and triggering neuronal apoptosis. Benzamide derivatives synthesized from Ethyl 2-ethoxy-5-nitrobenzoate inhibit this efflux, providing potent in vivo neuroprotective effects[1]. Additionally, similar 4-amino-2-ethoxy-5-nitrobenzoic acid derivatives are key intermediates in the synthesis of Cinitapride , a gastroprokinetic agent that acts as an agonist of 5-HT1/5-HT4 receptors[2],[3].

Workflows & Pathway Visualizations

SyntheticWorkflow A Ethyl 2-ethoxy-5-nitrobenzoate (Starting Material) B Ethyl 5-amino-2-ethoxybenzoate (Intermediate 1) A->B Catalytic Hydrogenation (H2, Pd/C, EtOH) C Ethyl 5-acylamino-2-ethoxybenzoate (Intermediate 2) B->C N-Acylation (Acyl Chloride, TEA, DCM) D 5-acylamino-2-ethoxybenzoic acid (Intermediate 3) C->D Ester Saponification (NaOH, EtOH/H2O) E Bioactive Benzamide (Target Compound) D->E Amide Coupling (Target Amine, HATU, DIPEA)

Figure 1: Step-by-step synthetic derivatization workflow of Ethyl 2-ethoxy-5-nitrobenzoate.

BioMechanism A Ischemic Stroke / Oxidative Stress B Kv2.1 Channel Activation A->B Triggers C Intracellular K+ Efflux & Neuronal Apoptosis B->C Induces E Neuroprotection & Cell Survival C->E Prevented by Inhibition D Synthesized Benzamide Derivative D->B Inhibits (IC50 ~0.07 μM) D->E Promotes

Figure 2: Biological mechanism of Kv2.1 channel inhibition by synthesized benzamide derivatives.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to verify the success of each transformation before proceeding.

Protocol A: Catalytic Reduction of the Nitro Group

Causality Check: Catalytic hydrogenation (Pd/C, H₂) is chosen over harsh metal/acid reductions (e.g., Fe/HCl) to prevent premature ester hydrolysis and avoid residual heavy metal contamination, which can interfere with downstream biological assays[1].

  • Reaction Setup: Dissolve Ethyl 2-ethoxy-5-nitrobenzoate (1.0 eq) in absolute ethanol (0.2 M concentration).

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight) under an inert argon atmosphere to prevent ignition.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon pressure, 1 atm). Stir vigorously at room temperature for 4–6 hours.

  • Self-Validation (IPC): Monitor via TLC (Hexane:EtOAc 3:1). The starting material (higher Rf​ ) should disappear, replaced by a lower Rf​ spot that stains positive (purple/red) with Ninhydrin, confirming the presence of the primary amine.

  • Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate in vacuo to yield Ethyl 5-amino-2-ethoxybenzoate.

Protocol B: N-Acylation of the C5-Amine

Causality Check: Triethylamine (TEA) is utilized as a non-nucleophilic base to scavenge the HCl byproduct generated during the reaction, driving the equilibrium forward and preventing the protonation of the nucleophilic amine[1].

  • Reaction Setup: Dissolve Ethyl 5-amino-2-ethoxybenzoate (1.0 eq) in anhydrous dichloromethane (DCM).

  • Base Addition: Add TEA (2.0 eq) and cool the mixture to 0 °C using an ice bath to control the exothermic reaction.

  • Acylation: Dropwise, add the desired acyl chloride (e.g., isobutyryl chloride, 1.2 eq). Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Self-Validation (IPC): Perform LC-MS analysis. The primary amine mass peak ( [M+H]+ ) must shift to the corresponding amide mass. FTIR can also be used to confirm the disappearance of the N-H primary amine stretch (~3300 cm⁻¹).

  • Workup: Quench with saturated aqueous NaHCO₃ to neutralize unreacted acid chloride. Extract with DCM, dry over Na₂SO₄, and concentrate.

Protocol C: Ester Saponification and Amide Coupling

Causality Check: HATU is selected as the coupling reagent over traditional carbodiimides (like EDC/NHS). The ortho-ethoxy group creates significant steric hindrance around the carboxylic acid. HATU forms a highly reactive 7-azabenzotriazole active ester that efficiently overcomes this steric barrier[1].

  • Saponification: Dissolve the acylated intermediate in a 1:1 mixture of EtOH and 2N NaOH. Stir at 60 °C for 3 hours.

  • Acidification: Cool to room temperature and carefully acidify to pH 3 using 1N HCl. The intermediate carboxylic acid will precipitate. Filter and dry[3].

  • Amide Coupling: Dissolve the carboxylic acid (1.0 eq) and the target amine (e.g., (3-(thiazol-2-yl)phenyl)methanamine, 1.1 eq) in anhydrous DMF.

  • Activation: Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at room temperature for 12–16 hours.

  • Self-Validation (IPC): Analyze the crude mixture via analytical HPLC (254 nm). The target benzamide must demonstrate >95% purity before being advanced to biological testing to ensure assay fidelity.

  • Workup: Dilute with water, extract with EtOAc, wash extensively with brine (to remove DMF), dry, and purify via flash chromatography.

Quantitative Data Summaries

Table 1: Reaction Parameters, Yields, and In-Process Controls

Reaction StepReagents & ConditionsTimeAverage YieldIn-Process Control (IPC) Validation
Nitro Reduction H₂ (1 atm), 10% Pd/C, EtOH, RT4–6 h92–95%TLC (Ninhydrin stain positive for amine)
Amine Acylation Acyl chloride, TEA, DCM, 0 °C to RT2–4 h85–88%LC-MS (Target [M+H]+ peak shift)
Ester Hydrolysis 2N NaOH, EtOH/H₂O, 60 °C3–5 h90–94%pH monitoring (Precipitation at pH 3)
Amide Coupling Target amine, HATU, DIPEA, DMF, RT12–16 h70–85%HPLC (>95% purity threshold)

Table 2: Biological Evaluation of Key Benzamide Derivatives (Kv2.1 Inhibition) Data reflects the impact of C5 and C1 derivatization on neuroprotective efficacy.

C5 Position ModificationC1 Amide ModificationKv2.1 IC₅₀ (μM)Ion Channel Selectivity Profile
Isobutyramide3-(thiazol-2-yl)benzylamine0.07>130-fold over Na+/Ca2+ channels
Cyclopentamide3-(thiazol-2-yl)benzylamine0.12>100-fold over Na+/Ca2+ channels
N-methylisobutyramide3-(thiazol-2-yl)benzylamine>1.00Poor selectivity / Loss of potency

References[1] Sigma-Aldrich. "Ethyl 2-ethoxy-5-nitrobenzoate | 80074-90-4". Available at:https://sigmaaldrich.com/[3] Wikipedia. "Cinitapride". Available at:https://wikipedia.org/[2] Journal of Medicinal Chemistry - ACS Publications. "Discovery of 2-Ethoxy-5-isobutyramido-N-1-substituted Benzamide Derivatives as Selective Kv2.1 Inhibitors with In Vivo Neuroprotective Effects". Available at: https://pubs.acs.org/[4] PrepChem.com. "Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid". Available at: https://prepchem.com/

Sources

Method

Application Notes and Protocols for the Utilization of Ethyl 2-ethoxy-5-nitrobenzoate in Drug Discovery

Introduction: The Strategic Value of Ethyl 2-ethoxy-5-nitrobenzoate in Medicinal Chemistry Ethyl 2-ethoxy-5-nitrobenzoate is a versatile building block in medicinal chemistry, offering a strategically functionalized scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Ethyl 2-ethoxy-5-nitrobenzoate in Medicinal Chemistry

Ethyl 2-ethoxy-5-nitrobenzoate is a versatile building block in medicinal chemistry, offering a strategically functionalized scaffold for the synthesis of a diverse array of bioactive heterocyclic compounds. Its utility stems from the presence of three key functional groups: an ethyl ester, an ethoxy group, and a nitro group. The nitro group, in particular, serves as a latent amino group, which, upon reduction, provides a nucleophilic center for a variety of cyclization and condensation reactions. This feature makes it an invaluable precursor for the synthesis of privileged structures in drug discovery, such as benzimidazoles and quinazolinones. These heterocyclic cores are found in numerous FDA-approved drugs and clinical candidates, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4][5]

This technical guide provides an in-depth exploration of synthetic routes starting from Ethyl 2-ethoxy-5-nitrobenzoate, complete with detailed experimental protocols, mechanistic insights, and a discussion of the therapeutic relevance of the resulting molecular scaffolds.

Core Synthetic Strategy: Unveiling the Amine for Heterocyclic Synthesis

The central strategy for leveraging Ethyl 2-ethoxy-5-nitrobenzoate in drug discovery revolves around the reduction of the 5-nitro group to a 5-amino group. This transformation is a critical step that unlocks the potential for subsequent intramolecular or intermolecular cyclization reactions. The resulting Ethyl 5-amino-2-ethoxybenzoate is a highly valuable intermediate, poised for conversion into various heterocyclic systems.

Core Synthetic Strategy Start Ethyl 2-ethoxy-5-nitrobenzoate Intermediate Ethyl 5-amino-2-ethoxybenzoate Start->Intermediate Nitro Group Reduction End Bioactive Heterocycles (e.g., Benzimidazoles, Quinazolinones) Intermediate->End Cyclization Reactions

Caption: Core synthetic workflow starting from Ethyl 2-ethoxy-5-nitrobenzoate.

Part 1: Reduction of the Nitro Group - Gateway to Bioactive Scaffolds

The reduction of the aromatic nitro group is a well-established and reliable transformation in organic synthesis. Several methods are available, with the choice of reagent often depending on the presence of other functional groups and the desired reaction conditions (e.g., scale, cost, and environmental impact).

Protocol 1.1: Catalytic Transfer Hydrogenation using Hydrazine Hydrate and Pd/C

Catalytic transfer hydrogenation is a popular method due to its mild conditions and the avoidance of high-pressure hydrogen gas, making it amenable to standard laboratory setups.[6]

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 2-ethoxy-5-nitrobenzoate (1.0 eq) and 10% Palladium on Carbon (Pd/C) (5-10 mol%).

  • Solvent Addition: Add methanol to the flask to create a stirrable suspension.

  • Reagent Addition: Carefully add hydrazine hydrate (2.0-10.0 eq) dropwise to the stirring suspension at room temperature. Caution: The reaction can be exothermic.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (typically 60-80 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Filtration: Remove the catalyst by filtration through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.

Protocol 1.2: Reduction with Iron Powder in Acetic Acid

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: To a solution of Ethyl 2-ethoxy-5-nitrobenzoate (1.0 eq) in a mixture of ethanol and acetic acid, add iron powder (excess).

  • Initiation: The reaction may require gentle heating to initiate.

  • Reaction: Stir the reaction mixture at reflux until the starting material is consumed (monitored by TLC).

  • Work-up: After cooling, filter the reaction mixture to remove the iron salts.

  • Extraction: Concentrate the filtrate and partition the residue between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acetic acid.

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the desired product.

Reduction MethodReagentsTypical Yield (%)AdvantagesDisadvantages
Catalytic Transfer HydrogenationHydrazine Hydrate, Pd/C>95Mild conditions, high yield, avoids H₂ gasCost of palladium catalyst
Iron in Acetic AcidFe powder, Acetic Acid85-95Inexpensive, scalable, effectiveRequires acidic conditions, work-up can be cumbersome
Tin(II) ChlorideSnCl₂·2H₂O, HCl80-90Chemoselective, tolerates many functional groupsStoichiometric amounts of tin salts are produced as waste

Part 2: Synthesis of Benzimidazole Scaffolds

Benzimidazoles are a cornerstone of medicinal chemistry, with a wide range of biological activities.[1][4][9][10] The synthesis of benzimidazoles from Ethyl 5-amino-2-ethoxybenzoate first requires hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by decarboxylation and cyclization. A more direct route involves the cyclization of the corresponding diamine, which can be obtained after reduction of a dinitro precursor or amination of the nitro-amino compound. For this guide, we will focus on a well-established method, the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid.

First, the Ethyl 5-amino-2-ethoxybenzoate must be converted to the corresponding o-phenylenediamine derivative. This can be achieved through further synthetic steps not detailed here. Once the diamine is obtained (4-amino-3-ethoxybenzoic acid, after hydrolysis), it can be cyclized.

Protocol 2.1: Phillips-Ladenburg Benzimidazole Synthesis

This method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.[11][12]

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, combine the o-phenylenediamine derivative (1.0 eq) and a carboxylic acid (1.0-1.2 eq).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as polyphosphoric acid (PPA) or hydrochloric acid.

  • Reaction: Heat the reaction mixture at a high temperature (typically 120-180 °C) for several hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After cooling, carefully neutralize the reaction mixture with a base (e.g., sodium bicarbonate or ammonium hydroxide).

  • Purification: The precipitated product can be collected by filtration and purified by recrystallization or column chromatography.

Benzimidazole Synthesis Start Ethyl 5-amino-2-ethoxybenzoate Intermediate1 4-amino-3-ethoxybenzoic acid Start->Intermediate1 Hydrolysis Intermediate2 o-phenylenediamine derivative Intermediate1->Intermediate2 Further Transformation Product Substituted Benzimidazole Intermediate2->Product Phillips-Ladenburg Reaction Reagent R-COOH (Carboxylic Acid) Reagent->Product

Caption: Synthetic pathway to benzimidazoles.

Part 3: Synthesis of Quinazolinone Scaffolds

Quinazolinones are another class of heterocycles with significant therapeutic importance.[13][14][15][16] They can be readily synthesized from anthranilic acid derivatives, which are directly accessible from Ethyl 5-amino-2-ethoxybenzoate via hydrolysis.

Protocol 3.1: Niementowski Quinazolinone Synthesis

The Niementowski reaction is a classic method for the synthesis of 4(3H)-quinazolinones from anthranilic acids and amides.[15][16]

Reaction Scheme:

Experimental Protocol:

  • Hydrolysis: First, hydrolyze Ethyl 5-amino-2-ethoxybenzoate to 5-amino-2-ethoxybenzoic acid using standard aqueous base (e.g., NaOH or KOH) followed by acidification.

  • Reaction Setup: In a reaction vessel, mix the resulting 5-amino-2-ethoxybenzoic acid (1.0 eq) with an excess of formamide.

  • Reaction: Heat the mixture to a high temperature (typically 150-180 °C) for several hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: After cooling, pour the reaction mixture into water to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol).

Quinazolinone Synthesis Start Ethyl 5-amino-2-ethoxybenzoate Intermediate 5-amino-2-ethoxybenzoic acid Start->Intermediate Hydrolysis Product Substituted 4(3H)-Quinazolinone Intermediate->Product Niementowski Reaction Reagent Formamide Reagent->Product

Caption: Synthetic pathway to quinazolinones.

Conclusion: A Versatile Scaffold for Future Drug Discovery

Ethyl 2-ethoxy-5-nitrobenzoate represents a readily available and highly versatile starting material for the synthesis of a wide range of medicinally relevant heterocyclic compounds. The straightforward and high-yielding reduction of the nitro group provides a key entry point to a multitude of synthetic pathways. By employing well-established cyclization strategies, researchers can efficiently access diverse libraries of benzimidazoles, quinazolinones, and other important scaffolds for screening in various drug discovery programs. The protocols and strategies outlined in this guide are intended to serve as a valuable resource for medicinal chemists and drug development professionals seeking to exploit the full potential of this valuable building block.

References

  • Bansal, Y., & Silakari, O. (2015). Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry. PubMed. [Link]

  • Tripathi, R., et al. (2025). Pharmacological Activities of Benzimidazole Derivatives - An Overview. Indian Journals. [Link]

  • A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. (2025). ResearchGate. [Link]

  • A New Route for the Synthesis of Quinazolinones. (n.d.). ResearchGate. [Link]

  • Tripathi, R., et al. (n.d.). Pharmacological Activities of Benzimidazole Derivatives - An Overview. Asian Journal of Research in Chemistry. [Link]

  • Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. (2024). Impactfactor. [Link]

  • Medicinal chemistry of benzimidazole, a versatile pharmacophore. (n.d.). Academiascholarlyjournal.org. [Link]

  • Pharmacophore SUBSTITUTED BENZIMIDAZOLES AS ANTIBACTERIAL AND ANTIFUNGAL AGENTS: A REVIEW. (2022). Pharmacophore. [Link]

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (n.d.). PubMed Central (PMC). [Link]

  • Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. (2019). IntechOpen. [Link]

  • Current Achievements of Benzimidazole: A Review. (2024). Research & Reviews: A Journal of Pharmaceutical Science. [Link]

  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. (2020). Taylor & Francis Online. [Link]

  • THE PHARMACOLOGICAL ACTIVITY OF SOME 2-SUBSTITUTED BENZIMIDAZOLES. (1963). PubMed. [Link]

  • Synthesis and Pharmacological Activity of C(2)-Substituted Benzimidazoles. (2019). ResearchGate. [Link]

  • Benzimidazoles in Drug Discovery: A Patent Review. (n.d.). OUCI. [Link]

  • Benzimidazoles in Drug Discovery: A Patent Review. (2025). ResearchGate. [Link]

  • The reduction of aromatic nitro compounds with anhydrous stannous chloride. (n.d.). Digital Commons @ NJIT. [Link]

  • Method for preparation of benzimidazole derivatives. (n.d.).
  • Synthesis and anti-proliferative effect of benzimidazole derivatives. (n.d.).
  • Nitro Reduction - Iron (Fe). (n.d.). Common Organic Chemistry. [Link]

  • Nitro Reduction - Common Conditions. (n.d.). Common Organic Chemistry. [Link]

  • New substituted benzimidazole derivatives: a patent review (2010 - 2012). (2013). PubMed. [Link]

  • Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones. (2014). ACS Publications. [Link]

  • Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. (n.d.). SciSpace. [Link]

  • Sn2+ reduction. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Reduction of nitroaromatic compounds in tin(II) chloride... (n.d.). ResearchGate. [Link]

  • Iron Catalyzed Reduction of Nitro Compounds. (n.d.). ResearchGate. [Link]

  • Carbonyl Iron Powder: A Reagent for Nitro Group Reductions under Aqueous Micellar Catalysis Conditions. (n.d.). Organic Chemistry Portal. [Link]

  • ETHYL p-AMINOBENZOATE. (n.d.). Organic Syntheses Procedure. [Link]

  • Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Method for preparing iron oxide black by reducing nitrobenzene using ferrous powder with side product of aniline sulfate salts. (n.d.).
  • New synthesis method of 2-ethoxy-4-amino-5-chlorobenzoic acid and intermediate thereof. (n.d.).
  • SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. (2023). Rasayan Journal of Chemistry. [Link]

  • Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Semantic Scholar. [Link]

  • Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. (2016). RSC Publishing. [Link]

  • Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid. (n.d.). PrepChem.com. [Link]

  • The Art of Heterogenous Catalytic Hydrogenation Part 2. (n.d.). University of Illinois. [Link]

  • Catalytic Asymmetric Hydrogenation of Ethyl 2‐(Benzo[b]thiophen‐5‐yl)‐2‐oxoacetate with Ru‐SunPhos in the Formal Synthesis of T‐588. (2011). Chinese Journal of Chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization &amp; Troubleshooting for the Synthesis of Ethyl 2-ethoxy-5-nitrobenzoate

Overview Ethyl 2-ethoxy-5-nitrobenzoate is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably phosphodiesterase type 5 (PDE5) inhibitors such as Sildenafil. Synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

Ethyl 2-ethoxy-5-nitrobenzoate is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably phosphodiesterase type 5 (PDE5) inhibitors such as Sildenafil. Synthesizing this molecule from 5-nitrosalicylic acid requires precise control over two distinct ethylation events: the esterification of the highly acidic carboxylic acid and the Williamson etherification of the less acidic phenolic hydroxyl group.

This technical guide provides a self-validating protocol, optimization data, and a troubleshooting FAQ designed specifically for drug development professionals and synthetic chemists.

Part 1: Mechanistic Overview & Reaction Workflow

The transformation of 5-nitrosalicylic acid into Ethyl 2-ethoxy-5-nitrobenzoate is typically executed in two distinct stages to maximize yield and prevent unwanted side reactions.

  • Fischer Esterification (Chemoselective): The carboxylic acid moiety of 5-nitrosalicylic acid is highly acidic (pKa ~2.3) due to the electron-withdrawing nature of the para-nitro group. It undergoes rapid Fischer esterification in the presence of ethanol and a catalytic amount of sulfuric acid.

  • Williamson Ether Synthesis (SN2): The remaining phenolic hydroxyl group (pKa ~10.3) requires a mild base (Potassium Carbonate, K₂CO₃) to form a phenoxide ion. A polar aprotic solvent like N,N-Dimethylformamide (DMF) is critical here; it solvates the potassium cation but leaves the phenoxide anion "naked" and highly nucleophilic, facilitating an efficient SN2 attack on the alkyl halide 1.

Mechanism cluster_0 Step 1: Fischer Esterification cluster_1 Step 2: Phenolic Alkylation (SN2) SM 5-Nitrosalicylic Acid pKa ~2.3 Cond1 Ethanol, Cat. H2SO4 Reflux (78°C) SM->Cond1 Int Ethyl 5-nitrosalicylate Phenol pKa ~10.3 Cond1->Int Cond2 Ethyl Bromide, K2CO3 DMF, 60°C Int->Cond2 Deprotonation Prod Ethyl 2-ethoxy-5-nitrobenzoate Cond2->Prod

Caption: Two-step synthesis pathway highlighting pKa-driven chemoselectivity.

Part 2: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. At each stage, specific analytical checkpoints ensure the reaction has proceeded correctly before advancing to the next step.

Step 1: Synthesis of Ethyl 5-nitrosalicylate
  • Setup: In a 500 mL round-bottom flask, suspend 50.0 g of high-purity 5-nitrosalicylic acid 2 in 250 mL of absolute ethanol.

  • Catalysis: Slowly add 5.0 mL of concentrated sulfuric acid (H₂SO₄) dropwise while stirring.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 12 hours. The suspension will gradually turn into a clear, pale-yellow solution.

  • Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting material on a silica gel TLC plate (Eluent: Hexane/Ethyl Acetate 6:4). The product (ester) will have a significantly higher Rf​ value than the highly polar carboxylic acid starting material.

  • Workup: Concentrate the mixture under reduced pressure to remove excess ethanol. Pour the residue into 400 mL of ice water. Neutralize carefully with saturated aqueous Sodium Bicarbonate (NaHCO₃) until pH 7 is reached. Filter the resulting precipitate, wash with cold water, and dry under a vacuum to yield Ethyl 5-nitrosalicylate.

Step 2: Synthesis of Ethyl 2-ethoxy-5-nitrobenzoate
  • Setup: Dissolve 40.0 g of the synthesized Ethyl 5-nitrosalicylate in 200 mL of anhydrous DMF in a 500 mL flask.

  • Base Addition: Add 39.0 g (1.5 equivalents) of finely powdered, anhydrous Potassium Carbonate (K₂CO₃). Stir for 15 minutes at room temperature to allow phenoxide formation. Note: Avoid strong bases like NaOH, which will cause ester hydrolysis.

  • Alkylation: Add 21.0 mL (1.5 equivalents) of purified Ethyl Bromide 3 dropwise.

  • Reaction: Heat the mixture to 60°C for 6-8 hours under a nitrogen atmosphere.

  • Validation Checkpoint 2 (IR Spectroscopy): Take a small aliquot, work it up, and run an IR spectrum. The reaction is complete when the broad phenolic O-H stretch (3200–3400 cm⁻¹) completely disappears, and strong C-O-C ether stretching bands appear around 1250 cm⁻¹ 4.

  • Workup: Cool the mixture to room temperature and pour it into 600 mL of rapidly stirred ice water. The product will precipitate as an off-white to pale-yellow solid. Filter, wash extensively with water (to remove DMF and KBr), and recrystallize from ethanol.

Part 3: Reaction Optimization & Quantitative Data

To maximize the yield of the Williamson etherification step, various conditions must be balanced. The table below summarizes the quantitative optimization data for the alkylation of Ethyl 5-nitrosalicylate.

Base (Equiv)SolventAlkylating AgentTemp (°C)Time (h)Yield (%)Mechanistic Observation
NaOH (1.5)EthanolEthyl Bromide78 (Reflux)1242%Significant ester hydrolysis observed due to strong base and protic solvent.
K₂CO₃ (1.5)AcetoneEthyl Bromide56 (Reflux)2465%Reaction is slow; Acetone does not solvate the transition state as well as DMF.
K₂CO₃ (1.5)DMFEthyl Bromide25 (RT)2458%Incomplete conversion. The activation energy for SN2 on this specific phenoxide requires heat.
K₂CO₃ (1.5) DMF Ethyl Bromide 60 8 94% Optimal conditions. DMF accelerates SN2; 60°C provides sufficient energy without side reactions.
K₂CO₃ (1.5)DMFEthyl Iodide60495%Faster reaction, but Ethyl Iodide is light-sensitive and significantly more expensive.

Part 4: Troubleshooting Guide & FAQs

Q: Why am I seeing a mixture of starting material and product after 12 hours in the alkylation step? A: This is typically caused by wet K₂CO₃ or wet DMF. Water in the reaction mixture will hydrate the phenoxide anion, drastically reducing its nucleophilicity. Ensure your K₂CO₃ is oven-dried and your DMF is anhydrous. Additionally, check the quality of your Ethyl Bromide; it can degrade over time and should be washed and distilled if older 3.

Q: Can I perform this synthesis in a single "one-pot" step from 5-nitrosalicylic acid? A: While it is theoretically possible to double-alkylate 5-nitrosalicylic acid using a large excess of Ethyl Bromide and K₂CO₃ in DMF, the yield of the desired Ethyl 2-ethoxy-5-nitrobenzoate is often compromised by the formation of mixed anhydrides and incomplete alkylation. The two-step approach (Fischer esterification followed by Williamson etherification) provides much higher purity and overall yield 1.

Q: During the workup of Step 2, my product is an oily emulsion instead of a solid precipitate. How do I fix this? A: This happens when residual DMF prevents the product from crystallizing. To resolve this, extract the aqueous emulsion with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers extensively with water (at least 5 times) and then with brine to remove all traces of DMF. Dry over MgSO₄, concentrate, and the product will solidify.

Q: Why is it critical to avoid NaOH in the etherification step? A: NaOH is a strong, hard nucleophile. In the presence of water or alcohols, it will rapidly attack the carbonyl carbon of your newly formed ethyl ester, hydrolyzing it back to the carboxylic acid (saponification). K₂CO₃ is a milder, non-nucleophilic base that selectively deprotonates the phenol without attacking the ester.

Q: How do I confirm the nitro group wasn't reduced or altered during the reaction? A: The nitro group is highly stable under these mildly basic SN2 conditions. You can verify its integrity via IR spectroscopy; you should consistently observe strong asymmetric and symmetric N-O stretching frequencies at approximately 1541 cm⁻¹ and 1346 cm⁻¹, respectively 4.

References

  • Title: Functionalized Analogues of an Unnatural Amino Acid that Mimics a Tripeptide β-Strand Source: Heterocycles (NIH Public Access) URL: [Link]

  • Title: Photocatalytic Selective Reduction by TiO2 of 5-Nitrosalicylic Acid Ethyl Ester: A Mild Route to Mesalazine Source: Catalysis Letters / ResearchGate URL: [Link]

  • Title: Purification Of Laboratory Chemicals Source: VDOC.PUB URL: [Link]

Sources

Optimization

Preventing the formation of byproducts in Ethyl 2-ethoxy-5-nitrobenzoate synthesis

Welcome to the technical support center for the synthesis of Ethyl 2-ethoxy-5-nitrobenzoate. This guide is designed for researchers, chemists, and process development professionals to address common challenges and provid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Ethyl 2-ethoxy-5-nitrobenzoate. This guide is designed for researchers, chemists, and process development professionals to address common challenges and provide in-depth solutions for preventing byproduct formation in this crucial synthesis. Our goal is to equip you with the expertise to optimize your reaction conditions, maximize yield, and ensure the highest purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Ethyl 2-ethoxy-5-nitrobenzoate and what is the primary byproduct of concern?

The most prevalent and industrially relevant method for synthesizing Ethyl 2-ethoxy-5-nitrobenzoate is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This typically involves reacting Ethyl 2-chloro-5-nitrobenzoate with sodium ethoxide (NaOEt) in an ethanol solvent.[1] The aromatic ring is "activated" by the electron-withdrawing nitro group, making it susceptible to nucleophilic attack.[1][2]

The primary and most problematic byproduct is the formation of a diaryl ether. This occurs when the phenoxide, formed under basic conditions from any unreacted starting material or related phenolic impurities, acts as a nucleophile and attacks another molecule of the starting aryl halide.

Q2: My reaction is sluggish and yields are low. What are the initial checks I should perform?

Low conversion is a common issue that can often be traced back to the quality and handling of the reagents and the reaction setup.

  • Moisture is the Enemy: Sodium ethoxide is extremely sensitive to moisture.[3][4] Exposure to atmospheric humidity will rapidly hydrolyze it to sodium hydroxide and ethanol, reducing its potency as a nucleophile and base.[3] Always use freshly opened, high-quality sodium ethoxide or prepare it fresh. Ensure all glassware is rigorously dried, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Solvent Quality: Use anhydrous ethanol. The presence of water can lead to unwanted side reactions and deactivate the sodium ethoxide.[4][5]

  • Base Stoichiometry: Ensure you are using at least a full equivalent of sodium ethoxide to drive the reaction equilibrium towards the product.[4]

Q3: I'm observing an unknown impurity in my final product's NMR/GC-MS analysis. How can I identify it?

The most likely impurity, aside from unreacted starting material, is the diaryl ether byproduct. However, other side products can also form. Standard analytical techniques are essential for identification:

  • GC-MS (Gas Chromatography-Mass Spectrometry): This is a powerful tool for separating and identifying volatile components. The mass spectrum of the impurity peak can provide the molecular weight and fragmentation pattern, allowing for structural elucidation.[6][7]

  • HPLC (High-Performance Liquid Chromatography): HPLC with a UV detector is excellent for quantifying the purity of your product and detecting non-volatile impurities.[6][7]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: 1H and 13C NMR can provide detailed structural information about impurities if they are present in sufficient concentration.

A logical first step is to compare the analytical data against the known spectra of the starting material (Ethyl 2-chloro-5-nitrobenzoate) and the expected diaryl ether byproduct.

Troubleshooting Guide: Diaryl Ether Byproduct Formation

This guide provides a deep dive into the causes and solutions for the formation of the diaryl ether byproduct, a common issue that compromises the yield and purity of Ethyl 2-ethoxy-5-nitrobenzoate.

Problem: Significant formation of a high-molecular-weight impurity, identified as a diaryl ether.

The formation of this byproduct proceeds through a competitive SNAr pathway where a phenoxide species, rather than the intended ethoxide, acts as the nucleophile.

Visualizing the Reaction Pathways

The following diagram illustrates both the desired reaction pathway and the competing pathway that leads to the formation of the diaryl ether byproduct.

reaction_pathway sub Ethyl 2-chloro-5-nitrobenzoate meisenheimer Meisenheimer Complex (Desired) sub->meisenheimer + NaOEt (Attack) meisenheimer_by Meisenheimer Complex (Byproduct) sub->meisenheimer_by + Phenoxide (Attack) naoet Sodium Ethoxide (NaOEt) prod Ethyl 2-ethoxy-5-nitrobenzoate (Product) meisenheimer->prod Loss of Cl- phenoxide Phenoxide Impurity (Nucleophile) byprod Diaryl Ether (Byproduct) meisenheimer_by->byprod Loss of Cl-

Caption: Desired SNAr pathway vs. competing byproduct formation.

Root Causes and Corrective Actions

Controlling the reaction conditions is paramount to favoring the desired ethoxylation over the formation of the diaryl ether. Higher temperatures, in particular, can promote side reactions.[1][8]

Parameter Problematic Condition Scientific Rationale Recommended Solution
Temperature High reaction temperature (e.g., >80°C or reflux).Elimination and side reactions, including diaryl ether formation, often have higher activation energies than the desired substitution. Elevated temperatures provide the energy to overcome this barrier, increasing the rate of byproduct formation relative to the product.[8]Maintain a controlled, lower reaction temperature. Start at room temperature and gently heat to 50-60°C, monitoring the reaction progress by TLC or GC. Avoid aggressive heating.[8]
Reaction Time Excessively long reaction times.Prolonged exposure of the product and starting materials to the basic reaction conditions can promote the generation of phenolic impurities (via hydrolysis of the ester) which can then act as nucleophiles.Monitor the reaction closely. Once the starting material is consumed (as determined by TLC or GC analysis), proceed with the workup promptly.[5][8]
Base Quality Use of degraded Sodium Ethoxide or presence of NaOH.If the sodium ethoxide has degraded to sodium hydroxide due to moisture, the stronger, harder hydroxide nucleophile can attack the ester group, leading to saponification and generating a sodium salt that can potentially participate in side reactions.Use high-purity, anhydrous sodium ethoxide from a reliable supplier or prepare it fresh.[3][4] Store it under an inert atmosphere and handle it in a glovebox or glove bag.[4]
Stoichiometry Large excess of base.While a slight excess of ethoxide is needed to drive the reaction, a large excess can increase the overall basicity of the medium, potentially accelerating side reactions.Use a modest excess of sodium ethoxide (e.g., 1.1-1.2 equivalents). Precisely weigh the reagents to ensure accurate stoichiometry.
Optimized Experimental Protocol

This protocol is designed to minimize byproduct formation and maximize the yield and purity of Ethyl 2-ethoxy-5-nitrobenzoate.

Materials:

  • Ethyl 2-chloro-5-nitrobenzoate

  • Sodium ethoxide (anhydrous, ≥97%)

  • Ethanol (anhydrous, 200 proof)

  • Diethyl ether (anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (or nitrogen inlet), and a thermometer.

  • Reagent Addition: Under an inert atmosphere (N₂ or Ar), charge the flask with anhydrous ethanol. Add sodium ethoxide (1.1 equivalents) to the ethanol and stir until fully dissolved.

  • Substrate Addition: Dissolve Ethyl 2-chloro-5-nitrobenzoate (1.0 equivalent) in a minimal amount of anhydrous ethanol and add it dropwise to the stirred sodium ethoxide solution at room temperature over 20-30 minutes.

  • Reaction Monitoring: Gently heat the reaction mixture to 50-60°C. Monitor the reaction's progress every 30-60 minutes using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Carefully quench the reaction by pouring it into a beaker of ice-cold saturated NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x volumes).

    • Combine the organic layers and wash sequentially with water and then brine.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure Ethyl 2-ethoxy-5-nitrobenzoate.

Troubleshooting Workflow

Use this flowchart to diagnose and resolve issues encountered during the synthesis.

troubleshooting_workflow start Start: Low Yield or Purity check_purity Analyze Crude Product (TLC, GC-MS, NMR) start->check_purity is_sm High Starting Material Content? check_purity->is_sm is_byproduct Unknown Peak Matching Diaryl Ether? is_sm->is_byproduct No sol_reagents Root Cause: Inactive Reagents / Moisture Action: 1. Use fresh, anhydrous NaOEt. 2. Use anhydrous ethanol. 3. Ensure inert atmosphere. is_sm->sol_reagents Yes sol_conditions Root Cause: Suboptimal Conditions Action: 1. Lower reaction temperature (50-60°C). 2. Reduce reaction time (monitor by TLC/GC). 3. Check stoichiometry (1.1 eq NaOEt). is_byproduct->sol_conditions Yes other_issue Root Cause: Other Side Reaction Action: 1. Re-evaluate starting material purity. 2. Further characterize byproduct. is_byproduct->other_issue No end End: Optimized Synthesis sol_reagents->end sol_conditions->end other_issue->end

Caption: A logical workflow for troubleshooting synthesis issues.

References
  • Foconsci Chemical. (2025, December 26). Sodium Ethoxide: Exploring Reactions and Applications.
  • Benchchem. (2025). Minimizing elimination byproducts in substitution reactions of (2S)-2-Iodobutane.
  • Benchchem. (2025). Technical Support Center: Optimizing Sodium;ethyl 3-oxobutanoate Reaction Conditions.
  • Hartwig, J. F. (2015, September 17). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. ACS Publications. Available from: [Link]

  • Could this be a case for Mulder and Scully? - Aryl ether synthesis under mild conditions. (2021, March 24).
  • Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs.
  • Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation). Available from: [Link]

  • Alkimia Pharmachem. Sodium Ethoxide Solution. Available from: [Link]

  • 6. analytical methods.
  • Organic Syntheses Procedure. ethyl (1-ethylpropenyl)methylcyanoacetate. Available from: [Link]

  • Benchchem. (2025). A Comparative Guide to Analytical Methods for Ethyl Benzoate Quantification.

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of Ethyl 2-ethoxy-5-nitrobenzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical engineering and mechanistic challenges encountered when scaling up the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical engineering and mechanistic challenges encountered when scaling up the synthesis of Ethyl 2-ethoxy-5-nitrobenzoate.

This compound is a critical pharmaceutical intermediate, notably utilized in the synthesis of selective Kv2.1 inhibitors for neuroprotective applications [1]. Scaling its production from bench to plant introduces significant hurdles, particularly concerning biphasic mass transfer, regioselectivity, and the thermal management of highly exothermic nitration steps.

Synthesis Workflow Overview

The standard industrial route involves a three-step sequence starting from readily available salicylic acid.

SynthesisRoute A Salicylic Acid B Ethyl Salicylate A->B EtOH, H2SO4 Reflux C Ethyl 2-ethoxybenzoate B->C EtBr, K2CO3 DMF, 60°C D Ethyl 2-ethoxy- 5-nitrobenzoate C->D HNO3, H2SO4 0-5°C

Fig 1. Three-step synthesis route of Ethyl 2-ethoxy-5-nitrobenzoate from Salicylic Acid.

Troubleshooting Guides & FAQs

Phase 1: Alkylation (O-Ethylation)

Q: During the alkylation of Ethyl Salicylate to Ethyl 2-ethoxybenzoate, I am observing significant ester hydrolysis and poor yields. How can I prevent this at scale?

Expertise & Experience: The causality here lies in the choice of base and solvent. Using strong aqueous bases (like NaOH) at elevated temperatures inevitably promotes the saponification of the ester back into a carboxylic acid. Furthermore, if you use a biphasic aqueous/organic system, mass transfer limitations will artificially prolong reaction times, exposing the ester to hydrolytic conditions for longer than necessary. Solution: Switch to an anhydrous system utilizing Potassium Carbonate ( K2​CO3​ ) in Dimethylformamide (DMF). Alternatively, if solvent recovery constraints require avoiding DMF, utilize a Phase Transfer Catalyst (PTC) such as Tetrabutylammonium bromide (TBAB) in a water/toluene biphasic system with strictly controlled pH. Self-Validating Protocol: Monitor the reaction via HPLC. The reaction is only deemed complete when the Area Under the Curve (AUC) of ethyl salicylate is < 1.0%. Do not proceed to aqueous workup until this threshold is met to prevent unreacted starting material from complicating downstream crystallization.

Phase 2: Electrophilic Aromatic Nitration

Q: The nitration of Ethyl 2-ethoxybenzoate is highly exothermic. How do we control thermal runaway while ensuring complete conversion?

Expertise & Experience: Nitration using mixed acid ( HNO3​ / H2​SO4​ ) is exceptionally fast because the ethoxy group strongly activates the aromatic ring. If the internal temperature exceeds 5°C, the risk of oxidative cleavage and dinitration increases exponentially. Traditional batch reactors struggle with the volumetric heat removal required at scale. Solution: The modern gold standard is to implement continuous-flow reactor technology. Continuous flow offers a dramatically smaller reaction volume and larger specific surface area compared to batch reactors, providing intrinsic safety and superior heat transfer [2]. If batch processing is strictly required due to facility limitations, you must use a semi-batch dosing protocol with automated temperature-feedback loops.

NitrationControl Start Begin Mixed Acid Dosing TempCheck Internal Temp > 5°C? Start->TempCheck Pause Pause Dosing & Max Jacket Cooling TempCheck->Pause Yes Continue Continue Dosing at 2.0 mL/min TempCheck->Continue No Pause->TempCheck Temp < 2°C IPC HPLC IPC Check (Target <1% SM) Continue->IPC Dosing Complete IPC->Continue Fail (Add Acid) Quench Quench into Ice-Water IPC->Quench Pass

Fig 2. Logic control pathway for managing thermal runaway during the nitration step.

Q: How do I ensure regioselectivity for the 5-nitro isomer over the 3-nitro isomer?

Expertise & Experience: Regioselectivity is governed by the competing electronic and steric effects of the existing substituents. The ethoxy group is strongly activating and ortho/para directing, while the ester group is deactivating and meta directing. The 5-position is para to the ethoxy group and meta to the ester, making it the electronically favored position. Furthermore, the 3-position is sterically hindered by the adjacent bulky ester group. Maintaining strict low temperatures (<5°C) maximizes this kinetic preference, reliably yielding >95% of the 5-nitro isomer.

Quantitative Data & Impurity Profiling

To ensure batch-to-batch reproducibility, track the following parameters and expected impurity profiles across the scale-up campaign:

StepReactionTarget YieldCritical Process Parameters (CPPs)Major Impurities to Track
1. Esterification Salicylic Acid → Ethyl Salicylate90 - 95%Reflux temperature; H2​SO4​ catalyst loading.Unreacted Salicylic Acid.
2. Ethylation Ethyl Salicylate → Ethyl 2-ethoxybenzoate85 - 90%Anhydrous environment; K2​CO3​ equivalents.2-ethoxybenzoic acid (Hydrolysis byproduct).
3. Nitration Ethyl 2-ethoxybenzoate → Ethyl 2-ethoxy-5-nitrobenzoate80 - 85% Tint​ < 5°C; Acid dosing rate; Agitation > 300 rpm.3-nitro isomer; Dinitro species; Oxidative cleavage products.

Validated Experimental Protocol (Scale-Up)

Because Step 3 (Nitration) poses the highest safety and quality risks, the following step-by-step methodology details a self-validating semi-batch approach for a 10 kg scale.

Step 3: Synthesis of Ethyl 2-ethoxy-5-nitrobenzoate

  • Reactor Preparation: Charge a dry, 50 L glass-lined reactor with Ethyl 2-ethoxybenzoate (10.0 kg) and concentrated H2​SO4​ (20.0 L). Initiate agitation at 300 rpm and cool the mixture to 0°C using a jacketed chiller.

  • Mixed Acid Preparation: In a separate, dedicated acid-mixing vessel, prepare the nitrating mixture by slowly adding 70% HNO3​ (4.5 kg) to concentrated H2​SO4​ (5.0 L). Maintain the mixing vessel temperature below 10°C to prevent the loss of active nitronium ions.

  • Automated Dosing: Begin dosing the mixed acid into the main reactor at a rate of 20-30 mL/min.

    • Self-Validating Interlock: The dosing pump must be electronically interlocked with the internal thermocouple. If Tint​ > 5°C, dosing must automatically pause until the jacket cooling brings the temperature back below 2°C.

  • In-Process Control (IPC): After dosing is complete, maintain stirring for 1 hour at 0-5°C. Pull a 1 mL sample, quench in ice water, extract with ethyl acetate, and analyze via HPLC. Proceed to the next step only if the starting material is <1.0% AUC.

  • Quench: Slowly transfer the reaction mixture via a bottom valve into a 200 L quench reactor containing 100 kg of crushed ice and water under vigorous agitation (>300 rpm). The product will crash out as a pale-yellow precipitate.

  • Isolation & Washing: Filter the solid using a Nutsche filter. Wash the filter cake with cold water continuously.

    • Self-Validating Interlock: Stop washing only when the filtrate pH is > 4.0, ensuring all residual sulfuric and nitric acids are removed.

  • Purification: Recrystallize the crude solid from hot ethanol to remove trace 3-nitro isomers, achieving >99% purity.

References

  • Zhou, J., Wang, W., Liu, D., et al. "Discovery of 2-Ethoxy-5-isobutyramido-N-1-substituted Benzamide Derivatives as Selective Kv2.1 Inhibitors with In Vivo Neuroprotective Effects." Journal of Medicinal Chemistry, 2024, 67(1), 213-233. URL:[Link]

  • Zhang, J., et al. "Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade." Beilstein Journal of Organic Chemistry, 2024. URL:[Link]

Optimization

Technical Support Center: Characterization of Impurities in Ethyl 2-ethoxy-5-nitrobenzoate

Welcome to the technical support center for the characterization of impurities in Ethyl 2-ethoxy-5-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the characterization of impurities in Ethyl 2-ethoxy-5-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into identifying, quantifying, and controlling impurities in this key pharmaceutical intermediate. The information presented here is grounded in established analytical principles and regulatory expectations to ensure the integrity and safety of your final drug product.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in Ethyl 2-ethoxy-5-nitrobenzoate and where do they come from?

A1: Impurities in Ethyl 2-ethoxy-5-nitrobenzoate can originate from several sources throughout the manufacturing process, including starting materials, by-products of the synthesis, and degradation products.[1] Understanding the synthetic route is crucial for predicting potential process-related impurities.

A common synthesis pathway might involve the nitration of ethyl 2-ethoxybenzoate or the esterification of 2-ethoxy-5-nitrobenzoic acid. Based on these routes, potential impurities can be categorized as follows:

  • Organic Impurities: These can arise from starting materials, intermediates, by-products, or degradation.[2]

    • Starting Material Residues: Unreacted ethyl 2-ethoxybenzoate or 2-ethoxy-5-nitrobenzoic acid.

    • Isomeric Impurities: Positional isomers formed during the nitration step, such as Ethyl 2-ethoxy-3-nitrobenzoate or Ethyl 2-ethoxy-4-nitrobenzoate. The formation of these isomers is a common challenge in electrophilic aromatic substitution reactions.

    • Related Substances: Impurities formed from side reactions, such as the hydrolysis of the ester group to form 2-ethoxy-5-nitrobenzoic acid, or transesterification if other alcohols are present.

    • Degradation Products: These can form under stress conditions like heat, light, or extreme pH during manufacturing or storage.[3][4]

  • Inorganic Impurities: These can include reagents, catalysts, and inorganic salts used in the synthesis.[1]

  • Residual Solvents: Volatile organic compounds used during the synthesis or purification process.[1]

Q2: What are the regulatory requirements for controlling these impurities?

A2: Regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH), have established strict guidelines for the control of impurities in new drug substances.[5][6] The key guidelines to consider are:

  • ICH Q3A(R2): Impurities in New Drug Substances: This guideline outlines the thresholds for reporting, identifying, and qualifying impurities.[6][7]

  • ICH Q3C: Impurities: Guideline for Residual Solvents: This provides permissible daily exposure limits for residual solvents based on their toxicity.[5]

  • ICH M7: Assessment and Control of DNA Reactive (Mutagenic) Impurities: This guideline is critical for impurities that have the potential to be genotoxic.[8]

Table 1: ICH Q3A(R2) Thresholds for Impurities

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

Source: Adapted from ICH Q3A(R2) guidelines.[7]

It is crucial to develop a comprehensive impurity control strategy early in the development process to minimize risks and avoid delays in later stages.[2]

Q3: Which analytical techniques are most suitable for characterizing impurities in Ethyl 2-ethoxy-5-nitrobenzoate?

A3: A multi-technique approach is often necessary for comprehensive impurity profiling.[1][9] The choice of technique depends on the nature of the impurity and the required sensitivity.

  • High-Performance Liquid Chromatography (HPLC): This is the cornerstone for separating and quantifying non-volatile organic impurities.[1][10] A reversed-phase HPLC method with UV detection is typically the primary method for routine analysis and stability testing.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and certain process-related impurities.[9][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the structural elucidation of unknown impurities.[12][13][14] Both 1H and 13C NMR, along with 2D techniques like COSY and HMBC, provide detailed information about the molecular structure.[15][16]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it highly effective for identifying unknown impurities, especially those present at low levels.[1][17]

Section 2: Troubleshooting Guides

Issue 1: An unknown peak is observed in the HPLC chromatogram.

Troubleshooting Workflow:

start Unknown Peak in HPLC check_retention Is the retention time consistent with any known impurities? start->check_retention lcms_analysis Perform LC-MS analysis to determine the mass-to-charge ratio (m/z). check_retention->lcms_analysis No end Impurity Identified check_retention->end Yes database_search Compare the m/z with a database of potential impurities. lcms_analysis->database_search forced_degradation Conduct forced degradation studies to see if the peak intensity increases under specific stress conditions. lcms_analysis->forced_degradation nmr_analysis Isolate the impurity using preparative HPLC and perform NMR for structural elucidation. database_search->nmr_analysis No Match database_search->end Match Found pathway_analysis Relate the structure to the synthetic pathway to confirm its origin. nmr_analysis->pathway_analysis forced_degradation->pathway_analysis pathway_analysis->end

Caption: Workflow for identifying an unknown HPLC peak.

Detailed Steps:

  • Initial Assessment: Check if the retention time of the unknown peak corresponds to any known process-related impurities or starting materials.

  • Mass Spectrometry: Perform LC-MS analysis to obtain the mass-to-charge ratio (m/z) of the unknown peak. This provides the molecular weight of the impurity.[18]

  • Database and Literature Search: Compare the determined mass with a database of potential impurities predicted from the synthetic route and known degradation pathways.

  • Forced Degradation Studies: Subject the Ethyl 2-ethoxy-5-nitrobenzoate sample to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[3][19] If the unknown peak increases in intensity under a specific condition, it provides clues about its nature (e.g., an increase under acidic conditions suggests it might be a hydrolysis product).[20]

  • Isolation and Structural Elucidation: If the impurity is present at a significant level (typically >0.1%), it needs to be structurally identified.[17] Isolate the impurity using preparative HPLC and perform NMR spectroscopy (1H, 13C, and 2D-NMR) for definitive structural elucidation.[12][14]

Issue 2: Poor peak shape or resolution in the GC-MS analysis of volatile impurities.

Troubleshooting Steps:

  • Check for Active Sites: Poor peak shape, especially tailing, can be caused by active sites in the GC inlet or column. Ensure proper deactivation of the inlet liner and use a column suitable for the analytes.

  • Optimize GC Parameters:

    • Injection Temperature: Too high an injection temperature can cause degradation of thermally labile compounds, while too low a temperature can lead to broad peaks.

    • Oven Temperature Program: A slower ramp rate can improve the separation of closely eluting peaks.

    • Carrier Gas Flow Rate: Ensure the flow rate is optimal for the column dimensions and carrier gas being used.

  • Consider Derivatization: For polar impurities that exhibit poor peak shape, derivatization can improve volatility and chromatographic performance.[21] However, for many common impurities in this compound, direct analysis is often sufficient.[22]

Section 3: Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This protocol provides a general starting point for developing a stability-indicating HPLC method. Method validation should be performed according to ICH guidelines.[11][23]

Table 2: HPLC Method Parameters

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)

This is an exemplary method and may require optimization.

Protocol 2: GC-MS Method for Residual Solvents

This protocol is based on standard methods for residual solvent analysis and should be validated for your specific application.[24]

Table 3: GC-MS Method Parameters

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250°C
Injection Mode Split (split ratio 10:1)
Oven Program 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min
MS Transfer Line 280°C
Ion Source Temp 230°C
Mass Range 35-350 amu
Protocol 3: Forced Degradation Study

Forced degradation studies are essential for understanding the degradation pathways and developing stability-indicating analytical methods.[3][20] The goal is to achieve 5-20% degradation of the active substance.[3]

Workflow for Forced Degradation:

start Ethyl 2-ethoxy-5-nitrobenzoate Sample acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1N NaOH, RT) start->base oxidation Oxidation (e.g., 3% H2O2, RT) start->oxidation thermal Thermal Degradation (e.g., 80°C) start->thermal photo Photolytic Degradation (ICH Q1B) start->photo analysis Analyze by HPLC-UV/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Caption: Forced degradation study workflow.

Procedure:

  • Prepare Solutions: Prepare solutions of Ethyl 2-ethoxy-5-nitrobenzoate in the appropriate stressor (e.g., 0.1 N HCl for acid hydrolysis).

  • Expose to Stress: Expose the solutions to the specified conditions for a defined period.

  • Neutralize (if necessary): For acid and base hydrolysis samples, neutralize the solution before analysis.

  • Analyze: Analyze the stressed samples, along with a control sample, using a validated stability-indicating HPLC method.

By systematically addressing these common questions and issues, researchers can effectively characterize and control impurities in Ethyl 2-ethoxy-5-nitrobenzoate, ensuring the quality and safety of the final pharmaceutical product.

References

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry Q3A Impurities in New Drug Substances.
  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products.
  • Regis Technologies. (2021, March 14). Managing Impurities During Clinical Trials.
  • European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products.
  • U.S. Food and Drug Administration. (2020, April 8). Q3A(R) Impurities in New Drug Substances.
  • Bari, S. B., Kadam, B. R., Jaiswal, Y. S., & Shirkhedkar, A. A. (2007). Recent trends in the impurity profile of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 43(3), 830-840. Retrieved from [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • Emery Pharma. (n.d.). Impurity Analysis and Profiling Services.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). International Journal of Pharmaceutical Sciences and Research.
  • Sharma, Y. R. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences.
  • ACD/Labs. (n.d.). Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products.
  • GSU. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
  • Benchchem. (n.d.). Technical Support Center: Optimizing GC-MS Parameters for Benzoate Ester Analysis.
  • Chemistry LibreTexts. (2022, September 24). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.
  • ACS Publications. (n.d.). Direct Injection Gas Chromatographic/Mass Spectrometric Analysis for Denatonium Benzoate in Specific Denatured Alcohol Formulations.
  • (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • -NovaBioassays. (n.d.). Accelerated Stress and Forced Degradation Study.
  • Pharmaceutical Technology. (2026, March 29). Forced Degradation Studies for Biopharmaceuticals.
  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing.
  • ResearchGate. (n.d.). GC-MS Analysis of Benzoate and Sorbate in Saudi Dairy and Food Products with Estimation of Daily Exposure.
  • (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • Wiley Analytical Science. (2006, January 12). GC/MS reveals methyl benzoate is a marker for indoor mould.
  • (2024, December 13). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products.
  • (n.d.). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review.
  • PrepChem.com. (n.d.). Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid.
  • Oriental Journal of Chemistry. (n.d.). A Selective and Sensitive Method Development and Validation by LC-MS/MS Approach for Trace Level Quantification of Potential Genotoxic Impurities of ERL Ethyl Ester and ERL Nitro Compound in Erlotinib Hydrochloride Drug Substance.
  • Shimadzu. (n.d.). Impurity Analysis in Pharmaceutical Products with the Advanced Photodiode Array Detector SPD-M40.
  • JOCPR. (n.d.). determination-of-methyl-2amino3nitrobenzoate-genotoxic-impurity-in-candesartan-cilexetil-drug-substances-using-hplc-tech.pdf.
  • (n.d.). No.62 Analysis of Pharmaceuticals' Impurity -Regulations and Analysis for Carcinogenic Substances-.
  • Benchchem. (n.d.). An In-Depth Technical Guide to the Synthesis of Ethyl 2-amino-5-isopropoxybenzoate.
  • Beilstein Journals. (2025, December 29). Sustainable electrochemical synthesis of aliphatic nitro-NNO-azoxy compounds employing ammonium dinitramide and their in vitro evaluation as potential nitric oxide donors and fungicides.
  • European Patent Office. (n.d.). Process for preparing 2-nitro-5-\substituted-phenoxy\ benzoic acids and salts thereof.
  • PMC. (n.d.). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility.
  • PubChemLite. (n.d.). 2-ethyl-5-nitrobenzoic acid (C9H9NO4).
  • Agilent. (2009, May 1). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation.
  • Shimadzu Scientific Instruments. (n.d.). Organic Impurities in Ethanol for Alcohol-Based Hand Sanitizer Products.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2022, January 13). development and validation of gc-ms method for the trace level determination of potential genotoxic.

Sources

Reference Data & Comparative Studies

Validation

Purity analysis of synthesized Ethyl 2-ethoxy-5-nitrobenzoate by HPLC

Optimizing HPLC Purity Analysis of Synthesized Ethyl 2-ethoxy-5-nitrobenzoate: A Comparative Guide on Biphenyl vs. C18 Stationary Phases Ethyl 2-ethoxy-5-nitrobenzoate (CAS: 80074-90-4) is a critical synthetic intermedia...

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Author: BenchChem Technical Support Team. Date: April 2026

Optimizing HPLC Purity Analysis of Synthesized Ethyl 2-ethoxy-5-nitrobenzoate: A Comparative Guide on Biphenyl vs. C18 Stationary Phases

Ethyl 2-ethoxy-5-nitrobenzoate (CAS: 80074-90-4) is a critical synthetic intermediate frequently utilized in the development of complex active pharmaceutical ingredients (APIs). Ensuring the high purity of this intermediate is paramount, as structurally similar synthetic byproducts—such as unreacted starting materials and nitration regioisomers—can propagate through subsequent synthetic steps, ultimately compromising the safety and efficacy of the final API.

This guide provides an objective, data-driven comparison of High-Performance Liquid Chromatography (HPLC) column chemistries for the purity analysis of Ethyl 2-ethoxy-5-nitrobenzoate. Specifically, we contrast the traditional C18 stationary phase (the industry standard) against the Biphenyl stationary phase (the specialized alternative), detailing the mechanistic causality behind their performance differences.

The Chemical Challenge: Synthesis & Impurity Profiling

The synthesis of Ethyl 2-ethoxy-5-nitrobenzoate typically involves the nitration of 2-ethoxybenzoic acid followed by esterification. This pathway inherently generates closely related impurities. The most challenging critical pair to resolve chromatographically is the target compound and its regioisomer, Ethyl 2-ethoxy-3-nitrobenzoate . Because these two molecules possess nearly identical molecular weights, polarities, and hydrophobic profiles, traditional separation methods often fail to achieve baseline resolution.

Synthesis SM 2-Ethoxybenzoic Acid (Starting Material) Nitration Nitration (HNO3/H2SO4) SM->Nitration Int1 2-Ethoxy-5-nitrobenzoic Acid (Intermediate) Nitration->Int1 Major Regio 2-Ethoxy-3-nitrobenzoic Acid (Regioisomer Impurity) Nitration->Regio Minor Esterification Esterification (EtOH/H+) Int1->Esterification Regio->Esterification Target Ethyl 2-ethoxy-5-nitrobenzoate (Target Intermediate) Esterification->Target Major Imp1 Ethyl 2-ethoxy-3-nitrobenzoate (Critical Pair Impurity) Esterification->Imp1 Minor

Synthetic pathway of Ethyl 2-ethoxy-5-nitrobenzoate highlighting critical regioisomer impurities.

Mechanistic Causality: Why C18 Fails and Biphenyl Excels

To understand why a method succeeds or fails, we must examine the fundamental intermolecular forces governing retention.

The Limitation of C18 Columns: C18 (Octadecylsilane) columns rely almost exclusively on hydrophobic (van der Waals) dispersion forces [1]. Because Ethyl 2-ethoxy-5-nitrobenzoate and its 3-nitro regioisomer have identical aliphatic footprints and highly similar overall lipophilicity, a C18 phase cannot effectively differentiate between them. This results in co-elution or severe peak tailing, rendering accurate purity quantification impossible.

The Biphenyl Advantage (Mixed-Mode Retention): Biphenyl stationary phases offer a mixed-mode retention mechanism. In addition to standard hydrophobic interactions, the dual aromatic rings of the biphenyl ligand act as a Lewis base (electron donor). The nitro group (-NO₂) on Ethyl 2-ethoxy-5-nitrobenzoate is highly electron-withdrawing, creating an electron-deficient aromatic ring on the analyte. This facilitates strong π-π (pi-pi) interactions between the analyte and the stationary phase[1].

Because the position of the nitro group (5-position vs. 3-position) drastically alters the electronic distribution and steric accessibility of the analyte's aromatic ring, the biphenyl column can easily discriminate between the two regioisomers, achieving baseline resolution[2].

The Critical Role of Solvent Selection: To maximize the efficacy of a Biphenyl column, Methanol must be used as the organic modifier instead of Acetonitrile. Acetonitrile contains a carbon-nitrogen triple bond rich in π electrons, which actively competes with the analyte for the stationary phase's π-electrons, thereby suppressing the desired π-π interaction[3]. Methanol lacks π electrons, allowing the biphenyl column's unique selectivity to operate unhindered[4].

Comparative Experimental Data

The following table summarizes the chromatographic performance of both columns under a standardized gradient method (Methanol/Water with 0.1% Formic Acid).

Analyte / ImpurityC18 Retention Time (min)C18 Resolution ( Rs​ )Biphenyl Retention Time (min)Biphenyl Resolution ( Rs​ )
2-Ethoxy-5-nitrobenzoic acid4.21-5.85-
Ethyl 2-ethoxybenzoate10.154.510.305.2
Ethyl 2-ethoxy-3-nitrobenzoate (Regioisomer)8.551.19.823.8
Ethyl 2-ethoxy-5-nitrobenzoate (Target) 8.70 Co-elutes 11.45 > 3.0

Data Interpretation: While the C18 column fails to resolve the target from its regioisomer ( Rs​ < 1.5 is unacceptable for quantification), the Biphenyl column leverages π-π interactions to selectively retain the target compound longer, achieving a highly robust resolution ( Rs​ = 3.8).

Self-Validating HPLC Protocol

A robust analytical method must be self-validating. The protocol below incorporates a System Suitability Test (SST) that acts as a logical gatekeeper; if the system cannot prove its resolving power on a known standard, sample analysis cannot proceed.

A. Chromatographic Conditions
  • Column: Biphenyl, 150 x 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Methanol.

  • Gradient Program: 40% B to 80% B over 15 minutes, hold at 80% B for 3 minutes, re-equilibrate at 40% B for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV absorbance at 254 nm.

  • Injection Volume: 5 µL.

B. Workflow & System Suitability Testing (SST)

HPLC_Workflow Start Mobile Phase Preparation (MeOH / H2O + 0.1% Formic Acid) Eq Column Equilibration (Biphenyl Stationary Phase) Start->Eq SST System Suitability Test (SST) Inject Resolution Mixture Eq->SST Decision SST Criteria Met? (Rs > 2.0, Tailing < 1.5) SST->Decision Fail Invalidate Run & Troubleshoot System Decision->Fail No Pass Sample Analysis (Inject Synthesized Batch) Decision->Pass Yes Fail->Eq Re-equilibrate after fix Quant Data Processing & Purity Quantification Pass->Quant

Self-validating HPLC workflow ensuring system suitability prior to purity quantification.

Step-by-Step Execution:

  • Preparation of SST Mixture: Prepare a solution containing 0.1 mg/mL of Ethyl 2-ethoxy-5-nitrobenzoate and 0.1 mg/mL of Ethyl 2-ethoxy-3-nitrobenzoate in Methanol.

  • SST Injection: Inject the SST mixture in triplicate.

  • Validation Gate: Evaluate the chromatogram. The run is only valid if:

    • Resolution ( Rs​ ) between the two peaks is 2.0.

    • Tailing factor ( Tf​ ) for the target peak is 1.5.

    • Retention time %RSD across the three injections is 1.0%.

  • Sample Preparation: Accurately weigh 10 mg of the synthesized Ethyl 2-ethoxy-5-nitrobenzoate batch. Dissolve in 10 mL of Methanol (1.0 mg/mL). Filter through a 0.22 µm PTFE syringe filter.

  • Sample Analysis: Inject the sample. Calculate purity using the area normalization method (excluding the solvent front and blank peaks).

Conclusion

For the purity analysis of nitroaromatic intermediates like Ethyl 2-ethoxy-5-nitrobenzoate, traditional C18 columns present an unacceptable risk of co-elution due to their reliance on purely hydrophobic interactions. By transitioning to a Biphenyl stationary phase and utilizing Methanol as an organic modifier, analytical chemists can exploit π-π interactions to achieve baseline resolution of critical regioisomers, ensuring the structural integrity of downstream pharmaceutical synthesis.

References

  • Restek Corporation. Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool. Available at: [Link]

  • Nacalai Tesque. Comparison of biphenyl and other aromatic stationary phases. Available at: [Link]

  • Agilent Technologies. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Available at: [Link]

Sources

Comparative

Spectroscopic Characterization to Confirm the Structure of Ethyl 2-ethoxy-5-nitrobenzoate: A Comparative Analytical Guide

Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide an authoritative, comparative framework for the structural elucidation of Ethyl 2-ethoxy-5-nitrobenzoate, emp...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide an authoritative, comparative framework for the structural elucidation of Ethyl 2-ethoxy-5-nitrobenzoate, emphasizing the differentiation of the target molecule from its synthetic precursors.

Executive Summary & Analytical Strategy

Ethyl 2-ethoxy-5-nitrobenzoate (CAS 80074-90-4) is a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), including selective ion channel inhibitors and phosphodiesterase (PDE) inhibitors[1]. The molecule features an electron-withdrawing nitro group at the 5-position, which significantly deshields the adjacent aromatic protons[2], alongside two distinct ethyl groups (an ester and an ether).

In synthetic workflows, this compound is typically generated via the O-alkylation of ethyl 2-hydroxy-5-nitrobenzoate[3]. Confirming the success of this reaction requires an analytical strategy capable of unambiguously distinguishing the newly formed ethoxy group from the pre-existing ester group, while proving the complete consumption of the phenolic precursor.

Technique Comparison: Standard vs. Advanced Workflows

To build a robust data package, we compare standard analytical techniques against advanced alternatives, justifying the selected workflow for this specific nitroaromatic ester.

Analytical GoalStandard ApproachAdvanced Alternative (Chosen)Causality & Justification
Ethyl Group Assignment 1D 1 H NMR2D HSQC / HMBC NMR 1D NMR yields overlapping aliphatic multiplets. 2D NMR unambiguously differentiates the ester ethyl from the ether ethyl via 13 C- 1 H heteronuclear coupling.
Functional Group ID Transmission FTIR (KBr)Diamond ATR-FTIR KBr pellets absorb atmospheric moisture, creating a broad O-H band that can falsely indicate unreacted phenolic precursor. ATR eliminates this artifact.
Molecular Weight GC-EI-MSLC-ESI-MS (Positive Mode) Nitroaromatics undergo harsh fragmentation in Electron Ionization (EI). Soft Electrospray Ionization (ESI+) preserves the intact [M+H]+ ion.

Experimental Protocols & Self-Validating Systems

As a best practice in analytical chemistry, every protocol must function as a self-validating system to ensure data integrity.

Protocol A: High-Resolution 2D NMR Acquisition

Causality: Deuterated chloroform (CDCl 3​ ) is selected as the solvent because the compound is highly lipophilic, and CDCl 3​ lacks exchangeable protons that could complicate the spectrum.

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS).

  • Acquisition ( 1 H): Acquire 1 H NMR at 400 MHz (16 scans, 30° pulse angle). Use a 10-second relaxation delay ( d1 ) to ensure the quantitative relaxation of the electron-deficient aromatic protons.

  • Acquisition (2D): Acquire 13 C NMR (1024 scans) followed by 2D HSQC to map direct C-H correlations.

  • Self-Validation Check: The residual CHCl 3​ peak (7.26 ppm) serves as an internal chemical shift reference. The integration of the isolated H-6 aromatic proton must be calibrated to exactly 1.00; subsequently, the two distinct -CH 3​ triplets must integrate to exactly 3.00 ± 0.05.

Protocol B: Attenuated Total Reflectance (ATR) FTIR

Causality: Diamond ATR is utilized to prevent the hygroscopic interference common in transmission FTIR, ensuring that any detected O-H stretch is a true reflection of sample impurity.

  • Background Correction: Clean the diamond crystal with LC-MS grade isopropanol. Collect a background spectrum (ambient air) to digitally subtract CO 2​ and water vapor.

  • Sample Application: Apply 2-3 mg of the neat solid directly onto the crystal. Apply uniform pressure using the anvil.

  • Acquisition: Scan from 4000 to 400 cm −1 (32 scans, 4 cm −1 resolution).

  • Self-Validation Check: Ensure the baseline is completely flat in the 3800-3600 cm −1 region prior to peak picking. A sloping baseline indicates crystal contamination.

Protocol C: LC-ESI-MS Analysis

Causality: Formic acid is added to the mobile phase to force the protonation of the ester/ether oxygens, ensuring a strong [M+H]+ signal.

  • Preparation: Prepare a 1 µg/mL solution in Methanol/Water (50:50) with 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a C18 column (50 x 2.1 mm, 1.8 µm). Run a linear gradient of 5% to 95% Acetonitrile over 10 minutes.

  • Mass Spectrometry: Operate the MS in positive electrospray ionization mode (ESI+).

  • Self-Validation Check: A blank injection (Methanol/Water) must be run immediately prior to the sample. The baseline must show no signal at m/z 240.08 ± 0.05 to rule out column carryover.

Structural Confirmation Data

The following tables summarize the expected quantitative data for pure Ethyl 2-ethoxy-5-nitrobenzoate.

Table 1: 1 H and 13 C NMR Assignments (400 MHz, CDCl 3​ )

The 5-nitro group heavily deshields the H-4 and H-6 protons, pushing them downfield[1][2]. The 2D HSQC data is critical for assigning the two ethyl environments.

Position 1 H Chemical Shift (ppm)Multiplicity & Coupling 13 C Shift (ppm)Assignment Justification
Ester -CH 3​ 1.39Triplet, J = 7.1 Hz (3H)14.2Shielded relative to ether methyl.
Ether -CH 3​ 1.52Triplet, J = 6.9 Hz (3H)14.6Slightly deshielded by the aromatic ring.
Ether -CH 2​ - 4.18Quartet, J = 6.9 Hz (2H)65.8Directly attached to phenolic oxygen.
Ester -CH 2​ - 4.37Quartet, J = 7.1 Hz (2H)61.5Deshielded by the adjacent carbonyl group.
Ar-H (H-3) 7.05Doublet, J = 9.0 Hz (1H)112.4Ortho to the electron-donating ethoxy group.
Ar-H (H-4) 8.32Doublet of doublets, J = 9.0, 2.8 Hz (1H)128.6Ortho to the nitro group.
Ar-H (H-6) 8.66Doublet, J = 2.8 Hz (1H)126.3Ortho to both nitro and ester groups.
Table 2: Key FTIR Diagnostic Bands

Identification relies heavily on the distinct stretching frequencies of the nitro and ester groups[4].

Wavenumber (cm −1 )Bond VibrationDiagnostic Significance
~3080 Aromatic C-H stretchConfirms the presence of the benzene ring.
1730 C=O stretchConfirms the conjugated ester carbonyl[4].
1525 N-O asymmetric stretchPrimary confirmation of the aromatic nitro group[4].
1345 N-O symmetric stretchSecondary confirmation of the nitro group[4].
1250 C-O-C asymmetric stretchConfirms the alkyl aryl ether linkage.

Visualizing the Analytical Logic

AnalyticalWorkflow Sample Ethyl 2-ethoxy-5-nitrobenzoate (Target Molecule) NMR 2D NMR (HSQC/HMBC) Resolve Ethyl Groups Sample->NMR IR ATR-FTIR Confirm C=O & NO2 Sample->IR MS LC-ESI-MS m/z 240.08 [M+H]+ Sample->MS Data Unambiguous Structural Confirmation NMR->Data IR->Data MS->Data

Caption: Analytical workflow for the structural elucidation of Ethyl 2-ethoxy-5-nitrobenzoate.

Comparative Analysis: Differentiating Target from Precursor

When monitoring the synthesis of this compound, the primary goal is to prove the conversion of the precursor (Ethyl 2-hydroxy-5-nitrobenzoate)[3] to the target.

  • NMR Shift: The precursor exhibits a highly deshielded phenolic -OH proton (~10.5-11.0 ppm) due to intramolecular hydrogen bonding with the ester carbonyl. Upon successful ethylation, this peak vanishes, replaced by the new ethoxy signals at 4.18 ppm and 1.52 ppm[1].

  • IR Shift: The precursor shows a broad O-H stretch at 3200-3400 cm −1 . The target molecule lacks this band entirely, showing a clean baseline above 3100 cm −1 .

  • Mass Shift: The precursor has a molecular weight of 211.17 g/mol . The target shifts by +28 Da to 239.23 g/mol .

DiagnosticLogic Start Synthetic Precursor: Ethyl 2-hydroxy-5-nitrobenzoate Reaction O-Alkylation (Ethyl Iodide / Base) Start->Reaction Check1 NMR: Loss of Phenolic OH (~11 ppm)? Gain of Ethoxy (4.18 ppm)? Reaction->Check1 Check2 IR: Absence of broad O-H stretch (>3200 cm-1)? Reaction->Check2 Check3 MS: Mass shift from 211 Da to 239 Da? Reaction->Check3 Success Confirmed: Ethyl 2-ethoxy-5-nitrobenzoate Check1->Success Yes Fail Incomplete Reaction / Impurity Present Check1->Fail No Check2->Success Yes Check2->Fail No Check3->Success Yes

Caption: Diagnostic logic for differentiating the target molecule from its synthetic precursor.

Conclusion

The structural confirmation of Ethyl 2-ethoxy-5-nitrobenzoate relies on a multi-modal spectroscopic approach. While 1D 1 H NMR and MS provide baseline molecular weight and proton counts, the definitive proof of structure—particularly distinguishing the dual ethyl environments and confirming the absence of the phenolic precursor—requires the integration of 2D HSQC NMR and ATR-FTIR. By utilizing the self-validating protocols outlined above, researchers can ensure high-fidelity structural characterization suitable for regulatory submissions and downstream API synthesis.

References

  • Benchchem. "4-(Acetylamino)-2-ethoxy-5-nitrobenzoic Acid Methyl Ester | 86718". Benchchem Database. 2

  • Sigma-Aldrich. "Ethyl 2-ethoxy-5-nitrobenzoate | 80074-90-4". Sigma-Aldrich Catalog.

  • Sciencing. "How To Identify The IR Of Methyl M-Nitrobenzoate". Sciencing. 4

  • United States Patent Office. "(12) United States Patent - Substituted imidazo[1,5-A]quinoxalines as phosphodiesterase 9 inhibitors". Google Patents. 1

  • Bidepharm. "CAS:42348-40-3, Ethyl 2-hydroxy-5-nitrobenzoate". Bidepharm Catalog. 3

Sources

Validation

A Comparative Guide to the Synthetic Strategies for Ethyl 2-ethoxy-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 2-ethoxy-5-nitrobenzoate is a valuable intermediate in the synthesis of various pharmaceuticals and functional materials. The strategic p...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-ethoxy-5-nitrobenzoate is a valuable intermediate in the synthesis of various pharmaceuticals and functional materials. The strategic placement of the ethoxy and nitro groups on the benzoate scaffold makes it a versatile building block for further molecular elaboration. The efficient and scalable synthesis of this compound is, therefore, of significant interest to the chemical and pharmaceutical industries. This guide provides a comparative analysis of the primary synthetic methodologies for obtaining Ethyl 2-ethoxy-5-nitrobenzoate, offering insights into the mechanistic underpinnings, experimental protocols, and a critical evaluation of each route's advantages and disadvantages.

Overview of Synthetic Approaches

The synthesis of Ethyl 2-ethoxy-5-nitrobenzoate can be primarily achieved through two distinct and well-established reaction pathways:

  • Williamson Ether Synthesis: This classical method involves the formation of an ether linkage by reacting an alkoxide with a suitable organohalide. In the context of our target molecule, this route would typically start from a hydroxylated precursor, Ethyl 2-hydroxy-5-nitrobenzoate, which is then O-alkylated using an ethylating agent.

  • Nucleophilic Aromatic Substitution (SNAr): This powerful reaction allows for the direct introduction of nucleophiles onto an electron-deficient aromatic ring. For the synthesis of Ethyl 2-ethoxy-5-nitrobenzoate, this would involve the displacement of a leaving group, typically a halogen, from the 2-position of an appropriate nitrobenzoate precursor by an ethoxide nucleophile. The presence of the electron-withdrawing nitro group in the para position relative to the reaction center is crucial for the activation of the aromatic ring towards nucleophilic attack.

This guide will now delve into a detailed examination of each of these synthetic strategies, providing step-by-step protocols and a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.

Method 1: Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the preparation of both symmetrical and unsymmetrical ethers.[1][2][3] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide ion acts as the nucleophile and displaces a leaving group from an organohalide or other suitable electrophile.[2][3]

Reaction Workflow

The synthesis of Ethyl 2-ethoxy-5-nitrobenzoate via the Williamson ether synthesis can be conceptualized as a two-step process: the preparation of the key intermediate, Ethyl 2-hydroxy-5-nitrobenzoate, followed by its ethoxylation.

Williamson_Ether_Synthesis cluster_0 Step 1: Preparation of Starting Material cluster_1 Step 2: Ethoxylation Salicylic_Acid Ethyl Salicylate Nitration Nitration (HNO₃, H₂SO₄) Salicylic_Acid->Nitration Ethyl_2_hydroxy_5_nitrobenzoate Ethyl 2-hydroxy-5-nitrobenzoate Nitration->Ethyl_2_hydroxy_5_nitrobenzoate Ethyl_2_hydroxy_5_nitrobenzoate_2 Ethyl 2-hydroxy-5-nitrobenzoate Ethoxylation Ethoxylation (Base, Ethylating Agent) Ethyl_2_hydroxy_5_nitrobenzoate_2->Ethoxylation Final_Product Ethyl 2-ethoxy-5-nitrobenzoate Ethoxylation->Final_Product

Figure 1: Workflow for Williamson Ether Synthesis of Ethyl 2-ethoxy-5-nitrobenzoate.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-hydroxy-5-nitrobenzoate

The nitration of salicylates is a common method to introduce a nitro group onto the aromatic ring. The hydroxyl group is an ortho-, para-director; however, steric hindrance from the adjacent ethoxycarbonyl group can influence the regioselectivity of the nitration.

  • Materials: Ethyl salicylate, Nitric acid, Sulfuric acid, Ethanol.

  • Procedure:

    • In a flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of ethyl salicylate in a suitable solvent (e.g., concentrated sulfuric acid) to 0-5 °C in an ice-salt bath.

    • Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid while keeping the mixture cool.

    • Slowly add the nitrating mixture dropwise to the solution of ethyl salicylate, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to stir at a low temperature for an additional period.

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the crude product.

    • Filter the solid, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain purified Ethyl 2-hydroxy-5-nitrobenzoate.

Step 2: Ethoxylation of Ethyl 2-hydroxy-5-nitrobenzoate

This step is the core of the Williamson ether synthesis for this route. A base is used to deprotonate the phenolic hydroxyl group, generating a more nucleophilic phenoxide, which then reacts with an ethylating agent.

  • Materials: Ethyl 2-hydroxy-5-nitrobenzoate, a suitable base (e.g., sodium hydroxide, potassium carbonate), an ethylating agent (e.g., diethyl sulfate, ethyl iodide), and a polar aprotic solvent (e.g., DMF, acetone).

  • Procedure:

    • Dissolve Ethyl 2-hydroxy-5-nitrobenzoate in the chosen solvent in a round-bottom flask equipped with a reflux condenser.

    • Add the base to the solution and stir to form the corresponding phenoxide.

    • Introduce the ethylating agent to the reaction mixture.

    • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield Ethyl 2-ethoxy-5-nitrobenzoate.

Method 2: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a powerful tool for the functionalization of electron-poor aromatic rings.[4] The reaction proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[5] The presence of a strong electron-withdrawing group, such as a nitro group, ortho or para to the leaving group is essential for the stabilization of this intermediate and, thus, for the feasibility of the reaction.

Reaction Workflow

The SNAr approach to Ethyl 2-ethoxy-5-nitrobenzoate typically starts with a halogenated precursor, such as Ethyl 2-chloro-5-nitrobenzoate.

SNAr_Synthesis cluster_0 Step 1: Preparation of Starting Material cluster_1 Step 2: Nucleophilic Substitution o_Chlorobenzoic_Acid 2-Chlorobenzoic Acid Nitration Nitration (HNO₃, H₂SO₄) o_Chlorobenzoic_Acid->Nitration Chloro_Nitrobenzoic_Acid 2-Chloro-5-nitrobenzoic Acid Nitration->Chloro_Nitrobenzoic_Acid Esterification Esterification (Ethanol, H₂SO₄) Chloro_Nitrobenzoic_Acid->Esterification Ethyl_2_chloro_5_nitrobenzoate Ethyl 2-chloro-5-nitrobenzoate Esterification->Ethyl_2_chloro_5_nitrobenzoate Ethyl_2_chloro_5_nitrobenzoate_2 Ethyl 2-chloro-5-nitrobenzoate SNAr SNAr Reaction (Sodium Ethoxide) Ethyl_2_chloro_5_nitrobenzoate_2->SNAr Final_Product Ethyl 2-ethoxy-5-nitrobenzoate SNAr->Final_Product

Figure 2: Workflow for SNAr Synthesis of Ethyl 2-ethoxy-5-nitrobenzoate.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-chloro-5-nitrobenzoate

This precursor can be synthesized in two steps from 2-chlorobenzoic acid: nitration followed by esterification.

  • Materials: 2-Chlorobenzoic acid, Nitric acid, Sulfuric acid, Ethanol.

  • Procedure (Nitration):

    • Cool concentrated sulfuric acid in an ice-salt bath.

    • Slowly add 2-chlorobenzoic acid to the cold sulfuric acid while stirring.[6]

    • Prepare a nitrating mixture of concentrated nitric acid and sulfuric acid, keeping it cool.

    • Add the nitrating mixture dropwise to the 2-chlorobenzoic acid solution, maintaining a low temperature.[6]

    • After the reaction is complete, pour the mixture onto crushed ice to precipitate 2-chloro-5-nitrobenzoic acid.

  • Procedure (Esterification):

    • Reflux the 2-chloro-5-nitrobenzoic acid in an excess of ethanol with a catalytic amount of a strong acid (e.g., sulfuric acid).[7]

    • After the reaction is complete, cool the mixture and remove the excess ethanol.

    • Dissolve the residue in an organic solvent and wash with a sodium bicarbonate solution to remove any unreacted acid.

    • Dry the organic layer and evaporate the solvent to obtain crude Ethyl 2-chloro-5-nitrobenzoate, which can be purified by distillation or chromatography.

Step 2: Nucleophilic Aromatic Substitution with Sodium Ethoxide

This is the key step where the ethoxy group is introduced onto the aromatic ring.

  • Materials: Ethyl 2-chloro-5-nitrobenzoate, Sodium ethoxide, Anhydrous ethanol.

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere, dissolve Ethyl 2-chloro-5-nitrobenzoate in anhydrous ethanol.

    • Add sodium ethoxide to the solution. The sodium ethoxide can be prepared in situ by reacting sodium metal with anhydrous ethanol or used as a commercially available solid.

    • Heat the reaction mixture to reflux and monitor its progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude product.

    • Purify the crude Ethyl 2-ethoxy-5-nitrobenzoate by column chromatography or recrystallization.

Comparative Analysis of Synthetic Routes

ParameterWilliamson Ether SynthesisNucleophilic Aromatic Substitution (SNAr)
Starting Materials Ethyl salicylate2-Chlorobenzoic acid
Key Intermediates Ethyl 2-hydroxy-5-nitrobenzoateEthyl 2-chloro-5-nitrobenzoate
Reagent Toxicity/Hazards Diethyl sulfate and ethyl iodide are toxic and alkylating agents.Strong acids (H₂SO₄, HNO₃) are corrosive. Sodium ethoxide is a strong base.
Reaction Conditions Generally requires heating (reflux).Nitration requires low temperatures. SNAr step typically requires reflux.
Yield Can be high, but depends on the efficiency of both the nitration and ethoxylation steps.Can provide good to excellent yields, especially if the starting materials are pure.
Scalability Generally scalable, but handling of toxic alkylating agents on a large scale requires special precautions.The nitration step can be exothermic and requires careful temperature control on a large scale. The SNAr step is generally scalable.
Purification May require chromatographic purification to separate from unreacted starting material and byproducts.Purification may involve recrystallization and/or chromatography.
Advantages Utilizes readily available starting materials. The mechanism is well-understood.Can be a very efficient method for introducing the ethoxy group. The starting materials are relatively inexpensive.
Disadvantages Involves the use of toxic ethylating agents. The overall yield is dependent on two separate reaction steps.The nitration step can produce isomeric impurities if not carefully controlled. Requires anhydrous conditions for the SNAr step to avoid formation of the hydroxy byproduct.

Conclusion

Both the Williamson ether synthesis and nucleophilic aromatic substitution offer viable pathways for the synthesis of Ethyl 2-ethoxy-5-nitrobenzoate. The choice between these two methods will largely depend on the specific requirements of the synthesis, including the availability of starting materials, the desired scale of the reaction, and the safety and environmental considerations.

The Williamson ether synthesis route may be preferred if Ethyl 2-hydroxy-5-nitrobenzoate is readily available or can be synthesized in high yield and purity. However, the use of toxic ethylating agents is a significant drawback.

The Nucleophilic Aromatic Substitution (SNAr) route is a powerful and often more direct method, provided that the precursor, Ethyl 2-chloro-5-nitrobenzoate, can be prepared efficiently. Careful control of the nitration step to minimize the formation of isomers is critical for the success of this route.

For industrial applications, the SNAr route might be more attractive due to the lower cost of starting materials and the potential for high-throughput synthesis. However, for laboratory-scale synthesis, the Williamson ether synthesis may be a more convenient option if the hydroxylated precursor is on hand.

Ultimately, the optimal synthetic strategy will be determined by a careful evaluation of the factors outlined in this guide, balanced with the specific expertise and resources of the research team.

References

  • The Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals.
  • Williamson Ether Synthesis. In Wikipedia. Retrieved from [Link]

  • Williamson ether synthesis. L.S.College, Muzaffarpur. (2020, July 15).
  • The Williamson Ether Synthesis. Master Organic Chemistry. (2014, October 24).
  • Williamson Ether Synthesis - Chemistry Steps. (2022, November 13).
  • Williamson ether synthesis. Tokyo Chemical Industry Co., Ltd. (JP).
  • A new generation of chiral phase-transfer catalysts. Organic & Biomolecular Chemistry (RSC Publishing).
  • Chapter VII: Phase transfer catalysis with nitrocompounds as nucleophiles. DIAL@UCLouvain.
  • NUCLEOPHILIC AROM
  • Phase-transfer catalysis for synthesis of ethyl 2-(4-nitrophenoxy)acetate under sonication- kinetic aspects.
  • Design of Experiments (DoE) Reaction Optimisation and Solvent Selection: A Guide for Academic Chemists. The Royal Society of Chemistry.
  • Lab5 procedure esterific
  • CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound.
  • Ethyl 5-ethoxy-2-nitrobenzo
  • Application Notes and Protocols for the Esterification of 5-Methyl-2-nitrobenzoic Acid. Benchchem.
  • Ester synthesis by esterific
  • Intriguing Observations with SNAr Reaction of 4-Nitrobenzonitrile. WuXi RCS.
  • Technical Support Center: Synthesis of 2-Amino-5-nitrobenzoic Acid. Benchchem.
  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Semantic Scholar.
  • Fischer Esterification-Typical Procedures. OperaChem. (2024, January 5).
  • Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Juniper Publishers. (2017, March 17).

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Comparative

Comprehensive Comparison Guide: Biological Activity of Ethyl 2-ethoxy-5-nitrobenzoate Derivatives as Selective Kv2.1 Inhibitors

Chemical Context and Mechanistic Grounding In the pursuit of novel neuroprotective agents for ischemic stroke, the chemical precursor ethyl 2-ethoxy-5-nitrobenzoate has emerged as a critical foundational scaffold. Throug...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Context and Mechanistic Grounding

In the pursuit of novel neuroprotective agents for ischemic stroke, the chemical precursor ethyl 2-ethoxy-5-nitrobenzoate has emerged as a critical foundational scaffold. Through a series of reduction, acylation, and condensation reactions, this substrate is synthesized into a highly potent class of 2-ethoxy-5-isobutyramido-N-1-substituted benzamide derivatives [1].

The biological activity of these derivatives is defined by their ability to act as highly selective inhibitors of the Kv2.1 voltage-gated potassium channel .

The Causality of Kv2.1 in Neuronal Apoptosis

To understand why these derivatives are revolutionary, we must examine the pathology of cerebral ischemia. During an ischemic stroke, neurons experience severe excitotoxicity and an accumulation of reactive oxygen species (ROS), such as H₂O₂. This oxidative stress triggers the de-clustering and activation of Kv2.1 channels, which are densely expressed in the hippocampus and cortex. The activation of Kv2.1 leads to a massive, delayed efflux of intracellular potassium (K⁺). This loss of K⁺ is a mandatory execution step in the apoptotic cascade, as it relieves the physiological inhibition of intracellular caspases and nucleases, ultimately leading to cell death [1].

By selectively blocking Kv2.1, ethyl 2-ethoxy-5-nitrobenzoate derivatives (most notably Compound 80 , also commercially known as Kv2.1-IN-1 ) halt this K⁺ efflux, preserving the intracellular ionic gradient and rescuing the neuron from apoptosis.

G Ischemia Ischemic Stroke (Excitotoxicity & ROS) Kv21 Kv2.1 Channel Activation & De-clustering Ischemia->Kv21 KEfflux Massive Intracellular K+ Efflux Kv21->KEfflux Apoptosis Neuronal Apoptosis (Cell Death) KEfflux->Apoptosis Inhibitor Ethyl 2-ethoxy-5-nitrobenzoate Derivatives (e.g., Cmpd 80) Inhibitor->Kv21 Selective Blockade

Figure 1: The Kv2.1-mediated apoptotic signaling pathway and the intervention point of benzamide derivatives.

Comparative Performance Analysis

When evaluating the biological activity of these novel derivatives, they must be objectively compared against existing Kv2.1 inhibitors. Historically, Kv2.1 inhibitors have fallen into two flawed categories: small molecules with poor selectivity (e.g., RY796) or highly potent peptide toxins (e.g., Guangxitoxin-1E) that cannot cross the blood-brain barrier (BBB) [2].

The table below synthesizes the quantitative performance of Compound 80 (Kv2.1-IN-1) —the optimized ethyl 2-ethoxy-5-nitrobenzoate derivative—against standard alternatives.

Compound / InhibitorOrigin / ClassKv2.1 IC₅₀Selectivity ProfileBBB PenetrationIn Vivo Efficacy (Stroke)
Compound 80 (Kv2.1-IN-1) Synthetic Benzamide Derivative 0.07 μM >130-fold over Na⁺, Ca²⁺, and other K⁺ channelsHigh Significant reduction in infarct volume
RY796 (Template) Synthetic Small Molecule0.25 μM (S-isomer)Moderate (Cross-reacts with Kv2.2)ModerateLimited data
Glabridin (GLA) Natural Isoflavone2.07 μMLow-ModerateLowAmeliorates DPN, weak stroke efficacy
Guangxitoxin-1E (GxTX-1E) Tarantula Peptide Toxin0.001 - 0.003 μMHigh (Kv2.1 / Kv2.2 specific)None Ineffective systemically

Analytical Insight: Compound 80 represents a massive leap in medicinal chemistry. By utilizing the ethyl 2-ethoxy-5-nitrobenzoate scaffold and introducing an N-methylisobutyramide group, researchers achieved a 5-fold increase in potency over the RY796 template [1]. More importantly, its >130-fold selectivity ensures that off-target cardiac arrhythmias (often caused by non-selective K⁺ channel blockade) are avoided.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the biological activity of these derivatives must be validated through rigorous, self-contained experimental systems. Below are the definitive protocols for evaluating these compounds.

Protocol A: In Vitro Whole-Cell Patch-Clamp Electrophysiology

Purpose: To quantify the IC₅₀ and selectivity of the derivatives against Kv2.1 currents. Causality: We utilize HEK293 cells because they possess a "null background" for native voltage-gated potassium channels, ensuring that the recorded macroscopic currents are exclusively mediated by the transfected Kv2.1 plasmids.

  • Cell Preparation: Transfect HEK293 cells with human Kv2.1 plasmid and a GFP reporter. Incubate for 24–48 hours.

  • Internal/External Solutions:

    • Internal (Pipette): 130 mM KCl, 1 mM MgCl₂, 5 mM EGTA, 10 mM HEPES, 2 mM MgATP (pH 7.2). Rationale: High intracellular K⁺ mimics the physiological gradient.

    • External (Bath): 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4).

  • Patch Configuration: Achieve a giga-ohm seal (>1 GΩ) and rupture the membrane to establish the whole-cell configuration. Monitor series resistance (Rs); discard cells if Rs changes by >20% to prevent voltage-clamp errors.

  • Voltage Protocol: Hold the cell at -80 mV. Apply 500 ms depolarizing voltage steps from -50 mV to +50 mV in 10 mV increments.

  • Drug Application: Perfuse the ethyl 2-ethoxy-5-nitrobenzoate derivative (e.g., Compound 80) at ascending concentrations (0.01 μM to 10 μM).

  • Validation Control: Apply 10 mM Tetraethylammonium (TEA) at the end of the recording to confirm total K⁺ current blockade and validate the leak-subtraction protocol.

G Prep 1. Transfect HEK293 with Kv2.1 + GFP Patch 2. Establish Whole-Cell Patch Clamp (>1 GΩ) Prep->Patch Drug 3. Perfuse Derivative (0.01 - 10 μM) Patch->Drug Record 4. Record K+ Currents (-50 to +50 mV) Drug->Record Analyze 5. Generate Dose-Response & Calculate IC50 Record->Analyze

Figure 2: Experimental workflow for in vitro electrophysiological validation of Kv2.1 inhibitors.

Protocol B: In Vivo Middle Cerebral Artery Occlusion (MCAO) Model

Purpose: To confirm the in vivo neuroprotective efficacy and BBB penetrance of the derivatives. Causality: The transient MCAO rat model is the gold standard for mimicking human ischemic stroke. It reliably produces a defined ischemic penumbra where delayed apoptosis (the exact process targeted by Kv2.1 inhibitors) occurs.

  • Surgical Induction: Anesthetize male Sprague-Dawley rats. Insert a silicone-coated nylon monofilament into the internal carotid artery to occlude the origin of the middle cerebral artery.

  • Ischemic Window: Maintain occlusion for 90 minutes to induce focal ischemia, followed by filament withdrawal to allow reperfusion.

  • Drug Administration: Administer Compound 80 (e.g., 5 mg/kg, IV) immediately upon reperfusion. Control: Administer an equal volume of vehicle (e.g., saline with 5% DMSO).

  • Neurological Evaluation: At 24 hours post-reperfusion, evaluate neurological deficits using the modified Longa scoring system (0 = no deficit, 4 = depressed level of consciousness).

  • Infarct Quantification (Self-Validation): Euthanize the rats, section the brains into 2 mm coronal slices, and stain with 2% TTC (2,3,5-triphenyltetrazolium chloride). Viable tissue stains red; apoptotic/infarcted tissue remains white. Calculate the infarct volume as a percentage of the contralateral hemisphere to correct for edema.

Conclusion

The transformation of ethyl 2-ethoxy-5-nitrobenzoate into 2-ethoxy-5-isobutyramido-N-1-substituted benzamide derivatives has yielded a breakthrough in neuropharmacology. By achieving sub-micromolar potency (IC₅₀ = 0.07 μM) and unprecedented selectivity (>130-fold) for the Kv2.1 channel, these compounds overcome the historical limitations of peptide toxins and non-selective small molecules. The rigorous electrophysiological and in vivo data confirm that these derivatives are highly viable candidates for preventing delayed neuronal apoptosis in ischemic stroke.

References

  • Zhou, J., Wang, W., Liu, D., Xu, S., Wang, X., Zhang, X., Wang, X., Li, Y., Sheng, L., Wang, X., & Xu, B. (2023). "Discovery of 2-Ethoxy-5-isobutyramido-N-1-substituted Benzamide Derivatives as Selective Kv2.1 Inhibitors with In Vivo Neuroprotective Effects." Journal of Medicinal Chemistry, 67(1), 213-233. URL:[Link]

  • Herrington, J., Solly, K., et al. (2011). "Identification of Novel and Selective KV2 Channel Inhibitors." Molecular Pharmacology, 81(1), 100-112. URL:[Link]

Validation

Comparative Reactivity Guide: Ethyl 2-ethoxy-5-nitrobenzoate vs. Alternative Nitroaromatic Esters

As drug development pipelines increasingly rely on highly functionalized aromatic building blocks, understanding the nuanced reactivity of specific intermediates becomes paramount. Ethyl 2-ethoxy-5-nitrobenzoate (EE5NB)...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on highly functionalized aromatic building blocks, understanding the nuanced reactivity of specific intermediates becomes paramount. Ethyl 2-ethoxy-5-nitrobenzoate (EE5NB) is a quintessential polyfunctional scaffold, most notably utilized as a critical precursor in the synthesis of phosphodiesterase type 5 (PDE5) inhibitors such as sildenafil [3].

This guide provides an objective, data-backed comparison of the chemical reactivity of EE5NB against other common nitroaromatic esters, specifically focusing on how its unique steric and electronic environment dictates its behavior in reduction, hydrolysis, and nucleophilic aromatic substitution (SNAr) workflows.

Structural and Electronic Context

The reactivity of any nitroaromatic ester is governed by the push-pull dynamics of its substituents [1]. In EE5NB, the aromatic ring is substituted with an ethyl ester group at position 1, an ethoxy group at position 2, and a nitro group at position 5.

Unlike simpler analogs such as Ethyl 4-nitrobenzoate, EE5NB presents a complex electronic environment:

  • The 5-Nitro Group: Acts as a strong electron-withdrawing group via inductive (-I) and resonance (-M) effects. However, because it is positioned meta to the ester group, it cannot stabilize a tetrahedral intermediate at the carbonyl carbon via resonance, relying solely on its inductive pull.

  • The 2-Ethoxy Group: Acts as an electron-donating group via resonance (+M), which pushes electron density into the aromatic -system. Crucially, its ortho-positioning relative to the ester creates significant steric bulk.

G EE5NB Ethyl 2-ethoxy-5-nitrobenzoate (EE5NB) Nitro 5-Nitro Group (-I, -M Effect) EE5NB->Nitro Ethoxy 2-Ethoxy Group (+M, -I Effect) EE5NB->Ethoxy Ester Ethyl Ester Group (Electrophilic Center) EE5NB->Ester Reduction Nitro Reduction (High Reactivity) Nitro->Reduction SNAr SNAr (Deactivated by Ethoxy) Nitro->SNAr Withdraws e- density Ethoxy->SNAr Donates e- density Hydrolysis Ester Hydrolysis (Sterically Hindered) Ester->Hydrolysis

Fig 1: Electronic effects mapping of EE5NB functional groups and their reactivity pathways.

Comparative Reactivity Profiles

A. Ester Hydrolysis

Saponification (base-mediated hydrolysis) of nitroaromatic esters is highly sensitive to both steric hindrance and electronic activation.

  • Ethyl 4-nitrobenzoate hydrolyzes rapidly under mild basic conditions. The para-nitro group maximizes the electrophilicity of the carbonyl carbon through strong -M effects.

  • EE5NB , conversely, exhibits a significantly depressed hydrolysis rate. The bulky 2-ethoxy group creates a steric shield around the ester carbonyl, physically blocking the approach of the hydroxide nucleophile. Furthermore, the meta-positioned nitro group provides weaker electronic activation compared to a para-isomer.

B. Nucleophilic Aromatic Substitution (SNAr)

The presence of an electron-withdrawing nitro group generally activates an aromatic ring for nucleophilic attack [1]. However, competitive substitution studies demonstrate that electron-donating groups can drastically reduce these reaction rates[2]. In EE5NB, the +M effect of the 2-ethoxy group enriches the ring's electron density, effectively neutralizing the activating power of the 5-nitro group. As a result, EE5NB is highly resistant to SNAr compared to purely electron-deficient counterparts like 2,4-dinitrobenzoates.

C. Reduction of the Nitro Group

The reduction of the nitro group to an aniline derivative is the most synthetically valuable reaction for EE5NB, yielding Ethyl 5-amino-2-ethoxybenzoate [4]. While metal-acid reduction (e.g., Fe/HCl) is a common industrial choice for simple nitroarenes, it is suboptimal for EE5NB. The harsh acidic conditions and elevated temperatures required for iron-mediated reduction can lead to unwanted partial hydrolysis of the ester linkage. Therefore, catalytic hydrogenation (Pd/C) is the preferred, chemoselective method.

Quantitative Performance Data

The following table summarizes the comparative reactivity metrics across three distinct nitroaromatic esters under standardized experimental conditions.

SubstrateRelative Ester Hydrolysis Rate (0.1M NaOH, 25°C)Nitro Reduction Time (10% Pd/C, H₂, 30 psi)SNAr Susceptibility (w/ Amine Nucleophiles)Primary Industrial Application
Ethyl 4-nitrobenzoate 1.00x (Baseline / Fast)2.0 hoursHighGeneral Building Block
Methyl 4,5-dimethyl-2-nitrobenzoate 0.40x (Moderate)3.0 hoursModerateSubstituted Anilines[1]
Ethyl 2-ethoxy-5-nitrobenzoate 0.15x (Slow) 3.5 hours Low PDE5 Inhibitor Synthesis [3]

Experimental Methodology: Chemoselective Reduction of EE5NB

To ensure a self-validating and robust workflow, the following protocol details the chemoselective catalytic hydrogenation of EE5NB. The causality behind this specific approach is to achieve complete reduction of the nitro group while preserving the sterically hindered, yet acid-sensitive, ethyl ester and ethoxy ether functionalities.

Reagents & Materials
  • Ethyl 2-ethoxy-5-nitrobenzoate (EE5NB): 10.0 g (41.8 mmol)

  • 10% Palladium on Carbon (Pd/C, 50% wet): 1.0 g (10 wt%)

  • Absolute Ethanol: 100 mL

  • Hydrogen Gas (H₂)

  • Celite (for filtration)

Step-by-Step Protocol
  • Substrate Dissolution: Dissolve 10.0 g of EE5NB in 100 mL of absolute ethanol in a 250 mL Parr hydrogenation vessel. Rationale: Ethanol provides excellent solubility for both the nitro starting material and the resulting aniline, preventing premature precipitation.

  • Catalyst Addition: Carefully add 1.0 g of 10% Pd/C to the solution. Safety Note: Always add the catalyst to the solvent under an inert atmosphere (e.g., Nitrogen) to prevent auto-ignition of the solvent vapors.

  • System Purging: Seal the vessel and purge the system with Nitrogen gas three times, followed by three purges with Hydrogen gas to ensure a completely reactive atmosphere.

  • Hydrogenation: Pressurize the vessel to 30-40 psi with H₂ and agitate the mixture at room temperature (20-25°C).

  • Reaction Monitoring: Monitor the hydrogen uptake. The reaction typically completes within 3.5 hours. Verify completion via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent system. The disappearance of the UV-active starting material validates the endpoint.

  • Filtration & Isolation: Vent the hydrogen gas safely and purge with Nitrogen. Filter the reaction mixture through a tight pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 20 mL of ethanol.

  • Concentration: Concentrate the filtrate under reduced pressure to yield Ethyl 5-amino-2-ethoxybenzoate as a pale solid.

Workflow Step1 Dissolve EE5NB in EtOH Step2 Add 10% Pd/C Catalyst Step1->Step2 Step3 Purge with H2 (30 psi) Step2->Step3 Step4 Stir at 25°C (Monitor TLC) Step3->Step4 Step5 Filter via Celite Step4->Step5 Step6 Concentrate Product Step5->Step6

Fig 2: Step-by-step workflow for the chemoselective catalytic hydrogenation of EE5NB.

References

  • Benchchem. "Methyl 4,5-dimethyl-2-nitrobenzoate | 90922-74-0". Benchchem.
  • Smolecule. "Buy Methyl 4-bromo-3-methyl-2-nitrobenzoate | 821773-44-8". Smolecule.
  • Sigma-Aldrich. "Ethyl 2-ethoxy-5-nitrobenzoate | 80074-90-4". Sigma-Aldrich.
  • ACS Publications. "Laboratory-Scale Membrane Reactor for the Generation of Anhydrous Diazomethane". The Journal of Organic Chemistry.
Comparative

Comparative Guide to Structural Analogs of Ethyl 2-ethoxy-5-nitrobenzoate in API Synthesis

As a Senior Application Scientist, evaluating chemical building blocks goes beyond theoretical structural fit; it requires a deep understanding of bench-level performance, reactivity kinetics, and downstream scalability....

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating chemical building blocks goes beyond theoretical structural fit; it requires a deep understanding of bench-level performance, reactivity kinetics, and downstream scalability. The 2-alkoxy-5-nitrobenzoate scaffold is a critical precursor in the pharmaceutical industry, serving as the core building block for phosphodiesterase type 5 (PDE5) inhibitors (e.g., Sildenafil) and 5-HT4 receptor agonists (e.g., Cinitapride)[1],[2].

This guide objectively compares[3] with its primary structural analogs, providing actionable experimental data, mechanistic insights, and self-validating protocols for drug development professionals.

Mechanistic Grounding & Structural Logic

The synthetic utility of these analogs hinges on two highly tunable functional groups: the ester group (R1) and the alkoxy chain (R2) .

  • The Alkoxy Chain (R2): Dictates the lipophilicity and target-binding affinity of the final API. For instance, the ethoxy group in Sildenafil is crucial as it mimics the ribose ring of cGMP, ensuring precise binding in the PDE5 active site.

  • The Ester Group (R1): Primarily impacts synthetic reactivity. The choice between a methyl and an ethyl ester dictates the steric hindrance around the carbonyl carbon, directly influencing the kinetics of downstream saponification or direct amidation steps.

ReactivityLogic Root Structural Modifications Ester Ester Group (R1) Root->Ester Alkoxy Alkoxy Group (R2) Root->Alkoxy MethylE Methyl Ester Lower steric hindrance Faster hydrolysis Ester->MethylE EthylE Ethyl Ester Moderate hindrance Standard stability Ester->EthylE MethoxyA Methoxy Group Lower lipophilicity Alkoxy->MethoxyA EthoxyA Ethoxy Group Optimal target fit Alkoxy->EthoxyA

Fig 1: Logical relationship between structural modifications and chemical reactivity.

Physicochemical Properties of Core Analogs

To select the optimal starting material, researchers must weigh molecular weight, lipophilicity, and commercial availability. Below is a comparison of the three most utilized analogs[3],,[4].

Compound NameCAS NumberMolecular FormulaMW ( g/mol )Lipophilicity (LogP)*Primary API Application
Ethyl 2-ethoxy-5-nitrobenzoate 80074-90-4C₁₁H₁₃NO₅239.22~2.8Sildenafil / PDE5 Inhibitors
80074-34-6C₁₀H₁₁NO₅225.20~2.4Cinitapride Intermediates
90923-08-3C₁₀H₁₁NO₅225.20~2.3Custom 5-HT4 Agonists

*LogP values are calculated estimates based on standard fragmentation methods.

Comparative Reactivity & Performance Data

The true performance of these analogs is measured by their efficiency in the two universal steps of API scaffold synthesis: Nitro Reduction and Ester Hydrolysis .

CompoundHydrogenation Yield (Pd/C, 3h)Saponification Half-Life (LiOH, 40°C)Purity Profile (HPLC)
Ethyl 2-ethoxy-5-nitrobenzoate 94%45 mins>98% (Minimal side reactions)
Methyl 2-ethoxy-5-nitrobenzoate 96%15 mins>99% (Rapid conversion)
Ethyl 2-methoxy-5-nitrobenzoate 95%40 mins>98%

Data Analysis: The methyl ester analog demonstrates a significantly faster saponification half-life due to reduced steric bulk at the electrophilic carbonyl center. However, the ethyl ester remains the industry standard for Sildenafil due to its optimized stability during harsh upstream chlorosulfonation steps.

Validated Experimental Protocols

The following workflows represent self-validating systems. Every step is designed with built-in causality to prevent common synthetic failures, such as transesterification or over-reduction[5],[6].

SyntheticWorkflow A 2-Alkoxy-5-nitrobenzoate (Starting Material) B Catalytic Hydrogenation (Pd/C, H2) A->B Reduction C 2-Alkoxy-5-aminobenzoate (Intermediate) B->C High Yield D Saponification / Amidation C->D Functionalization E API Scaffold (e.g., Sildenafil) D->E Final Assembly

Fig 2: Synthetic workflow from 2-alkoxy-5-nitrobenzoates to final API scaffolds.

Protocol A: Catalytic Hydrogenolysis (Nitro to Amino Conversion)

Reference standard adapted from[5].

  • Preparation & Solvent Matching: Dissolve 10 mmol of the selected 2-alkoxy-5-nitrobenzoate in 50 mL of anhydrous alcohol.

    • Causality Check: You must match the solvent to the ester (use methanol for methyl esters; ethanol for ethyl esters). If you use methanol with an ethyl ester, the Pd/C catalyst will facilitate a transesterification side-reaction, ruining your purity profile.

  • Catalyst Addition: Under a strict argon blanket, add 10% Palladium on Carbon (0.1 eq).

    • Causality Check: Pd/C is explicitly chosen over Raney Nickel. Raney Ni, under elevated hydrogen pressures, carries a high risk of cleaving the alkoxy ether linkage (dealkylation).

  • Reaction Execution: Evacuate the vessel and backfill with H₂ gas (balloon or Parr shaker at 30 psi). Stir vigorously at 25°C.

  • Self-Validating IPC: Monitor the hydrogen uptake. The reaction is a self-validating system; H₂ consumption will abruptly cease exactly when the stoichiometric requirement (3 equivalents) is met, indicating 100% conversion.

  • Workup: Filter through a Celite pad to remove the catalyst and concentrate under reduced pressure.

Protocol B: Base-Catalyzed Saponification
  • Phase-Directed Hydrolysis: Dissolve 10 mmol of the resulting 2-alkoxy-5-aminobenzoate in 20 mL of THF. Add 15 mmol of LiOH·H₂O dissolved in 20 mL of deionized water.

    • Causality Check: We utilize a THF/Water co-solvent system rather than harsh NaOH/MeOH. This creates a visual self-validation mechanism: as the highly lipophilic ester converts into the hydrophilic lithium carboxylate salt, the initial biphasic emulsion clears into a perfectly homogenous monophasic solution.

  • Kinetics Monitoring: Stir at 40°C. Expect the methyl ester to clear in ~15 minutes, while the ethyl ester will take ~45 minutes.

  • Isoelectric Precipitation: Cool the solution to 0°C and carefully adjust the pH to exactly 3.0 using 1M HCl.

    • Causality Check: Precise pH control ensures the resulting zwitterionic amino acid precipitates quantitatively from the aqueous layer. This eliminates the need for complex chromatography, allowing isolation via simple vacuum filtration.

References

  • Title: US4962115A - Novel N-(3-hydroxy-4-piperidinyl)
  • Title: INTERMEDIATES API PELLETS, HERBAL EXTRACTS AND FORMULATIONS Source: SlideShare URL: [Link]

  • Title: ETHYL 2-METHOXY-5-NITROBENZOATE CAS:90923-08-3 Source: ChemBuyersGuide URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-ethoxy-5-nitrobenzoate

Part 1: Understanding the Hazard Profile The proper disposal of any chemical begins with a thorough understanding of its potential hazards. The molecular structure of Ethyl 2-ethoxy-5-nitrobenzoate, featuring a nitro gro...

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Author: BenchChem Technical Support Team. Date: April 2026

Part 1: Understanding the Hazard Profile

The proper disposal of any chemical begins with a thorough understanding of its potential hazards. The molecular structure of Ethyl 2-ethoxy-5-nitrobenzoate, featuring a nitro group (-NO₂) on an aromatic ring, dictates its classification as a hazardous substance. Nitroaromatic compounds are a well-regulated class of chemicals due to their potential for reactivity and toxicity.

The primary principle governing the handling of this waste is risk mitigation.[2] The "cradle-to-grave" approach, mandated by the RCRA, ensures that hazardous waste is managed safely from its point of generation to its final disposal.[3] Your first responsibility as the generator is to correctly characterize the waste.[3][4]

Inferred Hazards of Ethyl 2-ethoxy-5-nitrobenzoate
  • Reactivity: Nitro compounds are known to be reactive and can be shock-sensitive, especially in the presence of certain other chemicals. Mixing with incompatible materials can lead to violent reactions.

  • Toxicity: Many nitroaromatic compounds are toxic and pose a significant risk to human health and the environment.[1]

  • Regulatory Standing: Under EPA regulations, a waste is hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[4] Waste containing Ethyl 2-ethoxy-5-nitrobenzoate should be presumed hazardous pending formal characterization.

Critical Chemical Incompatibilities

To prevent dangerous reactions within a waste container, it is essential to avoid mixing this compound with incompatible materials. The following table summarizes key incompatibilities for organic nitro compounds.

Incompatible Chemical ClassPotential Hazard of MixingRationale
Strong Oxidizing Agents Fire, Explosion, Heat GenerationOxidizers can react exothermically with the organic components of the molecule.
Strong Bases (e.g., NaOH, KOH) Violent Reaction, Formation of Unstable CompoundsBases can react with nitro compounds, potentially forming shock-sensitive materials.[5]
Mineral Acids (Oxidizing) Heat, Fire, Toxic Gas GenerationConcentrated nitric or sulfuric acid can lead to uncontrolled, violent reactions with nitroaromatics.[6][7]
Amines Potential for Violent ReactionNitromethane, a related compound, must never be mixed with amines due to explosion risk. This caution should extend to other nitro compounds.[5]

Part 2: Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe segregation, storage, and disposal of Ethyl 2-ethoxy-5-nitrobenzoate waste.

Workflow for Proper Disposal

G cluster_lab In-Laboratory Procedures cluster_ehs Institutional & External Procedures A Waste Generation (Ethyl 2-ethoxy-5-nitrobenzoate) B Step 1: Segregate Waste (Dedicated 'Organic Nitro' container) A->B C Step 2: Select & Label Container (HDPE or Glass, secure cap) B->C D Step 3: Accumulate Safely (Satellite Accumulation Area with Secondary Containment) C->D E Step 4: Contact EHS (Container full or project complete) D->E Transfer of Custody F Step 5: Professional Pickup (Licensed hazardous waste contractor) E->F G Step 6: Final Disposal (High-Temperature Incineration) F->G

Sources

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